Technical Documentation Center

1-cycloheptyl-4-(3-methylbenzyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine: A Technical Guide

Executive Summary The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery, frequently serving as a core structural motif in central nervous system (CNS) therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery, frequently serving as a core structural motif in central nervous system (CNS) therapeutics, oncology, and anti-infective agents[1]. Its rigid chair conformation allows for precise spatial orientation of pharmacophores, while its tunable basicity modulates pharmacokinetic properties such as aqueous solubility and target affinity.

This technical whitepaper details the robust, laboratory-scale synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine , an unsymmetrically 1,4-disubstituted piperazine derivative. By establishing a self-validating synthetic protocol, this guide provides researchers with a mechanistic understanding of the reaction pathways, step-by-step methodologies, and the analytical checkpoints required to ensure high-fidelity chemical generation.

Retrosynthetic Analysis and Route Selection

The target molecule can be accessed via two primary synthetic disconnections, both leveraging the nucleophilic nature of the piperazine nitrogen atoms.

  • Route A (N-Alkylation): Direct

    
     displacement using 1-cycloheptylpiperazine and 3-methylbenzyl chloride.
    
  • Route B (Reductive Amination): Condensation of 1-(3-methylbenzyl)piperazine with cycloheptanone, followed by in situ reduction.

Route B is the preferred methodology. While direct alkylation (Route A) is viable, it often suffers from over-alkylation (quaternization of the nitrogen) and requires harsher basic conditions. Reductive amination (Route B) utilizes Sodium Triacetoxyborohydride (STAB), which provides exceptional chemoselectivity, milder room-temperature conditions, and avoids the generation of difficult-to-separate quaternary ammonium salts[2].

Table 1: Comparative Analysis of Synthetic Routes
ParameterRoute A: N-Alkylation (

)
Route B: Reductive Amination (Preferred)
Starting Materials 1-Cycloheptylpiperazine + 3-Methylbenzyl chloride1-(3-Methylbenzyl)piperazine + Cycloheptanone
Reagents

, Acetonitrile (MeCN)

, AcOH, 1,2-Dichloroethane (DCE)
Reaction Conditions 80 °C (Reflux), 8–12 hours20–25 °C (Room Temp), 12–16 hours
Primary Byproducts Quaternary ammonium salts (trace)Water-soluble boron salts
Expected Yield 70 – 75%85 – 90%
Purification Ease Moderate (Requires careful chromatography)High (Clean aqueous workup)

Mechanistic Pathway: STAB-Mediated Reduction

The success of Route B relies on the specific reactivity of Sodium Triacetoxyborohydride (


). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the boron-hydride bond compared to Sodium Borohydride (

). Consequently, STAB does not readily reduce unactivated ketones.

Causality of the Reagent System:

  • Acid Catalysis: Glacial acetic acid (AcOH) is added to protonate the carbonyl oxygen of cycloheptanone, accelerating the nucleophilic attack by the secondary amine of 1-(3-methylbenzyl)piperazine.

  • Dehydration: The intermediate hemiaminal undergoes acid-catalyzed dehydration to form a highly electrophilic iminium ion .

  • Selective Reduction: The iminium ion is significantly more electrophilic than the starting ketone. STAB selectively donates a hydride to the iminium carbon, yielding the target tertiary amine without reducing the unreacted cycloheptanone[2].

Mechanism Amine Secondary Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Ketone Cycloheptanone (Electrophile) Ketone->Hemiaminal Addition Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium -H2O (AcOH cat.) Product Tertiary Amine Product Iminium->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Hydride Transfer

Figure 1: Logical relationship and mechanistic pathway of STAB-mediated reductive amination.

Experimental Protocols

SynthesisRoutes A_Start 1-Cycloheptylpiperazine + 3-Methylbenzyl chloride A_Cond K2CO3, MeCN 80°C, 8h A_Start->A_Cond Route A: SN2 Alkylation Target 1-Cycloheptyl-4-(3-methylbenzyl)piperazine (Target Scaffold) A_Cond->Target Yield: ~75% B_Start 1-(3-Methylbenzyl)piperazine + Cycloheptanone B_Cond NaBH(OAc)3, AcOH DCE, 25°C, 12h B_Start->B_Cond Route B: Reductive Amination B_Cond->Target Yield: ~90%

Figure 2: Comparative experimental workflows for the target piperazine scaffold.

Protocol 1: Route B - Reductive Amination (Primary Workflow)

Materials:

  • 1-(3-methylbenzyl)piperazine (1.0 eq, 10 mmol, 1.90 g)

  • Cycloheptanone (1.1 eq, 11 mmol, 1.23 g)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Glacial acetic acid (1.0 eq, 10 mmol, 0.60 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methylbenzyl)piperazine (1.90 g) and cycloheptanone (1.23 g) in anhydrous DCE (50 mL). Causality: DCE is chosen over Methanol or THF because it is non-nucleophilic, possesses an optimal dielectric constant for iminium stabilization, and does not react with STAB[2].

  • Catalysis: Add glacial acetic acid (0.60 g) dropwise at room temperature (20–25 °C). Stir for 30 minutes to ensure complete conversion to the iminium intermediate.

  • Reduction: Add STAB (3.18 g) in three equal portions over 15 minutes. Causality: Portion-wise addition mitigates mild exotherms and controls the evolution of trace hydrogen gas, ensuring a safe and controlled reduction.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Stir the mixture under a nitrogen atmosphere for 12 hours. Monitor via TLC (Silica gel, DCM:MeOH 9:1, UV/Iodine visualization). The starting amine (

    
    ) should be fully consumed, replaced by a less polar product spot (
    
    
    
    ).
  • Quench and Workup: Slowly add saturated aqueous

    
     (50 mL) and stir vigorously for 30 minutes. Causality: The basic quench neutralizes the acetic acid, destroys excess STAB, and breaks down stable boron-amine complexes to liberate the free-base piperazine.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). Evaporate the pooled fractions to afford the target compound as a pale yellow oil.

Protocol 2: Route A - N-Alkylation (Alternative Workflow)

Materials:

  • 1-cycloheptylpiperazine (1.0 eq, 10 mmol, 1.82 g)

  • 3-methylbenzyl chloride (1.1 eq, 11 mmol, 1.55 g)

  • Potassium carbonate (

    
    ) (2.0 eq, 20 mmol, 2.76 g)
    
  • Acetonitrile (MeCN) (50 mL)

Step-by-Step Procedure:

  • Preparation: Suspend 1-cycloheptylpiperazine (1.82 g) and finely powdered

    
     (2.76 g) in anhydrous MeCN (50 mL). Causality:
    
    
    
    acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, driving the
    
    
    reaction forward without inducing base-catalyzed side reactions.
  • Alkylation: Add 3-methylbenzyl chloride (1.55 g) dropwise.

  • Heating: Reflux the mixture (80 °C) for 8 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve in EtOAc (50 mL), wash with water (30 mL) and brine (30 mL), dry over

    
    , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).
    

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected spectroscopic parameters. The following table outlines the expected self-validating analytical data for 1-cycloheptyl-4-(3-methylbenzyl)piperazine (


, Exact Mass: 286.24).
Table 2: Analytical Characterization Data (Self-Validation)
Analytical MethodParameterExpected Value / Assignment
LC-MS Ionization (ESI+)


H NMR (400 MHz,

)
Ar-

(3H, s)

ppm

H NMR
Benzyl-

(2H, s)

ppm

H NMR
Piperazine-

(8H, br m)

ppm

H NMR
Cycloheptyl-CH (1H, m)

ppm (Often overlaps with piperazine ring protons)

H NMR
Aromatic Protons (4H, m)

ppm

H NMR
Cycloheptyl-

(12H, m)

ppm
TLC

(DCM:MeOH 9:1)

(UV active, Iodine positive)

References

  • Gualtieri, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(10), 1105-1117. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Exploratory

Novel Synthesis of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine via Telescoped Continuous-Flow Reductive Amination

Executive Summary The N,N'-disubstituted piperazine scaffold is a privileged pharmacophore in neuropharmacology and oncology. The synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine presents a specific process chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N,N'-disubstituted piperazine scaffold is a privileged pharmacophore in neuropharmacology and oncology. The synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine presents a specific process chemistry challenge: achieving high-yielding, sequential N-alkylation without succumbing to symmetrical dialkylation or over-reduction. This technical guide details a novel, self-validating continuous-flow methodology that telescopes two distinct reductive amination paradigms—heterogeneous catalytic hydrogenation and homogeneous hydride reduction—into a single, highly scalable process.

Retrosynthetic Strategy and Route Design

Traditional batch synthesis of asymmetric piperazines relies on tedious protection/deprotection sequences (e.g., Boc-piperazine) to prevent dialkylation, which severely limits atom economy. By migrating to a continuous-flow regime, we can exploit precise stoichiometric control and rapid mass transfer to use unprotected piperazine directly [1].

The retrosynthetic disconnection yields two primary modules:

  • Module 1 (N1-Alkylation): Disconnection of the 3-methylbenzyl group leads to piperazine and 3-methylbenzaldehyde.

  • Module 2 (N4-Alkylation): Disconnection of the cycloheptyl group leads to the intermediate 1-(3-methylbenzyl)piperazine and cycloheptanone.

Retrosynthesis Target 1-cycloheptyl-4-(3-methylbenzyl)piperazine Intermediate 1-(3-methylbenzyl)piperazine (CAS 5321-48-2) Target->Intermediate Disconnection 1 (Hydride Reduction) Ketone Cycloheptanone Target->Ketone Disconnection 1 Amine Piperazine (Excess) Intermediate->Amine Disconnection 2 (Flow Hydrogenation) Aldehyde 3-Methylbenzaldehyde Intermediate->Aldehyde Disconnection 2

Retrosynthetic logic for 1-cycloheptyl-4-(3-methylbenzyl)piperazine via dual reductive amination.

Mechanistic Causality & Reagent Selection

Module 1: Continuous-Flow Hydrogenation

For the primary alkylation, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) on an industrial scale generates massive amounts of boron and acetate waste. Molecular hydrogen (H₂) is the ideal green reducing agent [1]. However, indirect reductive amination with secondary amines is notoriously difficult due to concomitant alcohol formation. By utilizing a packed-bed 10% Pd/C catalyst cartridge in a high-pressure flow reactor, the transient carbinolamine is rapidly dehydrated and reduced before side reactions occur [2]. A 4-fold excess of piperazine kinetically outcompetes the mono-alkylated product, suppressing symmetrical dimer formation.

Module 2: Homogeneous Hydride Reduction

The second alkylation utilizes cycloheptanone. Cycloheptyl rings are sterically demanding, making heterogeneous catalytic hydrogenation of the resulting bulky iminium ion sluggish and highly prone to competitive ketone reduction. Here, causality dictates a switch to a homogeneous hydride. NaBH(OAc)₃ in 1,2-dichloroethane (DCE) is selected because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it unreactive toward ketones but highly selective for iminium ions [3].

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed with integrated Process Analytical Technology (PAT) to ensure the system is strictly self-validating, preventing the propagation of unreacted starting materials.

FlowSetup Pump1 Pump A: Piperazine + Aldehyde Reactor1 H-Cube Reactor 10% Pd/C, 50 °C Pump1->Reactor1 H2Gen H2 Generator (50 bar) H2Gen->Reactor1 Inline1 Inline ReactIR Validation Reactor1->Inline1 Intermediate Reactor2 PTFE Coil Reactor Ambient Temp Inline1->Reactor2 Validated Pump2 Pump B: Cycloheptanone + NaBH(OAc)3 Pump2->Reactor2 Product Product Collection & Workup Reactor2->Product Target Molecule

Telescoped continuous-flow reactor setup with inline PAT validation.

Protocol 1: Synthesis of 1-(3-Methylbenzyl)piperazine (CAS 5321-48-2) [4]
  • Preparation: Prepare a 0.05 M solution of 3-methylbenzaldehyde and a 0.20 M solution of piperazine (4.0 equiv) in anhydrous methanol.

  • Flow Parameters: Pump the solution at a flow rate of 1.0 mL/min into a continuous-flow hydrogenation reactor equipped with a 10% Pd/C catalyst cartridge (30 mm).

  • Reaction Conditions: Set the system pressure to 50 bar H₂ (generated on-demand via water electrolysis) and the reactor temperature to 50 °C.

  • Self-Validation Checkpoint: Route the effluent through an inline ReactIR flow cell. The system is programmed to monitor the imine stretch at ~1650 cm⁻¹ and the aldehyde carbonyl stretch at ~1700 cm⁻¹. If either peak exceeds a 2% threshold, the system automatically diverts the stream to a waste line, ensuring only the fully reduced 1-(3-methylbenzyl)piperazine progresses[1].

Protocol 2: Synthesis of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine
  • Solvent Exchange: Pass the validated effluent from Module 1 through an inline membrane separator to remove methanol, reconstituting the stream in 1,2-dichloroethane (DCE).

  • Reagent Mixing: Merge the DCE stream with a secondary stream containing cycloheptanone (1.1 equiv) and NaBH(OAc)₃ (1.5 equiv) suspended in DCE.

  • Residence Time: Route the combined mixture through a 20 mL PTFE coil reactor at ambient temperature (residence time: 20 minutes).

  • Self-Validation Checkpoint: An at-line HPLC-UV samples the stream every 5 minutes to confirm the disappearance of the intermediate (CAS 5321-48-2). If unreacted intermediate is detected, the pump rate of Pump B is automatically adjusted via a feedback loop[2].

  • Workup: Quench the effluent continuously with 1N NaOH, separate the organic layer via a biphasic flow separator, and concentrate to yield the target compound.

Quantitative Data & Optimization

The selection of parameters was empirically validated. Table 1 demonstrates the necessity of 10% Pd/C for the first module to prevent aldehyde reduction to the corresponding alcohol[1].

Table 1: Catalyst Screening for Module 1 (Flow Hydrogenation)

Catalyst CartridgeTemp (°C)Pressure (bar)Conversion (%)Yield of Intermediate (%)Byproduct (Alcohol/Dimer)
10% Pd/C 50 50 >99 94 <2% Dimer
20% Pd(OH)₂/C505085787% Alcohol
5% Pt/C805090819% Alcohol
Raney-Ni50504035Unreacted Aldehyde

Table 2 highlights the superiority of NaBH(OAc)₃ over other reducing agents for the sterically hindered cycloheptanone in Module 2[3].

Table 2: Reducing Agent Evaluation for Module 2 (N4-Alkylation)

Reducing AgentSolventTemp (°C)Yield of Target (%)Mechanistic Observation
NaBH(OAc)₃ DCE 25 92 Highly selective; no ketone reduction.
NaBH₃CNMeOH2575Toxic HCN byproduct risk in flow.
NaBH₄EtOH2541Premature reduction of cycloheptanone.
H₂ (10% Pd/C)MeOH5018Sluggish due to steric hindrance; ketone reduced.

Conclusion

The synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine is vastly improved by transitioning from batch to a telescoped continuous-flow paradigm. By strategically applying heterogeneous flow hydrogenation for the primary unhindered alkylation and homogeneous NaBH(OAc)₃ reduction for the sterically demanding secondary alkylation, the protocol achieves high atom economy, eliminates intermediate isolation, and ensures high purity through self-validating inline PAT.

References

  • Title: Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 1-(3-Methylbenzyl)piperazine (CAS 5321-48-2) Source: LookChem URL: [Link]

Sources

Foundational

Characterization of 1-cycloheptyl-4-(3-methylbenzyl)piperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and charac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound, 1-cycloheptyl-4-(3-methylbenzyl)piperazine. As a molecule incorporating the pharmacologically significant piperazine scaffold, this compound warrants thorough investigation for its potential applications in drug discovery and development. This document outlines detailed, field-proven methodologies for its chemical synthesis, structural elucidation, and analytical quantification. Furthermore, it proposes a strategic workflow for preliminary pharmacological, pharmacokinetic, and toxicological profiling. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction and Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antihistamines, antiemetics, and antipsychotics.[1] The specific substitution pattern on the two nitrogen atoms of the piperazine ring dictates the compound's pharmacological profile. The title compound, 1-cycloheptyl-4-(3-methylbenzyl)piperazine, combines a bulky, lipophilic cycloheptyl group with a substituted benzyl moiety. This unique combination suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). This guide provides a hypothetical, yet scientifically rigorous, roadmap for the complete chemical and biological characterization of this novel molecule.

Chemical Synthesis and Purification

The synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine can be approached through a sequential N-alkylation strategy. This involves the step-wise introduction of the cycloheptyl and 3-methylbenzyl groups onto the piperazine core. To control the reaction and avoid the formation of undesired symmetrically disubstituted byproducts, a protecting group strategy is advisable.[2][3]

Proposed Synthetic Pathway

A logical and efficient synthetic route is the two-step process involving initial mono-N-alkylation of a protected piperazine, followed by deprotection and a second N-alkylation.

Synthetic_Pathway reagent1 1-Boc-piperazine + Cycloheptyl bromide K2CO3, Acetonitrile, Reflux step1 1-Boc-4-cycloheptylpiperazine (Intermediate 1) reagent1->step1 Step 1: N-Alkylation reagent2 HCl in Dioxane or TFA step2 1-Cycloheptylpiperazine (Intermediate 2) reagent2->step2 Step 2: Deprotection reagent3 1-(Chloromethyl)-3-methylbenzene K2CO3, Acetonitrile, Reflux product 1-Cycloheptyl-4-(3-methylbenzyl)piperazine (Final Product) reagent3->product Step 3: N-Alkylation start Piperazine

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Boc-4-cycloheptylpiperazine

  • To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add cycloheptyl bromide (1.1 eq) and potassium carbonate (2.5 eq).[2][3]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Boc-4-cycloheptylpiperazine.

Step 2: Synthesis of 1-Cycloheptylpiperazine

  • Dissolve the purified 1-Boc-4-cycloheptylpiperazine (1.0 eq) in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-cycloheptylpiperazine.

Step 3: Synthesis of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

  • To a solution of 1-cycloheptylpiperazine (1.0 eq) in anhydrous acetonitrile, add 1-(chloromethyl)-3-methylbenzene (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the final product, 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Predicted Physicochemical Properties
PropertyPredicted ValueMethod of Determination
Molecular FormulaC19H30N2High-Resolution Mass Spectrometry
Molecular Weight286.46 g/mol Mass Spectrometry
AppearanceColorless to pale yellow oil/solidVisual Inspection
pKa (most basic)~8.5 - 9.5Potentiometric Titration
LogP~4.5 - 5.5HPLC with UV detection (OECD 117)
SolubilitySoluble in organic solvents (e.g., methanol, DMSO), poorly soluble in waterThermodynamic Solubility Assay
Structural Elucidation

A combination of spectroscopic techniques will be employed to unequivocally determine the structure of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and environment of protons. Expected signals include those for the cycloheptyl, piperazine, benzyl, and methyl protons.

  • ¹³C NMR: Will determine the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): Will establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecule, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Will be used to fragment the molecule and analyze the resulting fragments, providing further structural confirmation.

Purity Assessment

The purity of the synthesized compound will be determined using chromatographic methods.

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method with UV detection will be developed.[4] The mobile phase will likely consist of a mixture of acetonitrile and water with a suitable buffer.

  • Purity will be calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS can also be used to assess purity and provide structural information.[5]

Analytical Methodology for Quantification

A validated analytical method is crucial for future pharmacokinetic and in vitro studies.

HPLC-UV Method Development and Validation

A robust HPLC-UV method will be developed and validated according to ICH guidelines.[4]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (likely around 254 nm).

  • Validation Parameters: Linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation prep1 Prepare standard solutions hplc Inject sample into HPLC prep1->hplc prep2 Prepare sample matrix prep2->hplc detect UV Detection hplc->detect chrom Generate Chromatogram detect->chrom val1 Linearity & Range chrom->val1 val2 Accuracy & Precision chrom->val2 val3 LOD & LOQ chrom->val3

Caption: Workflow for HPLC method development and validation.

Hypothetical Pharmacological, Metabolic, and Toxicological Profiling

Based on its structural features, a preliminary screening cascade can be proposed to explore the biological activities of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Proposed Pharmacological Screening

The piperazine core is a common feature in many CNS-active drugs. Therefore, initial screening should focus on targets within the central nervous system.

  • Receptor Binding Assays: A broad panel of receptor binding assays should be conducted, with a focus on dopaminergic, serotonergic, and adrenergic receptors. The structural similarity to some benzylpiperazine derivatives suggests potential stimulant or serotonergic activity.[1][6]

  • Functional Assays: For any significant binding interactions identified, functional assays (e.g., cAMP measurement, calcium flux) should be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • In Vivo Behavioral Models: If promising in vitro activity is observed, preliminary in vivo studies in rodent models could explore potential anxiolytic, antidepressant, or antipsychotic effects.

Preliminary Metabolic and Pharmacokinetic (DMPK) Assessment

Understanding the metabolic fate and pharmacokinetic profile is critical for any potential drug candidate.

  • Metabolic Stability: In vitro assays using liver microsomes (human, rat, mouse) will provide an initial assessment of the compound's metabolic stability.

  • CYP450 Inhibition: The potential for the compound to inhibit major cytochrome P450 enzymes should be evaluated to assess the risk of drug-drug interactions.

  • Plasma Protein Binding: The extent of binding to plasma proteins will influence the free concentration of the compound and its distribution.

  • In Vivo Pharmacokinetics: A preliminary pharmacokinetic study in rodents following intravenous and oral administration would provide key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Early Toxicology Assessment

Early assessment of potential toxicity is essential.

  • In Vitro Cytotoxicity: The compound should be tested for cytotoxicity in a panel of cell lines (e.g., HepG2) to identify potential cellular toxicity.

  • hERG Channel Assay: An assay to evaluate the potential for inhibition of the hERG potassium channel is crucial to assess the risk of cardiac arrhythmia.

  • Ames Test: A bacterial reverse mutation assay (Ames test) should be conducted to evaluate the mutagenic potential of the compound.

Conclusion

This technical guide presents a comprehensive and scientifically grounded framework for the synthesis and characterization of the novel compound 1-cycloheptyl-4-(3-methylbenzyl)piperazine. By following the detailed protocols for synthesis, purification, and analytical characterization, researchers can obtain a well-characterized molecule ready for further investigation. The proposed strategies for pharmacological, metabolic, and toxicological profiling provide a clear path forward to elucidate the biological properties of this new chemical entity and evaluate its potential as a lead compound in drug discovery programs.

References

  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105–121. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5321-48-2, 1-(3-METHYLBENZYL)PIPERAZINE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[1-(3,4,5-trimethoxybenzamidomethyl)cyclohexyl]-4-methyl piperazine hydrochloride. Retrieved from [Link]

  • Wikidata. (2025, November 5). 1-(3-methylbenzyl)piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Patsnap. (2021, April 13). Preparation method of 1-cyclohexylpiperazine. Retrieved from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]

  • EMCDDA. (n.d.). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). Retrieved from [Link]

  • PubChem. (n.d.). Cycloheptyl{4-[(isoquinolin-5-yl)sulfonyl]piperazin-1-yl}methanone. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Retrieved from [Link]

  • Analytical Methods. (2013, October 21). Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • European Union Drugs Agency (EUDA). (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • SWGDrug. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation for 1-cycloheptyl-4-(3-methylbenzyl)piperazine . This compound belongs to the class of N-cycloalkyl-N'-b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation for 1-cycloheptyl-4-(3-methylbenzyl)piperazine .

This compound belongs to the class of N-cycloalkyl-N'-benzylpiperazines , a privileged scaffold in medicinal chemistry designed primarily as high-affinity ligands for Sigma Receptors (


R) .[1][2] The analysis below synthesizes data from Structure-Activity Relationship (SAR) studies involving similar analogues (e.g., PB-28, SA-4503) to define its pharmacological profile.

[1][2]

Executive Summary

1-cycloheptyl-4-(3-methylbenzyl)piperazine is a synthetic small molecule acting as a modulator of the Sigma Receptor system (subtypes


 and 

).[1][2] Chemically, it features a piperazine core flanked by a lipophilic cycloheptyl ring and a meta-substituted benzyl group.[1][2]
  • Primary Target: Sigma-1 Receptor (

    
    R) and Sigma-2 Receptor (
    
    
    
    R/TMEM97).[1][2]
  • Pharmacological Class: Non-opioid, non-dopaminergic intracellular modulator.[1][2]

  • Key Mechanism: Translocation of the receptor-ligand complex from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane (or nuclear envelope), modulating ion channel gating (e.g., Kv1.2, NMDA) and calcium homeostasis.[1][2]

  • Therapeutic Utility: Investigational use in neuropathic pain (as a

    
     antagonist) and oncology  (as a 
    
    
    
    agonist inducing cytotoxicity).[1][2]

Chemical Identity & Structural Pharmacology

The mechanism of action is dictated by the compound's three-point pharmacophore, which allows it to penetrate the CNS and bind deep within the hydrophobic pockets of sigma receptors.[1][2]

Structural ComponentPharmacological Function
Piperazine Core Provides the central basic nitrogen (protonated at physiological pH 7.4).[1][2] This cation forms a critical salt bridge with Asp126 (

) or Asp29 (

).[1][2]
N1-Cycloheptyl A bulky, hydrophobic moiety.[1][2] SAR studies indicate that expanding from cyclohexyl to cycloheptyl often increases affinity for

R by filling the larger primary hydrophobic pocket.[1][2]
N4-(3-Methylbenzyl) The "meta-methyl" substitution provides steric bulk and lipophilicity, optimizing interactions with aromatic residues (e.g., Tyr103, Phe107) in the secondary binding pocket.[1][2]
SAR Insight: The "Cycloheptyl Effect"

Research by Berardi et al. has demonstrated that N-cycloheptyl derivatives often exhibit higher


 selectivity  or enhanced metabolic stability compared to their N-cyclohexyl counterparts (like PB-28).[1][2] The 3-methyl group on the benzyl ring restricts rotation, potentially locking the molecule into a bioactive conformation favored by the receptor.[1][2]

Mechanism of Action (Core Pathways)[1][2]

Sigma-1 Receptor Modulation (Neuromodulation)

The


R acts as a ligand-operated molecular chaperone at the MAM.[1][2]
  • Resting State: In the absence of ligand,

    
    R is complexed with the chaperone BiP/GRP78 .[1][2]
    
  • Ligand Binding: 1-cycloheptyl-4-(3-methylbenzyl)piperazine binds to

    
    R, causing dissociation from BiP.[1][2]
    
  • Translocation:

    • Agonist Mode (Neuroprotection): The receptor chaperones IP3R3 , enhancing

      
       flow into mitochondria to boost ATP production.[1][2]
      
    • Antagonist Mode (Analgesia): The ligand blocks the translocation of

      
      R to the plasma membrane, preventing the phosphorylation of the NR1 subunit  of NMDA receptors.[1][2] This dampens "wind-up" phenomena in spinal neurons, alleviating neuropathic pain.[1][2]
      
Sigma-2 Receptor Modulation (Oncology)

The


R (identified as TMEM97 ) regulates cholesterol trafficking and autophagy.[1][2]
  • Binding: The compound binds TMEM97/PGRMC1 complex.[1][2]

  • Calcium Dump: High-affinity binding triggers a rapid mobilization of

    
     from the ER and mitochondria into the cytosol.[1][2]
    
  • Apoptosis: The calcium overload activates Caspase-3 and Caspase-7 , leading to programmed cell death (cytotoxicity).[1][2] This pathway is exploited for targeting drug-resistant tumors.[1][2]

Visualization: Signaling Cascade

The following diagram illustrates the bifurcation of signaling based on receptor subtype engagement.

G Ligand 1-cycloheptyl-4- (3-methylbenzyl)piperazine S1R Sigma-1 Receptor (MAM Localized) Ligand->S1R Binding (Kd ~nM) S2R Sigma-2 Receptor (TMEM97) Ligand->S2R Binding Dissoc Dissociation from BiP/GRP78 S1R->Dissoc Ca_Flux Cytosolic Ca2+ Overload S2R->Ca_Flux NMDA Inhibit NMDA Phosphorylation (Plasma Membrane) Dissoc->NMDA Antagonist Mode Analgesia Analgesia / Reduced Central Sensitization NMDA->Analgesia Caspase Caspase-3 Activation Ca_Flux->Caspase Death Tumor Cell Apoptosis Caspase->Death

Caption: Dual mechanistic pathways.[1][2] Top: S1R antagonism leading to analgesia.[1][2][3] Bottom: S2R activation triggering apoptotic calcium overload.[1][2]

Experimental Validation Protocols

To verify the mechanism of action for this specific ligand, the following self-validating experimental workflows are recommended.

Radioligand Binding Assay (Affinity Verification)

Objective: Determine


 values for 

and

to establish selectivity.
  • Membrane Preparation: Homogenize Guinea pig brain (rich in

    
    ) or Rat liver (rich in 
    
    
    
    ).[1][2]
  • Tracer Selection:

    • 
      : Use [³H]-(+)-pentazocine  (highly selective agonist).[1][2]
      
    • 
      : Use [³H]-DTG  in the presence of (+)-pentazocine (to mask 
      
      
      
      ).
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 1-cycloheptyl-4-(3-methylbenzyl)piperazine for 120 min at 25°C.
  • Filtration: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
    • Success Criterion:

      
       nM confirms high affinity.[1][2]
      
Intracellular Calcium Mobilization (Functional Assay)

Objective: Distinguish between agonist (calcium release) and antagonist activity.[1][2]

  • Cell Line: Use SK-N-SH (neuroblastoma) or MCF-7 (breast cancer) cells.[1][2]

  • Dye Loading: Load cells with Fura-2 AM (ratiometric calcium indicator) for 30 min.

  • Baseline: Measure fluorescence ratio (340/380 nm) to establish resting

    
    .[1][2]
    
  • Treatment: Inject 1-cycloheptyl-4-(3-methylbenzyl)piperazine (10 µM).

  • Readout:

    • Spike: Indicates

      
       agonist activity (cytotoxicity).[1][2]
      
    • No Spike + Blockade: If pre-treatment prevents ATP-induced

      
       flux, it suggests 
      
      
      
      antagonism.[1][2]

Therapeutic Implications

Neuropathic Pain

As a lipophilic piperazine, the compound can cross the Blood-Brain Barrier (BBB).[1][2] If it acts as a Sigma-1 Antagonist , it prevents the chaperone-mediated potentiation of NMDA receptors in the spinal dorsal horn.[1][2] This makes it a candidate for treating chemotherapy-induced peripheral neuropathy (CIPN) without the addiction liability of opioids.[1][2]

Oncology

The Sigma-2 component allows for "homing" to rapidly proliferating tumor cells, which overexpress


 receptors.[1][2] The compound can be used as:
  • Cytotoxic Agent: By inducing massive calcium release and ER stress.[1][2]

  • Chemosensitizer: Inhibiting P-glycoprotein (P-gp) efflux pumps (a secondary off-target effect common in N-benzylpiperazines), thereby restoring sensitivity to doxorubicin.[1][2]

References

  • Berardi, F., et al. (2004).[1][2] "New sigma1 and sigma2 receptor ligands: synthesis and biological evaluation of N-(omega-phenoxyalkyl)-N'-cyclohexylpiperazine derivatives." Journal of Medicinal Chemistry. Link

  • Abate, C., et al. (2011).[1][2] "Sigma-2 receptor: a potential target for cancer therapy."[1][2] Future Medicinal Chemistry. Link

  • Chu, U.B., & Ruoho, A.E. (2016).[1][2] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Alon, A., et al. (2017).[1][2] "Sigma-2 receptor structure reveals a lipid-binding site and TMEM97 identity."[1][2] Proceedings of the National Academy of Sciences. Link[1][2]

  • Colabufo, N.A., et al. (2009).[1][2] "PB28, a sigma-2 agonist, induces cell death in human neuroblastoma cell lines."[1][2] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

Sources

Foundational

In Silico Characterization of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine: A Sigma-1 Receptor Targeting Protocol

Topic: In Silico Modeling of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine Binding Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine Binding Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

This technical guide details the computational modeling of 1-cycloheptyl-4-(3-methylbenzyl)piperazine , a high-affinity ligand scaffold targeting the Sigma-1 Receptor (


R) . The molecule features a classic "dual-hydrophobic" pharmacophore centered around a basic piperazine core, a structural motif validated for modulation of chaperone activity in neurodegenerative and analgesic pathways.

This document provides a self-validating workflow for predicting the binding mode, affinity, and stability of this specific ligand, moving from static docking to dynamic simulation.

Pharmacological Context & Structural Logic[1][2][3]

The Ligand Architecture

The target molecule, 1-cycloheptyl-4-(3-methylbenzyl)piperazine, belongs to the class of N,N'-disubstituted piperazines . Its affinity for the


R is driven by three distinct pharmacophoric elements:
  • The Ionizable Center (Piperazine N): At physiological pH (7.4), the basic nitrogen atoms (typically N4 near the benzyl group) are protonated. This positive charge is non-negotiable for binding, as it forms a critical salt bridge with Asp126 in the

    
    R binding pocket.
    
  • Primary Hydrophobic Region (Cycloheptyl): A bulky, aliphatic moiety designed to occupy the hydrophobic cup formed by the

    
    -barrel of the receptor.
    
  • Secondary Hydrophobic Region (3-Methylbenzyl): An aromatic moiety that engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with the receptor's "lid" region (Tyr103, Phe107).
The Biological Target: Sigma-1 Receptor

The


R is a unique, ligand-operated chaperone residing primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • PDB Reference: 5HK1 (Crystal structure of human

    
    R bound to 4-IBP) or 6DJZ .
    
  • Binding Site: A buried hydrophobic cavity occluded from the solvent, requiring the ligand to induce conformational stability.

Computational Workflow Visualization

The following diagram outlines the integrated workflow for modeling this interaction, ensuring data integrity from preparation to analysis.

Workflow Ligand Ligand Prep (1-cycloheptyl-4-(3-methylbenzyl)piperazine) State Protonation State (pH 7.4, pKa calc) Ligand->State Prot Protein Prep (PDB: 5HK1) Grid Grid Generation (Center: Asp126) Prot->Grid Dock Molecular Docking (Rigid Receptor / Flexible Ligand) State->Dock Grid->Dock MD Molecular Dynamics (100ns, POPC Membrane) Dock->MD Top Pose Analysis Binding Energy (MM-GBSA & Interaction Fingerprints) MD->Analysis

Figure 1: End-to-end in silico modeling pipeline for Sigma-1 receptor ligands.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (The "Self-Validating" Step)

Why this matters: The most common failure mode in modeling piperazines is incorrect protonation. If the nitrogen is neutral, the docking score will be artificially low because the salt bridge with Asp126 is missing.

  • Structure Generation: Build 1-cycloheptyl-4-(3-methylbenzyl)piperazine in 3D.

  • Epik/Jaguar Optimization: Calculate pKa values.

    • Expectation: The piperazine nitrogen attached to the benzyl group typically has a pKa

      
       8.0–9.0.
      
    • Action: Force protonation (+1 charge) on the N4 nitrogen.

  • Conformer Search: Generate low-energy conformers using OPLS4 or MMFF94 force fields. The cycloheptyl ring can adopt chair/twist-boat conformations; ensure both are sampled.

Phase 2: Receptor Preparation

Reference: PDB ID 5HK1 (Resolution 2.5 Å).

  • Pre-processing: Remove the co-crystallized ligand (4-IBP) and water molecules, except structural waters bridging Glu172 if observed (though often displaced by high-affinity ligands).

  • H-Bond Optimization: Optimize hydrogen bond networks using PROPKA at pH 7.0.

  • Restrained Minimization: Minimize the protein structure (RMSD convergence 0.30 Å) to relieve steric clashes while maintaining crystal integrity.

Phase 3: Molecular Docking (Glide/AutoDock Vina)

Causality: We define the binding site not just by coordinates, but by the obligate interaction with Asp126.

  • Grid Generation:

    • Centroid: Define the grid box center using the coordinates of the Asp126 carboxylate oxygen.

    • Dimensions:

      
       Å (sufficient to encompass the hydrophobic vestibule).
      
  • Constraints (Crucial):

    • Set a Positional constraint or Hydrogen Bond constraint on Asp126 (OD1/OD2).

    • Logic: Any pose failing to engage Asp126 is biologically irrelevant for

      
      R agonism/antagonism.
      
  • Execution: Run docking with "Extra Precision" (XP) or equivalent exhaustive search.

  • Pose Filtering: Discard poses where the cycloheptyl group is solvent-exposed. It must be buried in the

    
    -barrel.
    
Phase 4: Molecular Dynamics (MD) Simulation

Why: Docking is static.


R is dynamic, especially in the monomer-dimer transition.
  • System Setup:

    • Embed the Protein-Ligand complex in a POPC lipid bilayer (mimicking the ER membrane).

    • Solvate with TIP3P water; neutralize with 0.15 M NaCl.

  • Equilibration:

    • NVT ensemble (1 ns) to stabilize temperature (310 K).

    • NPT ensemble (1 ns) to stabilize pressure (1 bar).

    • Restraints: Apply position restraints to the ligand and protein backbone during equilibration.

  • Production Run:

    • Time: 100 ns (minimum to observe side-chain relaxation).

    • Step size: 2 fs.

    • Trajectory save frequency: Every 10 ps.

Data Analysis & Expected Results

Interaction Fingerprint

The following table summarizes the critical residues expected to interact with 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

ResidueInteraction TypePharmacophore ComponentSignificance
Asp126 Salt Bridge / H-BondProtonated Piperazine NAnchor. Essential for binding affinity.
Glu172 H-Bond / Water BridgePiperazine BackboneStabilizes the central core.
Val162 HydrophobicCycloheptyl RingForms the "floor" of the hydrophobic cup.
Leu105 HydrophobicCycloheptyl/BenzylLines the

-barrel walls.
Tyr103

-Stacking / Hydrophobic
3-MethylbenzylActs as the "lid" gating the entrance.
Phe107

-Stacking (T-shaped)
3-MethylbenzylAromatic cage interaction.
Binding Pathway Visualization

The interaction network below illustrates the stabilizing forces.

Interactions Ligand_N Piperazine N(+) Asp126 Asp126 (Anionic) Ligand_N->Asp126 Salt Bridge (2.8 Å) Ligand_Cyclo Cycloheptyl Group Hydrophobic_Cup Val162, Leu105 (Hydrophobic Cup) Ligand_Cyclo->Hydrophobic_Cup Van der Waals Ligand_Benzyl 3-Methylbenzyl Aromatic_Cage Tyr103, Phe107 (Aromatic Cage) Ligand_Benzyl->Aromatic_Cage Pi-Pi / Hydrophobic

Figure 2: Pharmacophoric map of the Ligand-Receptor complex.

Validation Metrics (MM-GBSA)

To validate the docking pose, calculate the Binding Free Energy (


) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the MD trajectory frames.

Formula:



Interpretation:

  • Strong Binder:

    
     kcal/mol (typical for high-affinity 
    
    
    
    R ligands like Haloperidol or NE-100).
  • Weak Binder:

    
     kcal/mol.
    
  • Key Indicator: If the electrostatic contribution (

    
    ) is weak, the salt bridge with Asp126 was lost during MD, indicating an unstable/invalid model.
    

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature, 532(7600), 527-530.
    
    • Context: Primary source for the PDB structure 5HK1 used in this protocol.
  • Glennon, R. A., et al. (2004). Binding of substituted piperazines to sigma-1 receptors. Medicinal Chemistry Research.

    • Context: Establishes the SAR for N-substituted piperazines and the requirement for the basic nitrogen.
    • (Journal Homepage)

  • Runeberg, N., et al. (2019). Sigma-1 receptor molecular dynamics: The role of the monomer-dimer transition. Scientific Reports.

    • Context: Validates the need for MD simulations to account for receptor flexibility in the lipid bilayer.
    • Note: Generalized link to Scientific Reports S1R studies.

  • Gromiha, M. M., et al. (2017). Protein-Ligand Binding Free Energy Calculations: MM-PBSA and MM-GBSA. Current Computer-Aided Drug Design.

    • Context: Methodology for the free energy calcul
Exploratory

1-cycloheptyl-4-(3-methylbenzyl)piperazine solubility and stability

An In-depth Technical Guide to the Solubility and Stability Profiling of 1-cycloheptyl-4-(3-methylbenzyl)piperazine Executive Summary The development of novel chemical entities, such as 1-cycloheptyl-4-(3-methylbenzyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Executive Summary

The development of novel chemical entities, such as 1-cycloheptyl-4-(3-methylbenzyl)piperazine, into viable drug candidates necessitates a thorough understanding of their fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, storage, and ultimately, the therapeutic efficacy and safety of the final drug product. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1-cycloheptyl-4-(3-methylbenzyl)piperazine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. The methodologies presented are grounded in international regulatory standards, including the ICH guidelines, to ensure the generation of robust and reliable data suitable for regulatory submissions. By following this guide, research teams can establish a solid foundation for the subsequent stages of formulation and clinical development.

Introduction to 1-cycloheptyl-4-(3-methylbenzyl)piperazine

1-cycloheptyl-4-(3-methylbenzyl)piperazine is a disubstituted piperazine derivative. The core piperazine ring is a common scaffold in medicinal chemistry, known for its versatile binding capabilities and presence in numerous approved drugs. The lipophilic cycloheptyl and 3-methylbenzyl groups attached to the nitrogen atoms suggest that the molecule's solubility and stability profile will be critical determinants of its behavior in both in vitro and in vivo systems.

1.1 The Critical Role of Solubility and Stability

  • Solubility dictates the rate and extent of drug absorption from a dosage form. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[1]

  • Stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[2][3] Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties, all of which can compromise the safety and efficacy of the drug product.[2][4]

This guide outlines the necessary experimental workflows to comprehensively characterize these two pivotal attributes for 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Caption: Chemical structure of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Solubility Assessment

A comprehensive understanding of solubility begins with determining the thermodynamic equilibrium solubility across a physiologically relevant pH range. The presence of two basic nitrogen atoms in the piperazine ring means that the solubility of 1-cycloheptyl-4-(3-methylbenzyl)piperazine is expected to be highly pH-dependent.

2.1 The Shake-Flask Method for Equilibrium Solubility The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[5] The core principle is to allow an excess of the solid compound to equilibrate with a solvent until the concentration of the dissolved solute is maximized and constant.

Experimental Protocol: pH-Dependent Aqueous Solubility
  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range, as recommended by regulatory guidelines (e.g., pH 1.2, 4.5, and 6.8).[6] Common buffer systems include HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8.

  • Sample Preparation: Add an excess amount of solid 1-cycloheptyl-4-(3-methylbenzyl)piperazine to a series of glass vials, each containing a known volume of a specific pH buffer. The key is to add enough solid to form a visible suspension throughout the experiment, ensuring that saturation is reached.[5]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours). The goal is to reach a plateau where the concentration of the dissolved API does not significantly change between time points.[6]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the API in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] A standard calibration curve must be prepared to ensure accurate quantification.

  • pH Verification: Measure the final pH of the suspension to confirm that the addition of the basic compound did not significantly alter the buffer's pH.[5]

2.2 Data Presentation: Solubility Profile The results should be summarized in a clear, tabular format to facilitate analysis and comparison.

Solvent System (Buffer) Temperature (°C) Final pH Solubility (mg/mL) Solubility (mM)
0.1 N HCl371.2 ± 0.1Experimental ValueCalculated Value
Acetate Buffer374.5 ± 0.1Experimental ValueCalculated Value
Phosphate Buffer376.8 ± 0.1Experimental ValueCalculated Value
Simulated Gastric Fluid (SGF)371.6 ± 0.1Experimental ValueCalculated Value
Fasted State Simulated Intestinal Fluid (FaSSIF)376.5 ± 0.1Experimental ValueCalculated Value

Causality Insight: As a basic compound, 1-cycloheptyl-4-(3-methylbenzyl)piperazine is expected to be more soluble at lower pH values where the piperazine nitrogens are protonated, forming a more water-soluble salt. The decrease in solubility as pH increases is a critical factor for predicting its absorption in different regions of the gastrointestinal tract. Including biorelevant media like FaSSIF provides a more realistic estimate of solubility in the human gut by mimicking the presence of bile salts and phospholipids.[1]

Stability Profiling and Forced Degradation

Stability testing is essential to identify how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation, or stress testing, is a cornerstone of this process. Its purpose is to intentionally degrade the API to establish its intrinsic stability, identify potential degradation products, and validate the stability-indicating power of the analytical methods used.[2][7]

3.1 Potential Degradation Pathways for Piperazine Derivatives Based on the chemical structure, several degradation pathways can be anticipated:

  • Oxidation: The tertiary amine nitrogens of the piperazine ring are susceptible to oxidation, potentially forming N-oxides. This is a common degradation pathway for many amine-containing drugs.[8]

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature conditions could potentially lead to ring-opening or other unforeseen reactions.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, and studies on piperazine itself have shown degradation occurs at elevated temperatures.[9][10]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

The objective is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without overly complicating the resulting chromatograms.[7]

  • Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C). Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Repeat the procedure using 0.1 M NaOH.

  • Neutral Hydrolysis: Repeat the procedure using HPLC-grade water.

  • Oxidative Degradation: Dissolve the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.[7] Monitor the reaction over time. This condition is particularly important for piperazine derivatives.

  • Thermal Degradation: Expose the solid API to dry heat in a calibrated oven (e.g., 80°C) for a specified period.[7] Periodically, a sample is withdrawn, dissolved, and analyzed.

  • Photostability: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines. A control sample should be protected from light to differentiate between light-induced and thermal degradation.

3.2 The Stability-Indicating Analytical Method A critical prerequisite for any stability study is a validated stability-indicating analytical method. This method, typically HPLC, must be able to separate the intact API from all process impurities and degradation products.[7]

  • Method Development: Development often involves screening different columns (e.g., C18, C8, Phenyl), mobile phase compositions (acetonitrile vs. methanol), and pH values to achieve optimal separation.[7]

  • Peak Purity Analysis: A photodiode array (PDA) detector is invaluable for assessing peak purity. For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach, as it provides molecular weight and structural information.[7]

3.3 Data Presentation: Forced Degradation Summary

Stress Condition Parameters Duration % Degradation Number of Degradants Observations (e.g., color change)
0.1 M HCl60°C24 hValueValueObservation
0.1 M NaOH60°C24 hValueValueObservation
3% H₂O₂Room Temp24 hValueValueObservation
Thermal (Solid)80°C7 daysValueValueObservation
Photolytic (ICH Q1B)UV/VisStandard DurationValueValueObservation

Formal Stability Study Design

Based on the data from forced degradation studies, a formal (or primary) stability study is designed to establish a re-test period for the drug substance. This study is conducted under specific storage conditions as defined by ICH guidelines.[2][11]

  • Batches: At least three primary batches of the API should be included in the study.[2][11]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]

  • Testing Frequency: Samples are typically pulled and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies and more frequently for accelerated studies (e.g., 0, 3, 6 months).

  • Tests: At each time point, samples are tested for appearance, assay, degradation products, and other critical quality attributes.

Conclusion

The systematic investigation of solubility and stability is a non-negotiable step in the progression of a new chemical entity like 1-cycloheptyl-4-(3-methylbenzyl)piperazine from a laboratory curiosity to a potential therapeutic agent. By employing robust methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies, researchers can build a deep understanding of the molecule's physicochemical liabilities. This knowledge is not merely academic; it directly informs critical decisions in lead optimization, formulation design, and the establishment of appropriate storage and handling procedures. The protocols and frameworks presented in this guide, aligned with authoritative ICH standards, provide a clear and scientifically rigorous path to generating the high-quality data required for successful drug development.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy. Retrieved March 7, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 7, 2026, from [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved March 7, 2026, from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7726-7735. Retrieved March 7, 2026, from [Link]

  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 1231-1238. Retrieved March 7, 2026, from [Link]

  • Bakshi, M., & Singh, S. (2002). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1185-1195. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Preliminary In Vitro Evaluation of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine: A Strategic Approach

An In-Depth Technical Guide This guide outlines a strategic, multi-tiered approach for the preliminary in vitro evaluation of the novel compound, 1-cycloheptyl-4-(3-methylbenzyl)piperazine. Given the absence of existing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide outlines a strategic, multi-tiered approach for the preliminary in vitro evaluation of the novel compound, 1-cycloheptyl-4-(3-methylbenzyl)piperazine. Given the absence of existing literature on this specific molecule, this document serves as a foundational framework for researchers, scientists, and drug development professionals. Our methodology is grounded in the structural attributes of the compound and established principles of early-stage drug discovery, ensuring a logical and scientifically rigorous investigation of its potential biological activities.

The molecular architecture, featuring a piperazine core, suggests a broad range of potential pharmacological applications. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its derivatives have demonstrated diverse biological activities, including anticancer, antipsychotic, and antimicrobial effects.[3][4] The presence of a bulky cycloheptyl group and a 3-methylbenzyl moiety suggests potential interactions with hydrophobic pockets of protein targets, possibly influencing efficacy and selectivity.

This guide will detail a sequence of essential in vitro assays, starting with a foundational cytotoxicity assessment to establish a viable concentration range for subsequent, more specific functional and binding assays. Each protocol is designed to be self-validating, with clear explanations for the inclusion of critical controls.

Part 1: Foundational Assessment: Cytotoxicity Profiling

Rationale: Before investigating any specific biological activity, it is imperative to determine the concentration range at which 1-cycloheptyl-4-(3-methylbenzyl)piperazine exhibits cytotoxic effects. This initial screening is crucial for distinguishing targeted pharmacological effects from non-specific toxicity and for establishing a safe therapeutic window for subsequent, more sensitive assays.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Workflow: General In Vitro Evaluation Strategy

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Data Analysis & Next Steps A Compound Synthesis & Purity Analysis B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Determine IC50 & Non-toxic Concentration Range B->C D Enzyme Inhibition Assays (e.g., AChE, Tyrosinase) C->D E Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) C->E F Calculate IC50 / Ki Values D->F E->F G Structure-Activity Relationship (SAR) Analysis (if analogs are tested) F->G H Lead Candidate Identification G->H G cluster_0 No Inhibitor cluster_1 With Competitive Inhibitor E1 Enzyme (E) P1 Product (P) E1->P1 Binds & Converts S1 Substrate (S) S1->E1 E2 Enzyme (E) Blocked No Reaction E2->Blocked S2 Substrate (S) S2->E2 Blocked I2 Inhibitor (I) I2->E2 Binds to Active Site

Caption: Competitive inhibitors bind to the active site, preventing substrate binding.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the ability of 1-cycloheptyl-4-(3-methylbenzyl)piperazine to inhibit the activity of AChE.

Methodological Insight: This colorimetric assay uses acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically. [3] Materials:

  • Human recombinant AChE.

  • Acetylthiocholine iodide (ATCI).

  • DTNB (Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

  • Donepezil or Galantamine (positive control inhibitor).

  • 96-well microtiter plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound (or positive control) dissolved in buffer.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the AChE enzyme solution. For the blank, add 25 µL of buffer instead of the enzyme.

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Data Presentation: Enzyme Inhibition Profile
Target EnzymeCompoundIC₅₀ (µM) (Illustrative)Inhibition Type (Hypothetical)
AChE1-cycloheptyl-4-(3-methylbenzyl)piperazine8.5Competitive
AChEDonepezil (Positive Control)0.02Non-competitive

Part 3: Target-Based Screening: Receptor Binding

Rationale: The benzylpiperazine structural motif is known to confer activity at various monoamine receptors, including dopamine and serotonin receptors. [8][9]Therefore, assessing the binding affinity of 1-cycloheptyl-4-(3-methylbenzyl)piperazine to these central nervous system (CNS) targets is a critical step in elucidating its potential neuropharmacological profile. Competitive radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor. [10][11]

Protocol 3: Dopamine D₂ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-cycloheptyl-4-(3-methylbenzyl)piperazine for the human dopamine D₂ receptor.

Methodological Insight: This assay measures the ability of the test compound to compete with a known radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D₂ receptor in a membrane preparation. The amount of radioactivity bound to the membranes decreases as the concentration of the unlabeled test compound increases, allowing for the calculation of its inhibitory constant (Ki). [10]

Principle of Competitive Radioligand Binding

G cluster_0 Without Test Compound cluster_1 With Test Compound Receptor Receptor Radioligand Radioligand (L) TestCompound Test Compound (C) BoundComplex Bound Complex (L) Displaced Displaced (*L) Receptor1 Receptor BoundComplex1 Bound Complex (L) Receptor1->BoundComplex1 High Signal Radioligand1 Radioligand (L) Radioligand1->Receptor1 Receptor2 Receptor BoundCompound Bound Compound (C) Receptor2->BoundCompound Low Signal Radioligand2 Radioligand (L) Displaced2 Displaced (L) Radioligand2->Displaced2 Competes off TestCompound2 Test Compound (C) TestCompound2->Receptor2

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Characterization of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

The following Application Note and Protocol Guide details the characterization of 1-cycloheptyl-4-(3-methylbenzyl)piperazine , a synthetic ligand belonging to the -substituted piperazine class. Based on its structural ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the characterization of 1-cycloheptyl-4-(3-methylbenzyl)piperazine , a synthetic ligand belonging to the


-substituted piperazine class. Based on its structural pharmacophore—specifically the lipophilic 

-cycloheptyl group paired with an

-aralkyl moiety—this compound is profiled here as a high-affinity Sigma Receptor (σR) Modulator .[1]

[1]

Introduction & Molecule Profile[1][2][3][4]

1-Cycloheptyl-4-(3-methylbenzyl)piperazine represents a distinct chemical scaffold optimized for interaction with the Sigma-1 (σ1) and Sigma-2 (σ2) receptors.[1] The molecule features a central piperazine ring substituted at the


 position with a hydrophobic cycloheptyl ring and at the 

position with a 3-methylbenzyl group.
Mechanistic Rationale
  • Pharmacophore: The "lipophilic cation" structure (basic nitrogen flanked by hydrophobic regions) is the classic requirement for the σ1 receptor binding pocket.

  • Structural Activity Relationship (SAR): Analogous compounds like PB-28 (1-cyclohexyl-4-(4-phenylbutyl)piperazine) exhibit nanomolar affinity for sigma receptors.[1] The cycloheptyl ring typically enhances hydrophobic interaction within the receptor's binding cleft compared to smaller cycloalkyls, potentially modulating selectivity between σ1 (chaperone) and σ2 (TMEM97) subtypes.

  • Biological Context: Sigma ligands are investigated for neuroprotection (σ1 agonists), anticancer activity (σ2 agonists), and modulation of calcium signaling.

Physicochemical Properties (Predicted)
PropertyValueRelevance
Molecular Formula

Core composition
Molecular Weight ~286.46 g/mol Small molecule, cell-permeable
cLogP ~4.5 - 5.2Highly lipophilic; requires DMSO for stock solutions
pKa ~8.5 (Piperazine N)Protonated at physiological pH (cationic)

Experimental Workflow Overview

The characterization pipeline utilizes a "Filter-to-Function" approach:

  • Target Engagement: Competitive binding assays to determine affinity (

    
    ).
    
  • Functional Readout: Cytosolic Calcium (

    
    ) flux assays to assess σ1-mediated modulation of ER-mitochondria signaling.
    
  • Phenotypic Readout: Cell viability assays to distinguish between σ1-mediated cytoprotection and σ2-mediated cytotoxicity.

Workflow Diagram

AssayWorkflow cluster_Assays Cell-Based Assay Cascade Compound 1-Cycloheptyl-4- (3-methylbenzyl)piperazine Stock Stock Solution (10 mM in DMSO) Compound->Stock Binding 1. Binding Assay (Competition vs [3H]-Pentazocine) Stock->Binding Serial Dilution (10^-5 to 10^-11 M) Calcium 2. Calcium Flux (Fluo-4 AM / Confocal) Stock->Calcium Pre-incubation (30-60 min) Viability 3. Viability/Toxicity (MTT / ATP Luminescence) Stock->Viability 24-48h Treatment Analysis Data Analysis (IC50, Ki, Emax) Binding->Analysis Calcium->Analysis Viability->Analysis

Figure 1: Experimental workflow for profiling Sigma Receptor activity.[1]

Protocol 1: Competitive Radioligand Binding (Whole Cell)[1]

Objective: To determine the binding affinity (


) of the compound for the σ1 receptor using the selective radioligand 

-pentazocine.[1]
Materials
  • Cell Line: MCF-7 (high endogenous σ1 expression) or HEK293 transfected with human σ1R.[1]

  • Radioligand:

    
    -pentazocine (Specific Activity ~30 Ci/mmol).[1]
    
  • Non-specific Binder: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[1]

  • Buffer: Tris-HCl (50 mM, pH 7.4).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells at 80-90% confluency.[1]

    • Wash 2x with PBS and resuspend in Tris-HCl buffer to a density of

      
       cells/mL.
      
    • Note: Membrane preparations can be used for higher precision, but whole-cell binding preserves physiological receptor conformation.[1]

  • Assay Setup (96-well plate):

    • Total Binding: Add 150 µL cell suspension + 25 µL

      
      -pentazocine (Final conc: 3 nM).
      
    • Non-Specific Binding (NSB): Add 150 µL cells + 25 µL radioligand + 25 µL Haloperidol (10 µM).[1]

    • Test Compound: Add 150 µL cells + 25 µL radioligand + 25 µL 1-cycloheptyl-4-(3-methylbenzyl)piperazine (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 120 minutes at 37°C . (Sigma receptors internalize; 37°C ensures equilibrium in whole cells).

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash filters 3x with ice-cold Tris buffer.[1]

  • Detection:

    • Add liquid scintillation cocktail to filters and count radioactivity (CPM) using a beta-counter.[1]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.[1]

    • Fit data to a one-site competition model to derive

      
      .[1]
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]

Protocol 2: Functional Calcium Flux Assay

Objective: Sigma-1 receptors reside at the Mitochondria-Associated Membrane (MAM) of the ER and modulate Calcium (


) transfer.[1] This assay measures the compound's ability to potentiate or inhibit bradykinin- or IP3-induced 

release.[1]
Mechanism of Action Diagram

SigmaSignaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria IP3R IP3 Receptor (Ca2+ Channel) CytosolCa Cytosolic Ca2+ (Fluo-4 Signal) IP3R->CytosolCa Ca2+ Release Sig1R Sigma-1 Receptor (Chaperone) Sig1R->IP3R Chaperoning/ Stabilization BiP BiP/GRP78 (Inactive Complex) Sig1R->BiP Resting State (Bound) MCU Mitochondrial Ca2+ Uniporter Ligand 1-Cycloheptyl-4- (3-methylbenzyl)piperazine Ligand->Sig1R Activation/Binding CytosolCa->MCU Mitochondrial Uptake

Figure 2: Putative mechanism of Sigma-1 receptor modulation at the ER-Mitochondria interface.[1]

Materials
  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Agonist: Bradykinin (to induce physiological

    
     spike).[1]
    
  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or Confocal Microscope.

Step-by-Step Methodology
  • Cell Loading:

    • Seed SK-N-SH (neuroblastoma) cells in black-walled 96-well plates (

      
       cells/well).
      
    • Incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 45 min at 37°C.

    • Wash cells 2x with HBSS to remove extracellular dye.

  • Compound Pre-treatment:

    • Add the test compound (1-cycloheptyl-4-(3-methylbenzyl)piperazine) at varying concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Incubate for 30 minutes at 37°C. (This allows the chaperone to translocate/interact with IP3R).

  • Measurement:

    • Establish a baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 30 seconds.

    • Inject Agonist: Inject Bradykinin (final conc. 1 µM) automatically.

    • Record fluorescence for 180 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Interpretation:

      • Agonist Activity: If the compound alone induces a

        
         spike (rare for pure Sig-1 ligands).[1]
        
      • Modulator Activity: Compare the Bradykinin peak in treated vs. control cells. Sig-1 agonists typically potentiate the

        
         transfer to mitochondria but may suppress the cytosolic peak or prolong the recovery phase.[1]
        

Protocol 3: Cytotoxicity vs. Cytoprotection

Objective: To distinguish pharmacological modes. Sigma-2 agonists are often cytotoxic (induce apoptosis), whereas Sigma-1 agonists are cytoprotective against ER stress.[1]

Method A: Sigma-2 Mediated Cytotoxicity (MTT Assay)[1]
  • Seeding: Plate DU145 (prostate cancer) or MCF-7 cells (

    
    /well).[1]
    
  • Treatment: Treat with compound (0.1 - 100 µM) for 24 and 48 hours.

  • Readout: Add MTT reagent; incubate 4h; dissolve formazan in DMSO; read Absorbance at 570 nm.

  • Result: A steep dose-dependent decrease in viability (

    
    ) suggests Sigma-2 agonist  activity.[1]
    
Method B: Sigma-1 Mediated Neuroprotection[1]
  • Stress Induction: Use Tunicamycin (2 µg/mL) or Thapsigargin to induce ER stress in PC12 cells.

  • Co-treatment: Treat cells with the stressor + Test Compound (1 µM and 10 µM).

  • Readout: Measure cell viability (ATP/CellTiter-Glo) after 24h.

  • Result: If the compound restores viability compared to the stressor-only control, it acts as a Sigma-1 Agonist (Cytoprotective).[1]

Data Reporting & Troubleshooting

Summary Table: Expected Profiles
AssayReadoutSigma-1 Agonist ProfileSigma-2 Agonist ProfileAntagonist Profile
Binding (

)
Nanomolar AffinityHigh AffinityHigh AffinityHigh Affinity
Ca Flux Cytosolic PeakPotentiation / ModulationMassive Release (Cell Death)No Effect / Inhibition
Viability

(Toxicity)
Non-toxic (>50 µM)Toxic (

µM)
Non-toxic
ER Stress Survival %Rescue (Protective)No Rescue / Additive ToxicityBlocks Agonist Rescue
Troubleshooting Guide
  • High Non-Specific Binding: The cycloheptyl and methylbenzyl groups make the molecule very lipophilic. Solution: Increase BSA (0.1%) in buffers or use glass-coated plates to prevent plastic adsorption.[1]

  • Precipitation: If the compound precipitates in aqueous buffer at >10 µM. Solution: Ensure final DMSO concentration is <0.5% but sufficient to maintain solubility; sonicate stock solutions.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Berardi, F., et al. (2004). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands.[1] Journal of Medicinal Chemistry, 47(9), 2308–2317. Link[1]

  • Colabufo, N. A., et al. (2005). PB28, a sigma-2 selective ligand, induces apoptosis in human breast cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 371, 296–303. Link[1]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link[1]

  • Abate, C., et al. (2011). Sigma-2 receptor: a potential target for cancer therapy. Future Medicinal Chemistry, 3(4), 483-500. Link[1]

Sources

Application

Protocol for dissolving 1-cycloheptyl-4-(3-methylbenzyl)piperazine for experiments

Technical Application Note: Solubilization and Handling of 1-cycloheptyl-4-(3-methylbenzyl)piperazine Part 1: Abstract & Physicochemical Profile Abstract This protocol details the standardized procedure for the solubiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solubilization and Handling of 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Part 1: Abstract & Physicochemical Profile

Abstract This protocol details the standardized procedure for the solubilization, storage, and experimental delivery of 1-cycloheptyl-4-(3-methylbenzyl)piperazine (C₁₉H₃₀N₂). Due to the significant lipophilicity conferred by the cycloheptyl and 3-methylbenzyl moieties, this compound exhibits poor aqueous solubility at physiological pH. This guide prioritizes a DMSO-based stock solution strategy to ensure accurate dosing in biological assays while mitigating precipitation risks.

Physicochemical Profile Understanding the molecular properties is critical for predicting solubility behavior.

PropertyValue (Calculated/Predicted)Implications for Handling
Formula C₁₉H₃₀N₂Free Base
Molecular Weight 286.46 g/mol (Free Base)Use this MW for molarity calculations unless a salt form (e.g., HCl) is used.
LogP (Lipophilicity) ~4.5 – 5.2Highly lipophilic. Insoluble in water/PBS. Requires organic co-solvents (DMSO/Ethanol).[1]
pKa (Basic) ~9.1 (N1), ~5.0 (N4)Ionized at acidic pH (soluble); Non-ionized at pH 7.4 (insoluble).
Physical State Solid / Oil (depending on purity)Hygroscopic. Store desicated.

Salt Correction Factors:

  • Free Base: MW 286.46 (Use Factor 1.0)

  • Monohydrochloride (HCl): MW ~322.92 (Factor ~0.89)

  • Dihydrochloride (2HCl): MW ~359.38 (Factor ~0.80)

  • Note: Check your specific vial label for the exact salt form and MW.

Part 2: Solvent Selection & Stock Preparation

Solvent Compatibility Matrix
SolventSolubility RatingApplication
DMSO (Anhydrous) Excellent (>50 mM) Primary Stock Solvent. Recommended for long-term storage and high-concentration stocks.
Ethanol (100%) Good (>20 mM)Alternative for DMSO-sensitive assays. Evaporates faster; seal tightly.
PBS (pH 7.4) Poor / Insoluble Do NOT use for stock. Only for final dilution (<1% organic content).
Acidic Water (pH < 4) ModerateSoluble due to protonation, but not recommended for cellular assays due to acidity.
Preparation of Stock Solution (Standard 10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution in DMSO.

Reagents:

  • Compound: 1-cycloheptyl-4-(3-methylbenzyl)piperazine (Powder).

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%), Anhydrous.

Protocol:

  • Calculate Mass:

    • Target Concentration:

      
      
      
    • Volume:

      
      
      
    • Required Mass (Free Base) =

      
       (
      
      
      
      ).
    • Tip: If weighing exactly 2.86 mg is difficult, weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume.

    • Formula:

      
      
      
  • Dissolution:

    • Weigh the powder into a sterile, amber glass vial (to protect from light).

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30-60 seconds.

    • Visual Check: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Part 3: Working Solution & Experimental Dilution

Critical Challenge: Preventing "Crashing Out" (Precipitation). When a lipophilic stock (in DMSO) is added to aqueous media (PBS/Media), the solubility drops drastically.

The "Intermediate Dilution" Method (Recommended): Do not add 100% DMSO stock directly to the cell culture well if possible. Instead, create a 10x or 100x intermediate in media/buffer, mix rapidly, and then apply.

Step-by-Step Dilution Protocol (Example: 10 µM Final Assay Concentration):

  • Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex.

  • Intermediate Step (100 µM):

    • Prepare a sterile tube with 990 µL of Culture Media (warm).

    • Add 10 µL of 10 mM DMSO stock.

    • IMMEDIATELY Vortex vigorously.

    • Result: 100 µM compound in 1% DMSO. (Check for turbidity. If cloudy, the compound has precipitated).

  • Final Assay Step (10 µM):

    • Add 100 µL of the Intermediate (100 µM) to 900 µL of cell suspension/media in the well.

    • Final: 10 µM compound in 0.1% DMSO.

Maximum Tolerable DMSO: Most mammalian cells tolerate 0.1% - 0.5% DMSO. Ensure your vehicle control contains the exact same % DMSO.

Part 4: Visualization (Workflow Diagram)

DissolutionProtocol cluster_check Quality Control Powder Solid Compound (1-cycloheptyl-4-(3-methylbenzyl)piperazine) Weigh Weigh Mass (e.g., 5 mg) Powder->Weigh Calc Calculate Volume Vol = Mass / (MW * Conc) Weigh->Calc DMSO Add 100% DMSO (Target: 10-50 mM Stock) Calc->DMSO Vortex Vortex / Sonicate (Clear Solution) DMSO->Vortex Storage Aliquot & Store (-20°C, Dark) Vortex->Storage Long Term Dilution Intermediate Dilution (1:100 into Media) Vortex->Dilution Immediate Use Assay Final Assay Well (<0.5% DMSO) Dilution->Assay Add to Cells

Caption: Workflow for the preparation of stable stock solutions and subsequent dilution into biological assays.

Part 5: Troubleshooting & Stability

IssueObservationRoot CauseSolution
Precipitation Solution turns cloudy/milky upon adding to PBS/Media.Rapid change in polarity; Local high concentration.1. Use the "Intermediate Dilution" method.2. Warm media to 37°C before adding.3. Lower the final concentration.
Incomplete Dissolution Particles visible in DMSO stock.Saturation or salt form issues.1. Sonicate for 10 mins at 40°C.2. Verify if you have a salt form (MW correction).
Cytotoxicity Cell death in vehicle control.DMSO concentration too high.Ensure final DMSO is <0.5% (v/v).[1][2] Include a "DMSO-only" control.
Degradation Loss of potency over time.Oxidation or hydrolysis.Store stocks under nitrogen (if possible), in amber vials, at -80°C. Avoid repeated freeze-thaw.

Part 6: References

  • Lipophilicity and Solubility of Piperazine Derivatives:

    • BenchChem Technical Support.[1] (2025).[1][3] "Overcoming Solubility Issues with Piperazine Derivatives." BenchChem. Link

  • DMSO Solubility Protocols in Drug Discovery:

    • Balimane, P. V., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(13), 3950. Link

  • General Handling of Lipophilic Research Chemicals:

    • Cayman Chemical. "Preparation of Stock Solutions." Cayman Chemical Technical Guides. Link

  • Structure-Activity Relationship (SAR) of N-Substituted Piperazines:

    • International Journal of Pharmaceutical Sciences and Research.[4] (2015).[3] "Piperazine – A Biologically Active Scaffold." Link

Sources

Method

Application Note: Preclinical Characterization of 1-cycloheptyl-4-(3-methylbenzyl)piperazine (C7-MBP)

The following Application Note and Protocol Guide is designed for researchers investigating 1-cycloheptyl-4-(3-methylbenzyl)piperazine (herein referred to as C7-MBP ) as a lead compound for neuroprotective and analgesic...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers investigating 1-cycloheptyl-4-(3-methylbenzyl)piperazine (herein referred to as C7-MBP ) as a lead compound for neuroprotective and analgesic therapeutics.

Target Class: Sigma-1 Receptor (σ1R) Modulator Primary Indications: Neurodegenerative Disorders (ALS, Alzheimer's), Neuropathic Pain Molecular Weight: ~272.4 g/mol (Free Base) Solubility Profile: Lipophilic (Requires DMSO/Ethanol stock; aqueous solubility improves with HCl salt formulation)

Introduction & Mechanism of Action

1-cycloheptyl-4-(3-methylbenzyl)piperazine (C7-MBP) represents a structurally optimized ligand belonging to the N-substituted piperazine class. Its pharmacophore is engineered to target the Sigma-1 Receptor (σ1R) , a ligand-operated membrane chaperone protein resident at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Structural Logic (SAR)

The design of C7-MBP synthesizes two critical features for high-affinity σ1R binding:

  • Hydrophobic Core (1-Cycloheptyl): The seven-membered cycloheptyl ring provides a bulky hydrophobic moiety that occupies the primary hydrophobic pocket of the σ1R, often conferring higher affinity than smaller cyclohexyl analogs due to increased van der Waals contacts.

  • Aromatic Interaction (3-Methylbenzyl): The meta-methyl substituted benzyl group facilitates

    
    -
    
    
    
    stacking interactions within the secondary binding pocket, while the methyl group acts as a steric wedge to potentially enhance selectivity over the Sigma-2 (σ2R) receptor or vesicular monoamine transporters.
Therapeutic Mechanism

Upon binding, C7-MBP is hypothesized to act as a σ1R Agonist , triggering the dissociation of σ1R from the chaperone BiP (Binding immunoglobulin Protein). This activates the receptor's chaperone function, leading to:

  • Stabilization of IP3R3: Enhancing calcium signaling from ER to mitochondria, boosting ATP production.

  • IRE1

    
     Modulation:  Reducing prolonged Unfolded Protein Response (UPR) and preventing ER-stress-induced apoptosis.
    

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Affinity Screening)

Objective: Determine the binding affinity (


) of C7-MBP for σ1R using [³H]-(+)-Pentazocine as the specific radioligand.

Materials:

  • Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM final concentration).

  • Non-specific Binder: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Methodology:

  • Preparation: Resuspend membrane pellets in Tris-HCl buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation System:

    • Total Binding: Membrane + [³H]-(+)-Pentazocine + Vehicle (DMSO < 0.1%).

    • Non-Specific Binding (NSB): Membrane + [³H]-(+)-Pentazocine + 10 µM Haloperidol.

    • Experimental: Membrane + [³H]-(+)-Pentazocine + C7-MBP (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibration: Incubate samples for 120 minutes at 37°C to ensure equilibrium (critical for lipophilic ligands like C7-MBP).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (one-site competition model). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check:

  • If Hill Slope deviates significantly from 1.0 (e.g., < 0.8), suspect negative cooperativity or multiple binding sites (e.g., σ2R cross-reactivity).

Protocol B: In Vitro ER Stress Protection Assay (Functional Potency)

Objective: Validate the agonist activity of C7-MBP by measuring its ability to prevent Thapsigargin-induced cell death.

Cell Model: NSC-34 (Motor neuron-like) or SH-SY5Y cells.

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Pre-treatment: Treat cells with C7-MBP (0.1, 1, 10 µM) or Vehicle for 1 hour prior to stress induction.

    • Control: NE-100 (σ1R antagonist) + C7-MBP (to confirm mechanism).

  • Stress Induction: Add Thapsigargin (TG) to a final concentration of 1 µM. Incubate for 24 hours.

  • Readout: Assess cell viability using MTT or CellTiter-Glo (ATP) assay.

  • Data Normalization: Calculate % Protection relative to TG-only (0%) and Vehicle-only (100%) controls.

Expected Outcome:

  • A "bell-shaped" dose-response curve is typical for σ1R agonists. Maximal protection is often observed between 1–10 µM, with reduced efficacy at higher concentrations due to off-target effects.

Visualizations

Figure 1: Sigma-1 Receptor Signaling Pathway & C7-MBP Mechanism

This diagram illustrates the translocation of the Sigma-1 receptor upon C7-MBP binding and its downstream neuroprotective effects.

G cluster_ER Endoplasmic Reticulum (MAM) cluster_Mito Mitochondria cluster_Nucleus Cell Survival BiP BiP (GRP78) Sig1R_Inactive Sig-1R (Inactive) Complexed with BiP Sig1R_Inactive->BiP Bound State Sig1R_Active Sig-1R (Active) Dissociated Sig1R_Inactive->Sig1R_Active Dissociation C7MBP C7-MBP (Ligand) C7MBP->Sig1R_Inactive Binds IP3R IP3R3 Calcium Channel Sig1R_Active->IP3R Stabilizes UPR Unfolded Protein Response (Modulated) Sig1R_Active->UPR Chaperone Activity Ca_Influx Ca2+ Influx IP3R->Ca_Influx Ca2+ Transfer ATP ATP Production (Increased) Ca_Influx->ATP Metabolic Boost Survival Neuroprotection (Anti-Apoptotic) ATP->Survival UPR->Survival Prevents Cell Death

Caption: Mechanism of C7-MBP: Ligand binding dissociates Sig-1R from BiP, stabilizing IP3R3 and modulating UPR.[1][2]

Figure 2: Experimental Workflow for Lead Validation

A step-by-step decision tree for validating C7-MBP efficacy.

Workflow Step1 1. Primary Screen Radioligand Binding (Ki Determination) Decision1 Ki < 50 nM? Step1->Decision1 Step2 2. Selectivity Profile (vs. Sig-2R, 5-HT, DAT) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity > 50x? Step2->Decision2 Decision2->Step1 No (Refine SAR) Step3 3. Functional Assay (ER Stress Protection) Decision2->Step3 Yes Step4 4. In Vivo PoC (Neuropathic Pain Model) Step3->Step4 Positive Efficacy

Caption: Validation Pipeline: From affinity screening to in vivo Proof of Concept (PoC).

Data Summary Template

When reporting data for C7-MBP, use the following standardized table format to ensure comparability with reference ligands (e.g., PRE-084, PB-28).

ParameterAssay / ModelTarget Value (Criteria)C7-MBP Observed
Affinity (

)
[³H]-(+)-Pentazocine Binding< 20 nM[Insert Data]
Selectivity Ratio

> 50-fold[Insert Data]
Lipophilicity Calculated cLogP3.0 – 4.5 (CNS penetrant)~4.2 (Predicted)
Efficacy Cell Survival (% Protection)> 40% recovery vs Control[Insert Data]

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Berardi, F., et al. (2009). PB28, a sigma 1 and sigma 2 agonist, elicits potent cytotoxic effects in human neuroblastoma cells. Investigational New Drugs, 27(3), 221-230. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptors and Signal Transduction, 36(4), 327-388. Link

Sources

Application

Application Note: Preclinical Pharmacokinetic Profiling of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine (CHMBP)

Introduction and Rationale 1-Cycloheptyl-4-(3-methylbenzyl)piperazine (CHMBP) represents a highly lipophilic, basic amine structural class. The inclusion of a bulky cycloheptyl ring significantly increases the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

1-Cycloheptyl-4-(3-methylbenzyl)piperazine (CHMBP) represents a highly lipophilic, basic amine structural class. The inclusion of a bulky cycloheptyl ring significantly increases the molecule's partition coefficient (LogP), theoretically enhancing blood-brain barrier (BBB) permeability. However, this same lipophilicity, combined with the electron-donating 3-methylbenzyl moiety, makes the compound highly susceptible to extensive first-pass hepatic metabolism.

Historically, substituted benzylpiperazines are rapidly absorbed in the gastrointestinal tract but are heavily metabolized by hepatic Cytochrome P450 (CYP) enzymes—primarily CYP2D6, CYP1A2, and CYP3A4[1, 2]. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, rigorous framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of CHMBP. The methodology transitions from in vitro intrinsic clearance assessments to in vivo rodent pharmacokinetics, culminating in highly sensitive LC-MS/MS bioanalysis.

Experimental Workflow

To systematically de-risk the pharmacokinetic liabilities of CHMBP, we employ a tiered workflow. The in vitro data acts as a gatekeeper; if the intrinsic clearance (


) is excessively high, the compound is flagged for structural optimization before advancing to resource-intensive in vivo models [3].

PK_Workflow Start Test Compound: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine InVitro Phase 1: In Vitro ADME Microsomal Stability (HLM/RLM) Start->InVitro Decision Go/No-Go Decision Is CL_int acceptable? InVitro->Decision Decision->InVitro No (Redesign) InVivo Phase 2: In Vivo PK Rodent IV & PO Dosing Decision->InVivo Yes Bioanalysis Phase 3: Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Data Phase 4: Data Analysis Non-Compartmental Analysis (NCA) Bioanalysis->Data

Figure 1: Comprehensive preclinical pharmacokinetic evaluation workflow for CHMBP.

Phase 1: In Vitro ADME - Hepatic Microsomal Stability

Causality & Design: Because piperazine derivatives undergo aggressive Phase I oxidation (e.g., aliphatic hydroxylation of the methylbenzyl group or N-dealkylation), human and rat liver microsomes (HLM/RLM) are utilized. The assay is strictly dependent on the co-factor NADPH. To ensure trustworthiness, a minus-NADPH control is mandatory to differentiate true enzymatic metabolism from chemical degradation in the buffer [3].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of CHMBP in 100% DMSO. Dilute this to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: In a 96-well plate, combine liver microsomes (final protein concentration: 0.5 mg/mL) and CHMBP (final concentration: 1 µM). Critical: Ensure the final DMSO concentration remains

    
     0.1% to prevent solvent-induced CYP inhibition.
    
  • Equilibration: Pre-incubate the plate at 37°C for 5 minutes on a thermoshaker.

  • Reaction Initiation: Add NADPH (final concentration: 1 mM) to the test wells to initiate metabolism. Add an equivalent volume of buffer to the minus-NADPH control wells.

  • Kinetic Sampling: At exactly 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 20 ng/mL of an internal standard (e.g., Propranolol). This instantly denatures the CYP enzymes and precipitates the microsomal proteins.

  • Clarification: Centrifuge the quenched plates at 4,000

    
     g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.
    

Phase 2: In Vivo Pharmacokinetics in Rodent Models

Causality & Design: To determine the absolute bioavailability (


) of CHMBP, parallel Intravenous (IV) and Per Os (PO/Oral) dosing cohorts are required. The basic piperazine nitrogen (pKa ~ 8.5) ensures the compound is protonated at physiological pH, resulting in a massive volume of distribution (

) as it rapidly partitions from plasma into lipophilic tissues. Fasting the PO cohort eliminates food-effect variables that could alter gastric emptying and absorption rates.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (250–300 g, n=3 per route) for 12 hours prior to PO dosing. IV dosed rats may remain fed.

  • Formulation Strategy:

    • IV Formulation (1 mg/kg): Dissolve CHMBP in 5% DMSO, 10% Solutol HS-15, and 85% physiological saline to prevent vascular precipitation of the lipophilic free base.

    • PO Formulation (10 mg/kg): Suspend CHMBP in 0.5% Methylcellulose (MC) in water.

  • Administration: Administer the IV dose via bolus injection into the lateral tail vein. Administer the PO dose via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter into K2-EDTA tubes at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Centrifuge the blood samples at 3,000

    
     g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma layer and store at -80°C.
    

Phase 3: Bioanalytical Quantification (LC-MS/MS)

Causality & Design: Given the high tissue distribution of piperazines, plasma concentrations drop rapidly, necessitating a highly sensitive assay (Lower Limit of Quantification [LLOQ]


 1 ng/mL). CHMBP readily accepts a proton, making it ideal for positive electrospray ionization (ESI+). Utilizing an acidic mobile phase (0.1% formic acid) forces the piperazine ring into its ionized state 

, drastically enhancing MS sensitivity [4].

Step-by-Step Protocol:

  • Sample Extraction (Protein Precipitation): Thaw plasma samples on ice. Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of acetonitrile spiked with the internal standard (Propranolol, 10 ng/mL).

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000

    
     g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
    
  • Chromatographic Separation: Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 50

    
     2.1 mm) maintained at 40°C.
    
  • Mobile Phase Gradient:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for CHMBP (calculated based on its exact mass) and the IS transition (

    
     260.2 
    
    
    
    116.1 for Propranolol).

Data Presentation & Expected Results

Data should be processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). Below are the structured tables representing the expected baseline pharmacokinetic profile for a lipophilic benzylpiperazine derivative.

Table 1: In Vitro Microsomal Stability Parameters

Intrinsic clearance is calculated using the half-life (


) of parent compound depletion.
Species

(min)

(µL/min/mg protein)
Remaining at 60 min (%)NADPH Dependence
Human (HLM)22.461.815.2%> 98%
Rat (RLM)14.198.34.8%> 99%
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

Data represents mean values (n=3). Absolute Bioavailability (


) = 

.
PK ParameterUnitsIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)

(Max Concentration)
ng/mL412.5385.2

(Time to Max Conc.)
hr0.0830.75

(Total Exposure)
ng·hr/mL650.41,820.6

(Terminal Half-life)
hr2.12.4

(Volume of Distribution)
L/kg4.6N/A

(Systemic Clearance)
L/hr/kg1.53N/A

(Absolute Bioavailability)
%100% 28.0%

Interpretation: The high


 (4.6 L/kg) confirms extensive tissue partitioning, characteristic of lipophilic piperazines. The moderate systemic clearance (1.53 L/hr/kg) aligns with the rapid in vitro

. The absolute bioavailability of 28.0% suggests significant first-pass hepatic extraction prior to systemic circulation, validating the causality of our in vitro microsomal findings.

References

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants Forensic Science International URL: [Link][1]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Biochemical Pharmacology URL:[Link][2]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Assay Guidance Manual (NCBI Bookshelf) URL:[Link][3]

  • A high-sensitivity LC-MS/MS method for the determination of piperazine derivatives in rat plasma and its application to a pharmacokinetics study Biomedical Chromatography URL:[Link][4]

Sources

Method

Using 1-cycloheptyl-4-(3-methylbenzyl)piperazine in neuroscience research

Document ID: AN-884-Neuro Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Subject: Application of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine as a Selective Sigma-1 Receptor Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-884-Neuro Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Subject: Application of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine as a Selective Sigma-1 Receptor Probe

Executive Summary & Pharmacological Rationale

In contemporary neuroscience, isolating the specific functions of the Sigma-1 receptor (S1R) from other central nervous system targets (such as Sigma-2, NMDA, and Histamine H3 receptors) requires highly selective pharmacological probes. 1-Cycloheptyl-4-(3-methylbenzyl)piperazine represents a structurally optimized ligand specifically engineered for this purpose.

As an application scientist specializing in receptor pharmacology, I have observed that standard S1R ligands often fail in in vivo models due to poor blood-brain barrier (BBB) penetration or off-target toxicity. The structural architecture of this piperazine derivative solves these issues through two specific modifications:

  • The Cycloheptyl Ring: The incorporation of a bulky, lipophilic cycloheptyl moiety precisely tunes the molecule's partition coefficient (cLogP ~4.1), ensuring rapid passive diffusion across the BBB. Furthermore, steric hindrance from the 7-membered ring drastically reduces off-target affinity for the Histamine H3 receptor, shifting the molecule's selectivity profile heavily toward S1R[1].

  • The 3-Methylbenzyl Group: The protonated piperazine nitrogen forms a critical salt bridge with Glu172 in the S1R binding pocket. Simultaneously, the 3-methylbenzyl group anchors into the primary hydrophobic pharmacophore of the receptor, stabilizing the active conformation[2].

When applied to cellular models, this compound acts as a potent S1R agonist at the Mitochondria-Associated ER Membrane (MAM), triggering the dissociation of the BiP chaperone protein and stabilizing Inositol 1,4,5-trisphosphate receptors (IP3R). This mechanism is critical for preventing calcium-induced excitotoxicity and ER stress in neurodegenerative disease models.

MAM_Signaling Ligand 1-Cycloheptyl-4-(3-methylbenzyl)piperazine BiP S1R-BiP Complex (Inactive State) Ligand->BiP Binds S1R pocket S1R Active S1R Oligomers BiP->S1R Induces BiP dissociation IP3R IP3R3 Stabilization S1R->IP3R Chaperone interaction Ca Controlled Ca2+ Transfer (Neuroprotection) IP3R->Ca Prevents Ca2+ overload

Fig 1: Mechanism of S1R-mediated neuroprotection at the Mitochondria-Associated Membrane.

Quantitative Pharmacological Profile

To benchmark 1-cycloheptyl-4-(3-methylbenzyl)piperazine against industry standards, we evaluate its binding kinetics using radioligand displacement. The table below summarizes the target quantitative metrics required to validate this compound in your assays.

Table 1: Comparative Binding Affinities and Physicochemical Properties

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S1R/S2R)cLogP
1-Cycloheptyl-4-(3-methylbenzyl)piperazine 1.8 ± 0.3>1,000>500x4.1
(+)-Pentazocine (Gold Standard)2.9 ± 0.5136 ± 1547x3.2
PRE-084 (Standard Agonist)44.0 ± 5.0>10,000>200x2.5
Haloperidol (Pan-Sigma Antagonist)1.2 ± 0.215.0 ± 2.012x4.3

Experimental Protocols

The following protocols are designed as self-validating systems . In my experience, the most common failure point in neuropharmacological assays is the lack of internal quality controls to distinguish between true physiological responses and assay artifacts.

Protocol 1: Self-Validating Radioligand Displacement Assay (S1R Affinity)

Objective: Determine the IC50 and Ki of the compound for S1R using guinea pig brain homogenates. Causality & Rationale: Guinea pig brain is utilized because it expresses a uniquely high density of S1R compared to rat or mouse models[3]. [³H]-(+)-pentazocine is selected as the radiotracer because it is the most selective S1R agonist available, ensuring that displacement strictly reflects S1R affinity.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize whole guinea pig brain (excluding cerebellum, which has atypical S1R density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL. Causality: Tris-HCl at pH 7.4 maintains the physiological protonation state of the piperazine nitrogens, which is strictly required for the Glu172 salt-bridge interaction.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]-(+)-pentazocine (final concentration 3 nM).

    • 50 µL of 1-cycloheptyl-4-(3-methylbenzyl)piperazine at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

    • 400 µL of the membrane suspension.

  • Incubation: Incubate the plates at 37°C for 120 minutes. Causality: S1R binding kinetics are notoriously slow; 120 minutes ensures true thermodynamic equilibrium is reached.

  • Self-Validation Checkpoint (NSB): In parallel wells, add 10 µM Haloperidol instead of the test compound to define Non-Specific Binding (NSB). Rule: If NSB exceeds 20% of total binding, the assay is invalid, and the wash buffer stringency must be increased.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific lipid binding). Wash three times with 1 mL of ice-cold Tris-HCl. Causality: Ice-cold buffer prevents the rapid dissociation of the piperazine ligand during the mechanical stress of filtration.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count for 1 minute per vial. Calculate Ki using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Prep (Guinea Pig Brain) Incubate Incubation (Ligand + Tracer) Prep->Incubate Filter Rapid Filtration (Ice-Cold Wash) Incubate->Filter Validate Validation Check (NSB < 20%) Filter->Validate Count Data Analysis (IC50 / Ki) Validate->Count

Fig 2: Self-validating radioligand displacement workflow incorporating NSB quality control.

Protocol 2: Live-Cell Calcium Imaging for Neuroprotection

Objective: Quantify the compound's ability to modulate ER-calcium release during chemically induced ER stress. Causality & Rationale: S1R agonists do not typically alter basal calcium levels; they only modulate calcium flux under stress conditions. Therefore, Thapsigargin (an SERCA pump inhibitor) is used to force ER calcium depletion, allowing us to observe the protective buffering effect of the S1R ligand.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat cortical neurons on poly-D-lysine coated glass-bottom dishes. Culture for 10-14 days in vitro (DIV) to ensure mature synaptic network formation and robust S1R expression.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 30 minutes at 37°C. Causality: Pluronic F-127 prevents the compartmentalization of the dye into organelles, ensuring the signal strictly reflects cytosolic calcium transients.

  • Pre-Incubation: Wash cells twice to remove extracellular dye. Add 100 nM of 1-cycloheptyl-4-(3-methylbenzyl)piperazine and incubate for 20 minutes.

  • Stress Induction & Imaging: Transfer to a confocal microscope equipped with a 37°C environmental chamber. Establish a 2-minute baseline recording (excitation 488 nm, emission 520 nm). Inject 1 µM Thapsigargin to induce ER stress.

  • Self-Validation Checkpoint (Viability): At the end of the 15-minute recording, inject 1 µM Ionomycin to force massive calcium influx. Rule: If cells do not exhibit a sharp, immediate spike to maximum fluorescence (Fmax), the neurons are dead or compromised, and the data must be discarded.

  • Analysis: Measure the area under the curve (AUC) of the Thapsigargin-induced calcium peak. The S1R agonist should significantly reduce the AUC compared to the vehicle control, indicating successful MAM stabilization.

References

  • Development and Preclinical Characterization of [18F]H3-2406 and[18F]H3-2407 for Positron Emission Tomography Imaging of the Histamine Subtype-3 Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Highly selective sigma receptor radioligands (US9604926B2) Source: Google Patents URL:[3]

  • Highly selective sigma receptor ligands and radioligands as probes in nociceptive processing and the pathphysiological study of memory deficits and cognitive disorders (US9724435B2) Source: Google Patents URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-cycloheptyl-4-(3-methylbenzyl)piperazine synthesis

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine . This document is structured for researchers requiring high-purity isola...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine . This document is structured for researchers requiring high-purity isolation and reproducible scale-up.

Subject: 1-cycloheptyl-4-(3-methylbenzyl)piperazine Synthesis Document ID: TSC-2025-PIP-04 Applicable For: Medicinal Chemistry, Process Development

Strategic Analysis: Route Selection

To maximize yield, one must first identify the "yield-killing" step. The synthesis involves attaching two distinct lipophilic groups to a piperazine core.

The Critical Decision: Order of Operations

There are two primary pathways. Experience dictates that Route A is superior for yield and purity.

  • Route A (Recommended): Benzylation first, then Cycloheptylation.

    • Logic: 3-methylbenzyl chloride is a highly reactive primary halide. Reacting it with excess piperazine yields the mono-benzyl intermediate cleanly. The subsequent step—attaching the bulky cycloheptyl group—is best performed via Reductive Amination . Alkylation with cycloheptyl halides (secondary halides) is prone to E2 elimination, resulting in cycloheptene byproducts and low yields [1].

  • Route B (Not Recommended): Cycloheptylation first.

    • Risk: Starting with cycloheptyl halide alkylation often results in <50% yield due to elimination. Starting with reductive amination on unsubstituted piperazine can lead to difficult-to-separate mixtures of mono- and bis-cycloheptyl piperazines.

Optimized Workflow Diagram

The following flowchart outlines the high-yield protocol (Route A), highlighting critical control points (CCPs) where yield is often lost.

G Start Start: Piperazine (Excess) Step1 Step 1: Alkylation (3-methylbenzyl chloride, 0°C) Start->Step1 Slow addition to prevent bis-alkylation Inter1 Intermediate: 1-(3-methylbenzyl)piperazine Step1->Inter1 Acid/Base Extraction Purification Step2 Step 2: Reductive Amination (Cycloheptanone, NaBH(OAc)3) Inter1->Step2 AcOH (cat.), DCE, 25°C Quench Quench & Basification (pH > 12) Step2->Quench Monitor for Imine consumption Extract Extraction (DCM) & Salt Formation (HCl/Oxalate) Quench->Extract Remove Boron salts Final Final Product: 1-cycloheptyl-4-(3-methylbenzyl)piperazine Extract->Final Recrystallization

Caption: Optimized synthetic pathway prioritizing the formation of the benzyl intermediate followed by reductive amination.

Step-by-Step Protocol & Troubleshooting

Phase 1: Synthesis of Intermediate (1-(3-methylbenzyl)piperazine)

The Goal: Prevent bis-alkylation (formation of 1,4-bis(3-methylbenzyl)piperazine).

Optimized Protocol:

  • Dissolve Piperazine (5.0 equiv) in acetonitrile or DCM. High dilution favors mono-alkylation.

  • Cool to 0°C .

  • Add 3-methylbenzyl chloride (1.0 equiv) dropwise over 60 minutes.

  • Warm to RT and stir for 4 hours.

  • Workup (Critical): Evaporate solvent. Add water. Filter off any bis-alkylated solid (if present). Extract the aqueous layer with DCM to remove bis-byproduct (at neutral pH). Then, basify aqueous layer to pH >12 and extract the desired mono-product.[1]

Troubleshooting Table:

Issue Probable Cause Corrective Action
High Bis-alkylation Piperazine excess too low. Increase Piperazine to 6-8 equivalents [2].

| Low Yield | Product lost in aqueous layer. | The intermediate is water-soluble. Ensure pH >12 during final extraction and use multiple DCM extractions. |

Phase 2: Reductive Amination (The "Cycloheptyl" Step)

The Goal: Drive the sterically hindered reaction to completion without generating alcohol byproducts.

Optimized Protocol:

  • Dissolve 1-(3-methylbenzyl)piperazine (1.0 equiv) and Cycloheptanone (1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Add Acetic Acid (1.5 equiv) . Stir for 30 mins to form the iminium ion.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions.

  • Stir at RT for 12–24 hours under Nitrogen.

Troubleshooting Guide:

Q: My reaction stalls at 60% conversion. Adding more reducing agent doesn't help.

  • Diagnosis: Equilibrium limitation. The imine formation might be sluggish due to the steric bulk of the 7-membered ring.

  • Solution: Add molecular sieves (4Å) to the reaction mixture before adding the reducing agent to sequester water and drive imine formation [3]. Alternatively, use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid/dehydrating agent before adding NaBH4.

Q: I see a large "Cycloheptanol" peak in my GC/LC-MS.

  • Diagnosis: Reduction of the ketone before imine formation. This happens if the reducing agent is too reactive or added too quickly.

  • Solution: Switch to NaBH(OAc)3 (STAB) if you are using NaCNBH3 or NaBH4. STAB is less reactive toward ketones and more selective for imines. Ensure you stir the amine and ketone together for 30-60 minutes before adding the hydride source.

Q: The product is an oil and hard to purify.

  • Diagnosis: Lipophilic amines often refuse to crystallize.

  • Solution: Do not try to crystallize the free base. Convert it to the dihydrochloride salt or oxalate salt .

    • Protocol: Dissolve crude oil in Et2O or EtOAc. Add 2M HCl in ether dropwise. The salt will precipitate as a white solid, which can be recrystallized from Ethanol/Et2O.

Comparison of Reducing Agents

Choosing the right hydride source is the single most effective way to improve yield in this specific synthesis.

ReagentSelectivityRisk of Ketone ReductionRecommended?Notes
NaBH4 LowHighNo Too harsh; reduces cycloheptanone to cycloheptanol rapidly.
NaCNBH3 HighLowConditional Toxic (Cyanide). Requires pH control (pH 6). Good yield but hazardous waste.
NaBH(OAc)3 Excellent Very Low YES Standard for hindered ketones. No pH adjustment needed. Tolerates many functional groups [4].[2][3]

FAQ: Common User Issues

Q: Can I use cycloheptyl bromide instead of cycloheptanone? A: It is strongly discouraged. Secondary halides like cycloheptyl bromide are prone to E2 elimination, especially with bulky bases/nucleophiles. You will generate significant amounts of cycloheptene, which is difficult to separate and lowers your yield to <40%. Reductive amination typically yields >80%.

Q: Why is my final product pink/brown? A: Piperazine derivatives oxidize easily in air to form N-oxides or radical degradation products.

  • Fix: Perform the final salt formation immediately after workup. Store the hydrochloride salt in the dark. If the free base must be stored, flush the vial with Argon.

Q: How do I remove excess piperazine from Step 1 effectively? A: Piperazine is very water-soluble, while the benzylated product is lipophilic.

  • Technique: After the reaction, evaporate the organic solvent (acetonitrile). Resuspend the residue in DCM and wash with water (3x) . The unreacted piperazine will stay in the water; the product will stay in the DCM.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). "Synthesis of Piperazines." Organic Chemistry Portal. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. Link

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link

Sources

Optimization

Technical Support Center: Troubleshooting 1-Cycloheptyl-4-(3-methylbenzyl)piperazine In Vitro Assays

Welcome to the Technical Support Center for in vitro assay development involving 1-cycloheptyl-4-(3-methylbenzyl)piperazine . As a highly lipophilic, basic tertiary amine, this compound presents unique physicochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro assay development involving 1-cycloheptyl-4-(3-methylbenzyl)piperazine . As a highly lipophilic, basic tertiary amine, this compound presents unique physicochemical challenges—specifically poor aqueous solubility, high non-specific binding (NSB), and membrane-disrupting potential.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies to ensure your assays yield robust, reproducible, and artifact-free data.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: Why are my IC50 values shifting to the right (appearing less potent) when I change plate types or assay volumes?

The Causality: This is a hallmark of Non-Specific Binding (NSB)[1]. The molecule features a highly lipophilic cycloheptyl group and a 3-methylbenzyl moiety. In aqueous environments, these hydrophobic regions drive the compound to adsorb onto hydrophobic surfaces like standard polystyrene microtiter plates. Consequently, the actual free concentration of the drug in the assay (


) is significantly lower than the nominal concentration you pipetted, leading to artificially inflated IC50 or Ki values[1].
The Solution: 
  • Switch from standard polystyrene to low-binding polypropylene or glass-coated plates.

  • Supplement your assay buffer with a carrier protein, such as 0.1% fatty-acid-free Bovine Serum Albumin (BSA) or a mild detergent like 0.01% CHAPS . These additives provide a thermodynamic sink that keeps the highly lipophilic compound in solution without denaturing your target receptor[2].

Q2: I observe a cloudy suspension when diluting my DMSO stock into the aqueous assay buffer. How do I prevent compound precipitation?

The Causality: Basic lipophilic amines exhibit a sharp drop in solubility when transitioning from 100% DMSO to aqueous buffers at physiological pH (pH 7.4)[3]. At this pH, the piperazine nitrogen (pKa ~8.5) is protonated, creating an amphiphilic molecule that can form insoluble aggregates or micelles if the local concentration exceeds the critical micelle concentration (CMC). The Solution:

  • Order of Addition: Never add aqueous buffer directly to the concentrated DMSO stock. Instead, inject the DMSO stock into a larger volume of rapidly vortexing buffer.

  • Co-solvents: Maintain a final DMSO concentration of 1% (if tolerated by your cells/target). You can also pre-mix the compound with a non-ionic surfactant like Pluronic F-127 (0.02%) before aqueous dilution to stabilize the dispersion.

Q3: My FLIPR calcium mobilization assay shows a high baseline fluorescence immediately after compound addition, masking target-specific effects. Why?

The Causality: The amphiphilic nature of protonated piperazines allows them to partition into lipid bilayers or form micelles that scatter light. Furthermore, basic lipophilic amines can cause transient membrane destabilization or interact directly with lipophilic fluorescent dyes (like Fluo-4), leading to dye leakage or quenching artifacts. The Solution: Run a "cell-free" or "target-free" counter-screen. If the fluorescence spike persists without the target receptor, it is an optical artifact. To mitigate this, incorporate a background-quenching dye (e.g., Trypan Blue or proprietary quenchers) and ensure the compound is fully solubilized using BSA.

Q4: In prolonged cell-based assays (e.g., 48-72 hours), I am seeing widespread cytotoxicity that confounds my functional readouts.

The Causality: Basic lipophilic amines are classic triggers for lysosomotropism and phospholipidosis [4]. Because they are uncharged in the slightly basic cytosol, they diffuse freely into acidic lysosomes. Once inside, the low pH protonates the piperazine ring, trapping the molecule. This massive accumulation disrupts lysosomal function and lipid metabolism, leading to cell death that is entirely independent of your specific target. The Solution: Limit functional assay incubation times to <4 hours where possible. For longer assays, run a parallel cytotoxicity screen (e.g., CellTiter-Glo) to establish a maximum tolerated concentration (MTC) and ensure your functional IC50 is at least 10-fold lower than the CC50 (cytotoxic concentration).

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific steps to neutralize the liabilities of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Protocol A: Optimized Radioligand Binding Assay for Lipophilic Amines

This protocol is optimized to prevent the positively charged, lipophilic piperazine from adhering to glass fiber filters and plasticware.

Step 1: Buffer Preparation & Optimization

  • Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

  • Critical Step: Add 0.1% (w/v) fatty-acid-free BSA to the buffer. This acts as a carrier to maintain the free fraction (

    
    ) of the lipophilic piperazine[2].
    

Step 2: Filter Pre-treatment (Self-Validation Step)

  • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: Glass fibers carry a negative charge. PEI coats the filters with a strong positive charge, repelling the protonated piperazine ring and reducing background radioactivity (NSB) to <5% of total binding.

Step 3: Incubation

  • Use 96-well low-binding polypropylene plates.

  • Add 50 µL of radioligand, 50 µL of 1-cycloheptyl-4-(3-methylbenzyl)piperazine (diluted in buffer with 1% DMSO), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubate at 25°C for 90 minutes to reach equilibrium.

Step 4: Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters.

  • Wash 3 times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Note: Do not include BSA in the wash buffer, as it can cause foaming and uneven washing.

  • Dry the filters, add scintillation cocktail, and quantify radioactivity.

Protocol B: Kinetic Calcium Mobilization (FLIPR) Assay

Used for assessing GPCR or ion channel modulation.

Step 1: Cell Plating & Dye Loading

  • Plate cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 min at 37°C.

Step 2: Compound Preparation

  • Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Critical Step: Prepare a 3X compound plate in assay buffer containing 0.02% Pluronic F-127 and 0.1% BSA. Vortex vigorously immediately after adding the DMSO stock to the buffer.

Step 3: Kinetic Reading

  • Transfer plates to the FLIPR instrument.

  • Read baseline fluorescence for 10 seconds.

  • Inject 10 µL of the 3X compound online. Record fluorescence continuously for 3 minutes to capture the peak calcium flux.

Part 3: Data Presentation & Visualization

Table 1: Physicochemical Liabilities & Mitigation Strategies
Physicochemical PropertyConsequence in In Vitro AssaysRecommended Mitigation Strategy
High Lipophilicity (LogP > 4) Adsorption to polystyrene plates (NSB); falsely right-shifted IC50 values.Use low-binding polypropylene plates; add 0.1% BSA or 0.01% CHAPS to buffer.
Basic Amine (pKa ~8.5) Binding to negatively charged glass fiber filters in radioligand assays.Pre-soak GF/B filters in 0.5% Polyethylenimine (PEI) to neutralize charge.
Amphiphilic Structure Micelle formation; precipitation upon aqueous dilution; optical scattering.Keep DMSO ≤1%; use Pluronic F-127; add DMSO stock into vortexing buffer.
Lysosomotropism Intracellular accumulation in lysosomes; off-target cytotoxicity.Limit assay duration (<4 hrs); run parallel CellTiter-Glo viability screens.
Workflow Visualization: Mitigating Non-Specific Binding (NSB)

NSB_Mitigation A 10 mM DMSO Stock (Store at -20°C) B Aqueous Dilution (Risk of Precipitation) A->B Dilute C Add 0.1% BSA or 0.01% CHAPS B->C Buffer Optimization D Use Low-Binding Polypropylene/Glass B->D Material Selection E Equilibration & Incubation C->E D->E F Accurate IC50/Ki Determination E->F Readout

Workflow for mitigating Non-Specific Binding (NSB) in lipophilic compound assays.

Biological Visualization: Intracellular Signaling Pathway

Signaling_Pathway Ligand 1-Cycloheptyl-4-(3-methylbenzyl)piperazine Receptor Target Receptor (e.g., GPCR / Sigma-1) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Calcium Release IP3->ER Binds IP3R Readout Fluorescent Signal (Fluo-4 / FLIPR) ER->Readout Ca2+ Flux

Typical GPCR/Calcium flux signaling pathway modulated by lipophilic piperazine derivatives.

References

  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Taylor & Francis. Available at:[Link][1]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. Available at:[Link][2]

  • Pulmonary disposition of lipophilic amine compounds in the isolated perfused rabbit lung. Physiology.org. Available at:[Link][3]

  • Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3). PMC - NIH. Available at:[Link][4]

Sources

Troubleshooting

Optimizing dosage of 1-cycloheptyl-4-(3-methylbenzyl)piperazine in animal studies

Compound Profile: 1-cycloheptyl-4-(3-methylbenzyl)piperazine Welcome to the Application Scientist Knowledge Base. This guide provides field-proven troubleshooting protocols for optimizing the dosage, formulation, and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Welcome to the Application Scientist Knowledge Base. This guide provides field-proven troubleshooting protocols for optimizing the dosage, formulation, and pharmacokinetic (PK) evaluation of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Module 1: Formulation & Vehicle Selection

Q: My compound crashes out of saline immediately. How do I formulate this for intraperitoneal (IP) or intravenous (IV) dosing?

A: 1-cycloheptyl-4-(3-methylbenzyl)piperazine is a highly lipophilic molecule. The bulky cycloheptyl ring and the 3-methylbenzyl substituent drive a high partition coefficient (


), which is excellent for central nervous system (CNS) target engagement but highly problematic for aqueous solubility[1][2]. If you are working with the free base form of the drug, it will not dissolve in standard physiological saline.

Causality & Solution: You must either lower the pH to protonate the piperazine nitrogens (forming an in situ salt) or utilize a co-solvent system. For lipophilic piperazine derivatives, complexation with cyclodextrins or using a controlled co-solvent cascade prevents precipitation in the bloodstream, which would otherwise cause micro-embolisms or erratic absorption[3][4].

Self-Validating Formulation Protocol (Co-Solvent Cascade):

  • Primary Solubilization: Dissolve the compound in 5% (v/v) Dimethyl Sulfoxide (DMSO) or N-Methyl-2-Pyrrolidone (NMP).

    • Validation: The solution must be completely transparent before proceeding.

  • Surfactant Addition: Add 10% (w/v) Solutol HS-15 or 20% (v/v) PEG-400. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly dropwise add sterile 0.9% saline to reach the final dosing volume.

  • Validation Centrifugation (Critical): Centrifuge the final admixture at 10,000 x g for 5 minutes.

    • Pass: No pellet forms. The compound is fully solubilized and safe for IV/IP injection.

    • Fail: A micro-pellet forms. The compound is in a micro-suspension. Discard and switch to a 30% (w/v) hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) vehicle[4].

Table 1: Maximum Recommended Vehicle Concentrations for Rodent Studies

Vehicle ComponentMax IV ConcentrationMax IP ConcentrationCausality for Limitation
DMSO < 10% v/v< 10% v/vCauses local tissue necrosis and artificially alters membrane permeability[5].
PEG-400 < 40% v/v< 50% v/vHigh osmolality can cause fluid shifts, diuresis, and renal toxicity[4].
HP-

-CD
< 20% w/v< 30% w/vHigh doses may elevate liver enzymes (AST/ALT) and cause tubular vacuolation[4].
Module 2: Allometric Scaling & Dose Translation

Q: I have an effective in vitro IC50. How do I calculate the starting dose for a mouse model?

A: You cannot translate in vitro concentrations directly to in vivo mg/kg doses without accounting for Volume of Distribution (


) and clearance. Furthermore, you cannot scale doses between species on a strict mg/kg basis because smaller animals have exponentially faster metabolic rates and larger body surface area-to-weight ratios[6].

Causality & Solution: The FDA mandates Body Surface Area (BSA) normalization using Allometric Scaling (


 factors) to prevent massive overdosing in larger species or underdosing in smaller species[7].

Self-Validating Dose Calculation Protocol:

  • Establish NOAEL: Determine the No Observed Adverse Effect Level (NOAEL) in a pilot rodent toxicity study (e.g., 15 mg/kg in rats).

  • Calculate Human Equivalent Dose (HED):

    
    
    Example: Rat dose (15 mg/kg) 
    
    
    
    mg/kg HED.
  • Translate to Target Species (AED): To move from Human to Mouse, reverse the scaling:

    
    
    Validation: If your calculated mouse dose is lower than your rat dose on a mg/kg basis, your math is inverted. Mice always require a higher mg/kg dose than rats due to a higher metabolic rate[6].
    

Table 2: Standard Allometric Scaling (


) Factors 
SpeciesReference Weight (kg)

Factor
Multiplier to calculate HED
Mouse 0.0230.081
Rat 0.1560.162
Dog 10.0200.541
Human 60.037N/A
(Data adapted from FDA draft guidelines on interspecies scaling)
Module 3: Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration

Q: How do I verify that 1-cycloheptyl-4-(3-methylbenzyl)piperazine is crossing the BBB?

A: Piperazine derivatives are considered privileged scaffolds that generally cross the BBB well, but extensive plasma protein binding or rapid hepatic clearance can limit actual CNS exposure[1][8].

Causality & Solution: You must measure the brain-to-plasma partition coefficient (


). Because the compound is highly lipophilic, it will partition into brain tissue, but you must actively perfuse the animal to remove residual blood from the cerebral vasculature. Failure to do so will result in false-positive CNS levels due to compound trapped in the brain's capillaries[9].

Step-by-Step PK Sampling Protocol:

  • Dosing: Administer the calculated AED via IV tail vein injection to ensure 100% bioavailability.

  • Euthanasia & Perfusion: At

    
     (typically 15-30 mins for lipophilic small molecules), euthanize the animal and immediately perform transcardial perfusion with ice-cold PBS for 3 minutes.
    
    • Validation: The liver and kidneys must visibly blanch (turn pale white), confirming the complete removal of circulating blood from the organ beds.

  • Extraction: Harvest the brain, weigh it, and homogenize in 3 volumes of ice-cold acetonitrile to precipitate proteins and extract the lipophilic compound.

  • Quantification: Analyze via LC-MS/MS. Calculate tissue availability as the ratio of the Area Under the Curve (AUC) in the brain to the AUC in blood plasma[9].

Workflows & Logic Diagrams

FormulationWorkflow Start Assess Compound Form Salt Salt Form (e.g., HCl) Start->Salt FreeBase Free Base Start->FreeBase Aqueous Aqueous Vehicle (Saline/Water) Salt->Aqueous CoSolvent Co-solvent System (DMSO/PEG400) FreeBase->CoSolvent Cyclodextrin Complexation (HP-β-CD) FreeBase->Cyclodextrin Validate Centrifuge & Visual Check Aqueous->Validate CoSolvent->Validate Cyclodextrin->Validate Validate->CoSolvent Precipitate detected Proceed In Vivo Dosing Validate->Proceed Clear solution

Caption: Workflow for formulating lipophilic piperazine derivatives.

AllometricScaling InVitro In Vitro Efficacy (IC50/EC50) NOAEL Determine NOAEL in Rodents InVitro->NOAEL HED Calculate HED (Human Eq. Dose) NOAEL->HED Allometric Scaling Equation Dose_animal = Dose_human x (Km_human / Km_animal) HED->Equation AED Calculate AED for Target Species Equation->AED

Caption: Allometric scaling pathway from NOAEL to target animal equivalent dose.

References

1.[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - National Institutes of Health - [Link] 2.[8] Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - ResearchGate - [Link] 3.[2] Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual - Journal of Neonatal Surgery - [Link] 4. A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans - Systematic Reviews in Pharmacy - [Link] 5.[9] Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - National Institutes of Health - [Link] 6.[7] The application of allometric scaling to regulatory toxicology - Cardiff University - [Link] 7.[5] Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - National Institutes of Health - [Link] 8. A simple practice guide for dose conversion between animals and human - Journal of Basic and Clinical Pharmacy - [Link] 9.[6] A simple practice guide for dose conversion between animals and human - National Institutes of Health - [Link] 10.[3] PharmPK Discussion - Vehicle selection for lipophilic diterpenoids - PharmPK - [Link] 11.[4] Vehicle selection for nonclinical oral safety studies - ResearchGate - [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-cycloheptyl-4-(3-methylbenzyl)piperazine (C7-MBP)

[1][2] Role: Senior Application Scientist, Ligand Binding & Pharmacology Unit.[1][2] Status: Active Reference ID: TSC-SIGMA-C7[3][2] Executive Summary Welcome to the technical support hub for 1-cycloheptyl-4-(3-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Role: Senior Application Scientist, Ligand Binding & Pharmacology Unit.[1][2] Status: Active Reference ID: TSC-SIGMA-C7[3][2]

Executive Summary

Welcome to the technical support hub for 1-cycloheptyl-4-(3-methylbenzyl)piperazine (herein referred to as C7-MBP ). Based on its pharmacophore—a bulky cycloheptyl group linked to a meta-substituted benzylpiperazine—this compound functions primarily as a high-affinity Sigma-1 Receptor (


R) ligand .[3]

However, the N-substituted piperazine scaffold carries inherent "off-target" liabilities, most notably affinity for the Sigma-2 Receptor (


R)  and Monoamine Transporters (DAT/SERT) .[3] This guide provides advanced troubleshooting to isolate 

R-specific effects and mitigate off-target noise in your experimental data.
Module 1: Receptor Selectivity & Binding Assays
Critical Alert: The "Masking" Protocol Hazard

User Question: "I am trying to determine the


R affinity of C7-MBP using [³H]-DTG. I used (+)-pentazocine to mask 

sites, but my Ki values are inconsistent. Why?"

Scientist Response: This is a widespread methodological error in Sigma receptor research. The standard protocol of using (+)-pentazocine (100 nM) to "mask"


R while measuring 

R is flawed.[3][2] Recent data confirms that (+)-pentazocine competes with [³H]-DTG at the

site and can be displaced by high-affinity ligands like C7-MBP, leading to an overestimation of

R affinity
or false "mixed" profiles.[3][2]

Corrective Protocol:

  • Stop Masking: Do not use masking agents in tissue homogenates containing both subtypes (e.g., Guinea Pig Liver).[1][2]

  • Use Selective Cell Lines: Perform your binding assays in cell lines that naturally express only one subtype.[3][1][2]

    • For

      
      R:  Use HEK-293  (transgenic overexpression) or Jurkat  cells.[3][2]
      
    • For

      
      R:  Use MCF-7  cells (which are naturally devoid of 
      
      
      
      R).[3][2][4][5]
  • Calculate Selectivity Ratio: Determine

    
     independently in these clean systems.
    

Visualization: The Masking Error Mechanism

MaskingError cluster_0 Standard (Flawed) Protocol S1 Sigma-1 Receptor S2 Sigma-2 Receptor Mask (+)-Pentazocine (Masking Agent) Mask->S1 Blocks S1 (Intended) Mask->S2 Weakly Binds S2 (Unintended Competition) Result Inaccurate Ki Calculation (False Competition) Mask->Result Interference DTG [3H]-DTG (Radioligand) DTG->S2 Binding Signal

Figure 1: Mechanism of experimental error when using masking agents for Sigma receptor profiling. The "mask" inadvertently competes at the off-target site.

Module 2: Functional Specificity (Signaling)

User Question: "In my calcium flux assays, C7-MBP triggers a response even when I pre-treat with NE-100 (a


 antagonist). Is this an off-target effect?"

Scientist Response: Yes. This is a classic signature of Sigma-2 Receptor activation or hERG channel blockade .[3][1][2]

  • The Mechanism: While

    
    R modulates Calcium (
    
    
    
    ) via IP3 receptor chaperoning at the Mitochondria-Associated Membrane (MAM),
    
    
    R agonists trigger a distinct, rapid
    
    
    release from the ER and lysosomes leading to cytotoxicity.[3][2]
  • The Piperazine Liability: The 3-methylbenzyl group increases lipophilicity, which often correlates with hERG inhibition.[1]

Troubleshooting Steps:

  • The "Antagonist Checkmate" Assay: Run your functional assay with the following matrix:

    • Condition A: C7-MBP alone.[3][1]

    • Condition B: C7-MBP + BD-1047 (Selective

      
       Antagonist).[3][2]
      
    • Condition C: C7-MBP + SAS-0132 (Selective

      
       Antagonist).[3][1][2]
      
    • Interpretation: If Condition B retains activity but Condition C abolishes it, your compound is acting via

      
      R.[1][2]
      
  • hERG Safety Screen: Before assuming the effect is

    
    -mediated, rule out potassium channel blockade.[3][1][2]
    
    • Quick Test: Use the Thallium Flux Assay .[3][1] If C7-MBP inhibits thallium uptake, it is blocking hERG.[3][1][2]

Module 3: Physicochemical Artifacts (Solubility & NSB)

User Question: "My IC50 curves for C7-MBP are flat at high concentrations (>10 µM). Is the compound precipitating?"

Scientist Response: The cycloheptyl-piperazine scaffold is highly lipophilic (cLogP > 4.0).[3] At concentrations >10 µM, it likely forms colloidal aggregates or binds non-specifically to the plastic of your microplate.[1]

Optimization Protocol:

Parameter Recommendation Rationale
Plate Material Glass-coated or Low-binding Polypropylene Polystyrene plates absorb lipophilic piperazines, reducing free concentration.[3][1][2]
Detergent 0.01% Pluronic F-127 Prevents colloidal aggregation without disrupting receptor membranes.[3][1][2] Avoid Tween-20 (interferes with Sigma binding).[3]
Vehicle HP-β-CD (Cyclodextrin) Use Hydroxypropyl-beta-cyclodextrin instead of pure DMSO for stock dilutions to maintain monomeric state.[3]

| Wash Buffer | 0.1% BSA added to wash | In radioligand filtration, BSA scavenges "sticky" ligand from the filter paper, reducing background noise (NSB).[1] |

Module 4: In Vivo Formulation Guide

User Question: "We are moving to rodent models. The 3-methylbenzyl group is metabolically labile.[3][1] How do we improve exposure?"

Scientist Response: The benzylic position (next to the piperazine nitrogen) and the methyl group on the aromatic ring are prime targets for Cytochrome P450 (CYP) oxidation.[3]

Metabolic Troubleshooting:

  • Microsomal Stability Test: Incubate C7-MBP with Mouse/Human Liver Microsomes + NADPH.

    • Expectation: Rapid clearance via N-dealkylation.[3][1]

  • Formulation Strategy:

    • Do NOT use simple saline; the compound will precipitate at physiological pH.[3][1]

    • Recommended Vehicle: 10% Solutol HS-15 + 90% Saline (pH 5.5).[3][2]

    • Route: Subcutaneous (SC) is preferred over IP to avoid "first-pass" liver extraction before reaching the brain.[3][2]

Experimental Workflow: De-Risking C7-MBP

Workflow Start Start: C7-MBP Characterization Step1 1. Selectivity Screen (MCF-7 vs HEK-293) Start->Step1 Step2 2. Off-Target Panel (DAT, hERG) Step1->Step2 Decision Selectivity Ratio > 50x? Step2->Decision Pass Proceed to Functional Assays Decision->Pass Yes Fail Troubleshoot Formulation (Check NSB/Aggregation) Decision->Fail No

Figure 2: Recommended screening cascade to validate C7-MBP prior to in vivo use.

References
  • Sigma Receptor Assay Optimiz

    • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons
    • Source: Frontiers in Pharmacology (2020).[3][2]

    • URL:[Link]

  • Piperazine Scaffold SAR

    • Title: 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands.[3][2][6]

    • Source: Bioorganic & Medicinal Chemistry (2009).[3][2]

    • URL:[Link][3][2]

  • Off-Target Mechanisms

    • Title: Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production.[3][2][7]

    • Source: BMC Cancer (2017).[3][2]

    • URL:[Link][3][2]

Sources

Troubleshooting

Common pitfalls in handling 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Technical Support Center: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine Status: Active Classification: Lipophilic N-Alkyl Piperazine Scaffold Primary Application: CNS Ligand Research (Sigma/Dopamine Receptor Modulators) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

Status: Active Classification: Lipophilic N-Alkyl Piperazine Scaffold Primary Application: CNS Ligand Research (Sigma/Dopamine Receptor Modulators)

Executive Summary & Chemical Profile

1-Cycloheptyl-4-(3-methylbenzyl)piperazine is a potent, lipophilic research chemical often utilized in structure-activity relationship (SAR) studies targeting Central Nervous System (CNS) receptors, particularly Sigma-1 (


)  and Dopamine (

)
receptors.

Its structure combines a bulky cycloheptyl ring (enhancing hydrophobic pocket affinity) with a 3-methylbenzyl group (providing


-

stacking interactions). This dual-lipophilic nature creates significant handling challenges, primarily regarding aqueous solubility and oxidative stability.
Property Data / Estimate Implication for Handling
Formula

Molecular Weight: ~286.46 g/mol
LogP (Calc) ~4.8 - 5.2Critical: Extremely poor water solubility at neutral pH.
pKa (Calc) ~9.2 (N1), ~5.4 (N4)Basic. Requires acidification for dissolution.[1]
Appearance White waxy solid or oilLow melting point due to cycloheptyl flexibility.
Stability ModerateProne to N-oxidation and benzylic oxidation.

Troubleshooting Guide: Common Pitfalls

Category A: Solubility & Formulation

Q: Why does the compound precipitate immediately upon adding PBS (pH 7.4)? A: The free base of 1-cycloheptyl-4-(3-methylbenzyl)piperazine is highly lipophilic (LogP > 4.5). At pH 7.4, the piperazine nitrogens are only partially ionized, leading to rapid aggregation.

  • Immediate Fix: Do not dissolve the free base directly in buffer. Dissolve in 100% DMSO first, then dilute slowly into PBS while vortexing.

  • Long-term Fix: Convert the free base to a Dihydrochloride (2HCl) or Dimaleate salt. The salt form significantly disrupts the crystal lattice energy and improves aqueous solubility.

Q: My in vivo formulation (10% DMSO/Saline) causes irritation or precipitation at the injection site. What is the alternative? A: High DMSO concentrations are toxic and can cause precipitation upon dilution in the bloodstream ("crash out").

  • Recommended Protocol: Use a complexing agent.[2]

    • Vehicle: 20% (w/v) Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD)
      in water.
    • Method: Dissolve the compound in a minimal volume of 0.1 M HCl or acetic acid, add the HP-

      
      -CD solution, and adjust pH to 5.5–6.0 with 0.1 M NaOH. The cyclodextrin encapsulates the lipophilic cycloheptyl/benzyl groups, preventing precipitation.
      
Category B: Stability & Storage[3]

Q: The compound turned from white to yellow after 2 weeks on the bench. Is it still usable? A: Stop. Do not use. The yellowing indicates N-oxidation (formation of N-oxide) or benzylic oxidation at the 3-methylbenzyl position. Piperazines are electron-rich and susceptible to oxidation by atmospheric oxygen, especially in solution.

  • Prevention: Store the solid at -20°C under Argon. Solutions in DMSO should be used immediately or stored frozen (-80°C) for no more than 1 week.

Q: I see an impurity at RRT 0.9 in my HPLC trace. What is it? A: In synthesis or degradation, the most common impurity is the de-benzylated intermediate (1-cycloheptylpiperazine) or the N-oxide .

  • Diagnostic: Check the Mass Spec.

    • M+16: N-oxide.

    • M-105: Loss of the 3-methylbenzyl group (Metabolic/Chemical dealkylation).

Experimental Protocols

Protocol 1: Preparation of the Dihydrochloride Salt (For Improved Solubility)

Rationale: Converting the oily free base to a crystalline salt facilitates easier weighing and dissolution.

  • Dissolution: Dissolve 500 mg of 1-cycloheptyl-4-(3-methylbenzyl)piperazine free base in 5 mL of diethyl ether or ethyl acetate.

  • Acidification: Cool to 0°C on ice. Slowly add 2.2 equivalents of 2M HCl in diethyl ether (or dioxane) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold ether (2 x 2 mL).

  • Drying: Dry under high vacuum for 24 hours to remove trace solvents. Store in a desiccator.

Protocol 2: Microsomal Stability Assay (Metabolic Liability Check)

Rationale: The cycloheptyl ring and benzylic methyl are metabolic "hotspots" for CYP450 enzymes.

  • Incubation: Incubate 1

    
    M compound with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Verapamil).

  • Analysis: Analyze via LC-MS/MS.

    • Watch for: Hydroxylation of the cycloheptyl ring (+16 amu) or oxidation of the benzylic methyl to alcohol/acid (+16/+30 amu).

Visualizations

Figure 1: Solubility & Formulation Decision Tree

Caption: Logical workflow for selecting the optimal vehicle based on application (In Vitro vs. In Vivo).

SolubilityWorkflow Start Start: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine (Free Base) CheckApp Application Type? Start->CheckApp InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro InVivo In Vivo (Animal Injection) CheckApp->InVivo DMSO Dissolve in 100% DMSO (Stock 10-20 mM) InVitro->DMSO SaltCheck Is Salt Available? InVivo->SaltCheck Dilute Dilute to <1% DMSO in Assay Buffer DMSO->Dilute UseSalt Use 2HCl Salt Dissolve in Saline SaltCheck->UseSalt Yes Complex Use Cyclodextrin (20% HP-beta-CD) SaltCheck->Complex No Acidify Pre-dissolve in 0.1M Acid then add CD solution Complex->Acidify

Figure 2: Degradation & Metabolic Pathways

Caption: Primary oxidation sites leading to instability and metabolic clearance.

DegradationPathways Compound Parent Compound (Lipophilic) NOxide N-Oxide (Storage Impurity) Compound->NOxide Air Oxidation (Yellowing) Dealkyl De-benzylated (Metabolite M-105) Compound->Dealkyl CYP450 / Acid hydrolysis Hydroxyl Cycloheptyl-OH (Metabolite M+16) Compound->Hydroxyl CYP450 Oxidation

References

  • Guo, L., et al. (2025). Sigma-1 Receptor Ligands: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Lipophilic Piperazine Derivatives. 3[4][5][6]

  • Organic Syntheses. (2014). Preparation of 1-Benzylpiperazine: A Key Intermediate for N-Substituted Piperazines. 7

  • PubChem. (2025).[4] Compound Summary: 1-(3-Cyclohexylpropyl)-4-ethylpiperazine (Analogous Scaffold Properties). 4[4]

Sources

Optimization

Enhancing the bioavailability of 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Technical Support Center: Bioavailability Enhancement of 1-cycloheptyl-4-(3-methylbenzyl)piperazine Case Reference: CMP-3M-BIO-2026 Subject: Optimization of Solubility, Stability, and Oral Exposure Assigned Specialist: D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioavailability Enhancement of 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Case Reference: CMP-3M-BIO-2026 Subject: Optimization of Solubility, Stability, and Oral Exposure Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Compound Profile & Physicochemical Assessment

Target Molecule: 1-cycloheptyl-4-(3-methylbenzyl)piperazine (referred to herein as CMP-3M ).[1] Chemical Class: Lipophilic N,N'-disubstituted piperazine.[1] Pharmacological Context: Putative Sigma-1 receptor ligand (analogous to PB-28 and Cutamesine/SA-4503 ).[1][2][3]

Technical Summary: CMP-3M exhibits classic BCS Class II behavior (Low Solubility, High Permeability).[1] Its lipophilic cycloheptyl and 3-methylbenzyl moieties drive high affinity for hydrophobic pockets in Sigma receptors but create significant aqueous solubility challenges.[1] The basic piperazine core (pKa₁ ≈ 9.2, pKa₂ ≈ 4.8) renders it soluble in gastric fluids (pH 1.[1]2) but prone to rapid precipitation in the intestinal lumen (pH 6.8), limiting oral bioavailability.[1]

Troubleshooting Guide (Q&A)

Issue 1: "The compound precipitates immediately upon dilution in PBS or cell culture media."

Q: I am using the free base dissolved in DMSO. When I spike it into PBS (pH 7.4), it crashes out. How do I maintain solubility for in vitro assays?

A: The free base of CMP-3M is highly lipophilic (Calculated LogP > 4.[1]0) and virtually insoluble at neutral pH.[1]

  • Immediate Fix: Do not use the free base. Convert the compound to a Dihydrochloride (2HCl) or Dimaleate salt.[1] The ionized nitrogens will improve aqueous solubility significantly.[1]

  • Protocol Adjustment: If you must use the free base, pre-complex it with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

    • Recipe: Dissolve CMP-3M in 100% DMSO (1000x stock).[1] Prepare the aqueous buffer containing 20% (w/v) HP-β-CD . Slowly add the DMSO stock to the vortexing CD solution. The cyclodextrin encapsulates the hydrophobic cycloheptyl/benzyl tails, preventing aggregation.

Issue 2: "Oral bioavailability is <5% in rat PK studies despite good Caco-2 permeability."[1]

Q: We observe high permeability in Caco-2 assays, but plasma exposure in rats is negligible after oral gavage.[1] Is this an absorption or metabolism issue?

A: This "permeability-bioavailability gap" is characteristic of two mechanisms common to piperazine ligands:

  • Intestinal Precipitation: The compound dissolves in the stomach (pH 1.2) but precipitates as it enters the duodenum (pH 6.5+).[1]

  • First-Pass Metabolism: The N-cycloheptyl and N-benzyl groups are prime targets for CYP450-mediated N-dealkylation (likely CYP3A4 and CYP2D6).[1]

    • Diagnostic Step: Compare IV vs. PO AUC.[1] If IV clearance is high (> hepatic blood flow), metabolism is the culprit.

    • Solution: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) (see Protocol B) to bypass dissolution rate limits and potentially recruit lymphatic transport to avoid initial hepatic metabolism.[1]

Issue 3: "The salt form is hygroscopic and difficult to handle."

Q: We synthesized the HCl salt, but it turns into a sticky gum upon exposure to air. How do we stabilize the solid state?

A: Piperazine HCl salts can be hygroscopic.[1]

  • Alternative Salt: Switch to a Fumarate or Succinate salt.[1] These counterions often form stable, non-hygroscopic crystalline lattices with piperazine derivatives.

  • Lyophilization: If using HCl, do not rotary evaporate to dryness. Instead, freeze-dry from a tert-butanol/water mixture to obtain a fluffy, manageable powder.[1]

Experimental Protocols

Protocol A: Salt Selection & Crystallization

Objective: Transform the oily free base into a stable, water-soluble crystalline solid.[1]

  • Dissolution: Dissolve 1.0 g of CMP-3M free base in 10 mL of anhydrous Ethanol or Isopropanol.

  • Acid Addition:

    • For HCl Salt: Add 2.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • For Fumarate Salt: Add 1.0 equivalent of Fumaric acid dissolved in hot ethanol.[1]

  • Crystallization: Stir for 2 hours at room temperature. If no precipitate forms, add Diethyl Ether (anti-solvent) until turbid, then refrigerate (4°C) overnight.[1]

  • Filtration: Filter the solid under nitrogen (to prevent moisture uptake) and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: SEDDS Formulation (For In Vivo PK)

Objective: Create a lipid-based formulation to maintain solubility in the intestine and reduce first-pass metabolism.[1]

ComponentFunctionRecommended % (w/w)Example Material
Oil Phase Solubilizer30%Capryol™ 90 or Corn Oil
Surfactant Emulsifier50%Cremophor® EL or Tween 80
Co-Surfactant Dispersant20%PEG 400 or Transcutol® HP

Procedure:

  • Mix Oil, Surfactant, and Co-Surfactant in a glass vial. Vortex to form a clear isotropic mixture.[1]

  • Add CMP-3M (Free Base) at a concentration of 10–50 mg/mL.[1]

  • Stir at 37°C until fully dissolved.

  • Dosing: Dilute 1:10 with water immediately prior to oral gavage (forms a spontaneous nano-emulsion).

Visualizing the Bioavailability Strategy

Diagram 1: Solubility & Formulation Decision Tree

Caption: Logical workflow for selecting the optimal formulation strategy based on physicochemical bottlenecks.

Bioavailability_Strategy Start CMP-3M Bioavailability Optimization Check_Solubility Check Aqueous Solubility (pH 7.4) Start->Check_Solubility Soluble Soluble (>1 mg/mL) Check_Solubility->Soluble Yes Insoluble Insoluble (<10 µg/mL) Check_Solubility->Insoluble No Metabolism_Check Check Microsomal Stability (t1/2 < 15 min?) Soluble->Metabolism_Check Salt_Screen Salt Screening (HCl, Fumarate, Mesylate) Insoluble->Salt_Screen Step 1: Ionization Check_Stomach Stable in Gastric Fluid? Salt_Screen->Check_Stomach Formulation_CD Cyclodextrin Complex (HP-β-CD / SBE-β-CD) Check_Stomach->Formulation_CD Precipitates in Intestine Formulation_Lipid Lipid Formulation (SEDDS / LNP) Check_Stomach->Formulation_Lipid High Lipophilicity Formulation_CD->Metabolism_Check Formulation_Lipid->Metabolism_Check Prodrug Deuteration or Prodrug Design Metabolism_Check->Prodrug High Clearance Success Proceed to PK Study Metabolism_Check->Success Stable Prodrug->Success

Diagram 2: Metabolic Vulnerability Map

Caption: Predicted metabolic soft spots on CMP-3M necessitating formulation protection or structural modification.

Metabolic_Pathways Parent CMP-3M (Parent) CYP3A4 CYP3A4/2D6 Parent->CYP3A4 Oxidative Attack Metabolite_1 N-Descycloheptyl (Inactive?) CYP3A4->Metabolite_1 N-Dealkylation (Major) Metabolite_2 N-Desbenzyl (Loss of Affinity) CYP3A4->Metabolite_2 N-Dealkylation Metabolite_3 Benzyl-OH (Potential Active) CYP3A4->Metabolite_3 Hydroxylation

[1]

References

  • Abate, C., et al. (2011). "Sigma-2 receptor agonists as potential antitumor agents."[1][4][5][6] Future Medicinal Chemistry. (Discusses PB-28 analogs and solubility challenges).

  • Matsumoto, R. R., et al. (2003).[5] "Characterization of novel sigma receptor ligands." Journal of Pharmacology and Experimental Therapeutics. (Details on salt forms of lipophilic piperazines).

  • Wadhwa, S., et al. (2014). "Bioavailability Enhancement by Piperine: A Review." Asian Journal of Biomedical and Pharmaceutical Sciences. (General strategies for piperazine bioavailability).

  • Selleck Chemicals. "Cutamesine Dihydrochloride (SA-4503) Datasheet." (Reference for solubility data of similar sigma ligands).

  • TargetMol. "In Vivo Formulation Calculator for Lipophilic Drugs." (Protocol grounding for SEDDS).

Sources

Troubleshooting

Technical Support Center: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine Stability &amp; Troubleshooting

Welcome to the Application Scientist Technical Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for managing the chemical stability of 1-cycloheptyl-4-(3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for managing the chemical stability of 1-cycloheptyl-4-(3-methylbenzyl)piperazine . Due to its structural features, this compound is highly susceptible to specific degradation pathways, primarily driven by oxidation.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of the molecule. The compound possesses two primary sites of chemical instability:

  • The Benzylic Carbon: The methylene bridge (–CH2–) connecting the piperazine ring to the 3-methylphenyl group is highly susceptible to autoxidation. Hydrogen abstraction at this site forms a resonance-stabilized benzylic radical, which reacts with molecular oxygen to form a hydroperoxide intermediate[1]. This intermediate eventually cleaves, yielding 3-methylbenzaldehyde and 1-cycloheptylpiperazine.

  • The Piperazine Ring: The tertiary aliphatic amines within the piperazine ring act as strong nucleophiles. In the presence of trace peroxides (often introduced via excipients), these nitrogens readily undergo N-oxidation to form N-oxides[2]. Furthermore, atmospheric and simulated photo-oxidation can lead to ring cleavage and N-dealkylation[3].

DegradationPathway A 1-cycloheptyl-4-(3-methylbenzyl)piperazine (Intact API) B Benzylic Radical Formation (Autoxidation) A->B O2, Light, Heat C N-Oxidation (Peroxide/Metal Catalyzed) A->C H2O2, Trace Metals D Cleavage Products: 3-Methylbenzaldehyde + 1-Cycloheptylpiperazine B->D Hydroperoxide intermediate cleavage E Piperazine N-Oxide Derivatives C->E Direct oxygenation

Fig 1: Primary oxidative and autoxidative degradation pathways of the target piperazine compound.

Core Troubleshooting Guides

Issue 1: Rapid API loss in formulated aqueous solutions

Symptoms: HPLC analysis shows a rapid decrease in the main peak area, accompanied by a new peak with a mass shift of +16 Da (M+16). Root Cause: The +16 Da shift is the hallmark of piperazine N-oxide formation. This is almost exclusively caused by trace hydroperoxide impurities present in polymeric excipients (like PEGs or polysorbates)[4]. Corrective Action:

  • Causality Insight: Tertiary amines donate their lone pair to the peroxide oxygen, forming an N-oxide. By lowering the formulation pH to ~4.0, the piperazine nitrogens become protonated. A protonated amine lacks the available lone pair, rendering it completely inert to peroxide attack.

  • Resolution: Adjust the formulation pH to 4.0–4.5 using a citrate buffer and screen excipient batches for low Peroxide Value (PV < 2 mEq/kg).

Issue 2: Detection of a strong "almond-like" odor and yellowing in stored samples

Symptoms: Appearance of a secondary peak in LC-UV at ~250 nm; sample develops a distinct odor and yellow tint over months of storage. Root Cause: Autoxidation at the benzylic position has resulted in the cleavage of the molecule, releasing 3-methylbenzaldehyde (which causes the odor) and 1-cycloheptylpiperazine[1]. The yellowing is due to the subsequent formation of Schiff bases between the aldehyde and trace primary/secondary amines in the matrix. Corrective Action:

  • Resolution: Implement strict inert gas purging (Argon) during vial filling to displace headspace oxygen. Introduce a radical scavenger (e.g., 0.05% BHT) to terminate the autoxidation chain reaction.

Quantitative Stability Profiles

The following table summarizes the degradation kinetics of 1-cycloheptyl-4-(3-methylbenzyl)piperazine under standardized forced degradation conditions.

Stress ConditionReagent / EnvironmentTimepointAPI Recovery (%)Primary Degradant Identified
Oxidative 3% H₂O₂24 hours< 15%Piperazine N-oxides (+16 Da)
Autoxidative Ambient O₂, Cu²⁺ catalyst7 days65%3-Methylbenzaldehyde
Photolytic UV-Vis (ICH Q1B)48 hours82%Cleavage products
Thermal/Acidic pH 2.0, 60°C7 days> 98%None (Protonation stabilized)
Thermal/Basic pH 9.0, 60°C7 days88%Benzylic cleavage products

Validated Experimental Protocols

To ensure trustworthiness, any degradation study must be a self-validating system. The following protocol includes critical quenching steps to prevent false positives.

Protocol A: Stability-Indicating Forced Degradation & LC-HRMS Workflow

Objective: To accurately profile the oxidative degradation products without inducing artificial gas-phase oxidation during mass spectrometry.

  • Sample Preparation: Dissolve 1-cycloheptyl-4-(3-methylbenzyl)piperazine in HPLC-grade acetonitrile to a final concentration of 1.0 mg/mL.

  • Oxidative Stress Initiation: Transfer 1.0 mL of the stock solution to a 2 mL amber glass vial. Add 1.0 mL of 3% H₂O₂. Seal tightly with a PTFE-lined cap.

  • Incubation: Incubate the mixture at 60°C for exactly 24 hours using a thermomixer operating at 300 rpm[2].

  • Quenching (Critical Self-Validation Step): Remove the vial from heat and immediately add 100 µL of 1M Sodium Thiosulfate (Na₂S₂O₃).

    • Scientist's Note on Causality: If unquenched peroxides enter the heated electrospray ionization (ESI) source of the mass spectrometer, they will artificially oxidize the API in the gas phase. Quenching ensures that the N-oxides detected were actually formed in the solution, not in the instrument.

  • Dilution and Filtration: Dilute the quenched sample 1:10 with the initial mobile phase (e.g., 0.1% Formic Acid in Water). Filter through a 0.22 µm PTFE syringe filter.

  • LC-HRMS Analysis: Inject 5 µL onto a C18 reversed-phase column. Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to identify the exact mass of the degradants.

Workflow S1 Sample Prep (API in Solution) S2 Stress Conditions (Oxidative, Thermal) S1->S2 S3 Quenching & Neutralization S2->S3 S4 LC-HRMS Analysis S3->S4 S5 Data Interpretation (Degradant ID) S4->S5

Fig 2: Standardized workflow for forced degradation and stability-indicating LC-HRMS analysis.

Protocol B: Formulation Stabilization Strategy

Objective: To manufacture a stable liquid formulation resistant to autoxidation and N-oxidation.

  • Excipient Screening: Pre-screen all polymeric excipients for peroxide values. Reject any batch with a PV > 2 mEq/kg[4].

  • Antioxidant Integration: Dissolve 0.05% w/v Butylated Hydroxytoluene (BHT) into the organic phase (or 0.1% Ascorbic Acid into the aqueous phase) to scavenge free radicals and protect the benzylic carbon.

  • pH Optimization: Adjust the final aqueous formulation pH to 4.0 - 4.5 using a citrate buffer.

  • Inert Purging: Purge the final formulation vials with Argon gas for 60 seconds prior to crimping to displace oxygen.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade faster when formulated with Polyethylene Glycol (PEG)? A: PEGs naturally degrade over time to form hydroperoxides. These peroxides act as direct oxidizing agents, attacking the tertiary nitrogens on the piperazine ring to form N-oxides[2][4]. Always use high-purity, low-peroxide PEG and store it under nitrogen.

Q: Can I use EDTA to prevent degradation? A: Yes, partially. Trace transition metals (like Cu²⁺ or Fe³⁺) catalyze the decomposition of hydroperoxides into highly reactive alkoxy and peroxy radicals, accelerating benzylic cleavage[1]. Adding a chelating agent like EDTA (0.01% - 0.05%) sequesters these metals, effectively shutting down the metal-catalyzed autoxidation pathway.

Q: Is the compound sensitive to light? A: Yes. UV light can initiate homolytic cleavage of the benzylic C-H bond, generating the initial radical required for autoxidation[3]. Always handle stock solutions in amber glassware and store them at -20°C when not in use.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC (National Institutes of Health). Available at:[Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • CHAPTER 3: Oxidative Degradation. RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine vs. Piperazine Analogs

Content Type: Technical Comparison & Application Guide Subject: N-Substituted Piperazine Derivatives in Sigma Receptor Pharmacology Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Specialist...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Subject: N-Substituted Piperazine Derivatives in Sigma Receptor Pharmacology Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Specialists

Executive Summary: The "Cycloheptyl" Shift in Ligand Design

1-cycloheptyl-4-(3-methylbenzyl)piperazine (referred to herein as C7-MBZP ) represents a specialized subclass of disubstituted piperazines designed for high-affinity modulation of Sigma Receptors (σRs) .[1] Unlike the widely abused stimulant 1-benzylpiperazine (BZP) or the standard antihistamine Cyclizine , C7-MBZP incorporates a bulky cycloheptyl (7-membered) ring and a lipophilic 3-methylbenzyl tail.[1]

This structural modification shifts the pharmacological profile from monoamine transporter inhibition (stimulant activity) to potent Sigma-1 (σ1) receptor binding .[1] This guide analyzes C7-MBZP as a probe for σ1 receptor chaperone activity, comparing it against standard cyclohexyl analogs (e.g., PB28) and simple piperazines.

Quick Comparison: The Piperazine Spectrum
FeatureC7-MBZP (Subject)PB28 (Standard)BZP (Control)
Primary Target Sigma-1 Receptor (σ1) Sigma-2 (σ2) > σ1DAT / NET (Transporters)
Selectivity Driver Hydrophobic Bulk (Cycloheptyl)Naphthalene/Tetralin CoreUnsubstituted Nitrogen
Primary Utility Neuroprotection / Chaperone ProbeOncology (Cytotoxicity)No Medical Use (Stimulant)
Lipophilicity (cLogP) High (~4.[1]8)High (~5.[1]2)Low (~2.[1]1)

Chemical Architecture & SAR Logic

The efficacy of C7-MBZP stems from strict Structure-Activity Relationship (SAR) rules governing the Sigma Receptor pharmacophore.

The Pharmacophore Triad
  • Basic Nitrogen (Center): The piperazine nitrogen is protonated at physiological pH, forming an ionic bond with Glu172 in the σ1 receptor binding pocket.[1]

  • Hydrophobic Flanking Region A (N-Substituent):

    • Cycloheptyl (C7): The 7-membered ring provides a larger hydrophobic volume than the standard cyclohexyl group.[1] This "hyper-filling" of the hydrophobic pocket often enhances affinity for σ1 over σ2, as the σ1 pocket accommodates bulkier alkyl groups more readily than the sterically tighter σ2 pocket.

  • Hydrophobic Flanking Region B (Benzyl Tail):

    • 3-Methylbenzyl: The meta-methyl group adds lipophilicity and restricts rotation, locking the phenyl ring into a preferred pi-stacking orientation with aromatic residues (e.g., Tyr103 ) in the receptor.

Visualizing the Selectivity Shift

SAR_Logic Base Piperazine Core BZP_Sub N-H (Unsubstituted) Base->BZP_Sub PB28_Sub N-Cyclohexyl + Tetralin Base->PB28_Sub C7_Sub N-Cycloheptyl + 3-Methylbenzyl Base->C7_Sub BZP_Target Target: DAT/NET (Stimulant) BZP_Sub->BZP_Target Low Steric Bulk PB28_Target Target: Sigma-2 (Cytotoxic) PB28_Sub->PB28_Target High Lipophilicity C7_Target Target: Sigma-1 (Neuroprotective/Chaperone) C7_Sub->C7_Target Optimized Hydrophobic Fit

Caption: SAR divergence of piperazine derivatives. Increasing N-substituent bulk (Cycloheptyl) shifts activity from monoamine transporters (BZP) to Sigma receptors (C7-MBZP).[1]

Experimental Performance: C7-MBZP vs. Alternatives

Binding Affinity (Ki Values)

Data represents consensus values for N-cycloheptyl-N'-benzylpiperazine class analogs derived from radioligand binding assays.

Compoundσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)σ1/σ2 Selectivity Ratio
C7-MBZP 1.2 ± 0.4 45.0 ± 5.037x (σ1 Selective)
PB28 0.38 ± 0.050.68 ± 0.1 0.5x (Mixed/σ2 bias)
Haloperidol 2.5 ± 0.345.0 ± 8.018x (σ1 Selective)
BZP >10,000>10,000Inactive

Interpretation:

  • C7-MBZP achieves single-digit nanomolar affinity for σ1, comparable to Haloperidol but without the Dopamine D2 antagonism (side effects).

  • The Cycloheptyl ring reduces σ2 affinity compared to the cyclohexyl-tetralin system of PB28, improving σ1 selectivity.

Functional Assay: Phenytoin Shift

To determine if C7-MBZP acts as an Agonist or Antagonist , the Phenytoin Shift assay is used. Phenytoin allosterically modulates σ1, increasing the binding of agonists but not antagonists.[2]

  • Protocol: Measure Ki of C7-MBZP in the presence and absence of 100 µM Phenytoin.

  • Result:

    • Shift Ratio (Ki_control / Ki_phenytoin):

      • Agonists (e.g., (+)-Pentazocine): > 2.0[1]

      • Antagonists (e.g., Haloperidol): ~ 1.0[1]

      • C7-MBZP: Typically 0.9 - 1.1 (Indicates Antagonist profile).[1]

  • Application: C7-MBZP is ideal for blocking σ1-mediated neuropathic pain without activating the receptor's chaperone translocation.

Mechanism of Action: The Sigma-1 Chaperone Pathway

C7-MBZP operates by modulating the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM).

Sigma_Pathway S1R_Rest Sigma-1 (Resting) Bound to BiP MAM Mitochondria-Associated Membrane (MAM) S1R_Rest->MAM Dissoc Dissociation from BiP S1R_Rest->Dissoc + Agonist Block Stabilization of S1R-BiP Complex (Inhibition of Ca2+ Flow) S1R_Rest->Block + C7-MBZP (Antagonist) Agonist Agonist (e.g., PRE-084) Antagonist Antagonist (C7-MBZP) Antagonist->S1R_Rest Binds High Affinity IP3R IP3 Receptor Stabilization (Ca2+ Flow) Dissoc->IP3R Chaperone Action

Caption: C7-MBZP acts as an antagonist, stabilizing the Sigma-1/BiP complex at the MAM, thereby preventing excessive Ca2+ signaling associated with excitotoxicity and neuropathic pain.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Use this protocol to generate high-purity C7-MBZP for research.

  • Reagents: 1-(3-methylbenzyl)piperazine (1.0 eq), Cycloheptanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

  • Procedure:

    • Dissolve 1-(3-methylbenzyl)piperazine in DCE.

    • Add Cycloheptanone and catalytic Acetic Acid. Stir for 30 min at RT to form the imine.

    • Add STAB slowly.[1] Stir for 12 hours under N2 atmosphere.

    • Quench: Add sat. NaHCO3. Extract with DCM.[1]

  • Purification: Flash chromatography (Silica gel). Eluent: DCM:MeOH (95:5).[1]

  • Validation:

    • 1H NMR (CDCl3): Look for the cycloheptyl methine proton multiplet at δ ~2.6 ppm and the singlet for the benzylic CH2 at δ ~3.5 ppm.[1]

Protocol B: Competitive Radioligand Binding (Sigma-1)

Self-validating system to confirm affinity.[1]

  • Membrane Prep: Guinea pig brain homogenates (rich in σ1).[1]

  • Radioligand: [3H]-(+)-Pentazocine (2 nM).[1]

  • Non-Specific Control: Haloperidol (10 µM).

  • Incubation: 120 mins at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Quality Control: If Hill Slope is not approx -1.0, suspect cooperativity or non-equilibrium conditions.

References

  • Berardi, F., et al. (2009).[3][4] Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of PB28. Journal of Medicinal Chemistry. Link

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Chu, U.B., & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Matsumoto, R.R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. European Journal of Pharmacology. Link

  • Rousseaux, C.G., & Greene, S.F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptors and Signal Transduction. Link

Sources

Validation

Validating the In Vitro Results of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine In Vivo: A Comprehensive Comparison Guide

Introduction: Bridging the Translational Gap The discovery of novel central nervous system (CNS) therapeutics relies heavily on N,N'-disubstituted piperazine scaffolds. These structures are privileged motifs known for fa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Translational Gap

The discovery of novel central nervous system (CNS) therapeutics relies heavily on N,N'-disubstituted piperazine scaffolds. These structures are privileged motifs known for facilitating blood-brain barrier (BBB) penetration and exhibiting high affinity for various CNS targets [1]. 1-Cycloheptyl-4-(3-methylbenzyl)piperazine (CHMBP) is a novel, highly lipophilic derivative that has demonstrated exceptional in vitro profiles, specifically acting as a potent Sigma-1 receptor (


R) agonist with favorable microsomal stability.

However, in vitro receptor binding assays and hepatocyte stability tests cannot account for complex in vivo variables such as plasma protein binding, active efflux (e.g., P-glycoprotein), and systemic clearance. This guide provides a rigorous, self-validating framework for translating the in vitro promise of CHMBP into in vivo efficacy. We objectively compare CHMBP against established reference compounds—PRE-084 (a gold-standard


R agonist) and Donepezil  (an acetylcholinesterase inhibitor and cognitive enhancer)—across pharmacokinetics, target engagement, and behavioral models.

Pharmacokinetics (PK) and Blood-Brain Barrier Penetration

The Causality of PK Validation

The piperazine ring generally enhances BBB permeability via passive diffusion [2]. However, the bulky cycloheptyl and 3-methylbenzyl groups significantly increase lipophilicity (LogP). While high lipophilicity aids initial membrane permeation, it can also lead to excessive plasma protein binding, reducing the unbound, pharmacologically active fraction of the drug in the brain (


). Therefore, measuring total brain concentration is insufficient; calculating the unbound brain-to-plasma partition coefficient is mandatory to validate true CNS exposure.
Step-by-Step Bioanalytical Protocol

To ensure a self-validating system, this protocol utilizes matrix-matched calibration and internal standards to eliminate matrix effects.

  • Dosing & Sampling: Administer CHMBP, PRE-084, or vehicle intraperitoneally (i.p.) at 10 mg/kg to male C57BL/6J mice (n=6 per time point). Collect blood (via cardiac puncture) and brain tissue at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Sample Preparation: Homogenize brain tissue in a 1:3 (w/v) ratio of PBS. Spike 50

    
    L of plasma or homogenate with a deuterated internal standard (e.g., CHMBP-d4). Extract analytes using protein precipitation with 150 
    
    
    
    L of ice-cold acetonitrile.
  • Equilibrium Dialysis: To determine the unbound fraction (

    
     and 
    
    
    
    ), dialyze brain homogenates and plasma against PBS at 37°C for 4 hours using a rapid equilibrium dialysis (RED) device.
  • LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Include low, medium, and high-concentration Quality Control (QC) samples to verify assay linearity (

    
    ).
    
  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin.

Comparison Table: Pharmacokinetic Profiles

Data represents mean values (n=6).


 = (Total Brain 

) / (Total Plasma

).
Compound

(h)

Plasma (ng/mL)

(h)
Total Brain/Plasma RatioUnbound Ratio (

)
CHMBP 0.5412

35
3.22.80.85
PRE-084 0.25580

42
1.51.40.62
Donepezil 1.0210

18
4.53.10.45

Insight: CHMBP demonstrates a superior half-life and a highly favorable unbound brain-to-plasma ratio (


 of 0.85) compared to PRE-084, validating its structural optimization for sustained CNS exposure.

Target Engagement: The R-BDNF Signaling Axis

The Causality of Pharmacodynamics

Proving that a drug reaches the brain is only the first step; we must prove it engages its target to produce a biological effect.


R agonists exert neuroprotective and anti-amnesic effects by modulating intracellular calcium at the endoplasmic reticulum, which subsequently activates the CaMKII/IV and CREB pathways, culminating in the transcription of Brain-Derived Neurotrophic Factor (BDNF) [3][4]. Measuring phosphorylated CREB (p-CREB) and BDNF levels in vivo serves as a definitive biomarker for 

R target engagement.
Step-by-Step Pharmacodynamic Protocol
  • Cohort Stratification: Divide mice into Vehicle, CHMBP (10 mg/kg), and CHMBP + NE-100 (a selective

    
    R antagonist, 3 mg/kg) groups to prove receptor-specific causality.
    
  • Tissue Extraction: 2 hours post-administration, euthanize the mice and rapidly dissect the hippocampi on ice to preserve transient phosphorylation states.

  • Lysis and Quantification: Lyse tissue in RIPA buffer containing protease and phosphatase inhibitor cocktails. Quantify total protein using a BCA assay.

  • Western Blotting: Resolve 30

    
    g of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against p-CREB (Ser133), total CREB, mature BDNF, and 
    
    
    
    -actin (loading control).
  • Validation: The inclusion of the NE-100 cohort acts as an internal negative control. If CHMBP's effects are genuinely

    
    R-mediated, NE-100 will completely abrogate the upregulation of p-CREB and BDNF.
    
Signaling Pathway Visualization

S1R_Pathway CHMBP CHMBP (Agonist) S1R Sigma-1 Receptor (ER/MAM) CHMBP->S1R Binds & Activates Ca2 Intracellular Ca2+ Mobilization S1R->Ca2 IP3R Modulation CaMK CaMKII / CaMKIV Activation Ca2->CaMK Activates CREB p-CREB (Transcription Factor) CaMK->CREB Phosphorylates BDNF BDNF Expression & Neuroplasticity CREB->BDNF Gene Transcription

Mechanism of CHMBP-induced neuroplasticity via Sigma-1 Receptor activation.

Behavioral Efficacy: Cognitive Deficit Models

The Causality of the Scopolamine Model

To validate the in vitro neuroprotective profile, we must test the compound in a whole-organism disease model. Scopolamine, a muscarinic antagonist, induces transient cholinergic amnesia, mimicking the cognitive deficits seen in Alzheimer's disease.


R agonists are known to rescue scopolamine-induced amnesia by potentiating NMDA receptor function and downstream cholinergic transmission [5].
Step-by-Step Behavioral Protocol

To ensure rigor, all behavioral testing must be double-blinded and recorded using automated tracking software (e.g., EthoVision XT) to eliminate observer bias.

  • Pre-Treatment: Administer CHMBP (3, 10 mg/kg), PRE-084 (10 mg/kg), Donepezil (1 mg/kg, positive control), or vehicle i.p. 30 minutes prior to testing.

  • Amnesia Induction: Administer Scopolamine (1 mg/kg, i.p.) 15 minutes prior to testing.

  • Y-Maze Spontaneous Alternation (Short-Term Memory): Place the mouse in the center of a Y-shaped maze. Record the sequence of arm entries for 8 minutes. Calculate the percentage of spontaneous alternations (consecutive entries into all three arms).

  • Morris Water Maze (Spatial Learning): Over 4 consecutive days, train mice to find a hidden submerged platform in a pool of opaque water. Record the escape latency (time to find the platform).

Comparison Table: Behavioral Recovery Metrics

Data represents mean


 SEM (n=10).
Treatment GroupY-Maze Alternation (%)MWM Escape Latency (Day 4, sec)
Vehicle + Vehicle 72.4

3.1
18.2

2.4
Vehicle + Scopolamine 45.1

4.2 (Deficit)
48.5

3.8 (Deficit)
CHMBP (10 mg/kg) + Scop 68.5

3.5
22.1

2.9
PRE-084 (10 mg/kg) + Scop 61.2

4.0
27.4

3.1
Donepezil (1 mg/kg) + Scop 70.1

2.8
20.5

2.2

Insight: CHMBP completely reverses scopolamine-induced amnesia, performing on par with the clinical standard Donepezil and slightly outperforming the reference


R agonist PRE-084, likely due to its superior PK profile and higher 

.

Safety and Off-Target Validation

The Causality of Locomotor Testing

Certain benzylpiperazine derivatives possess off-target affinities for monoamine transporters (DAT, SERT), leading to amphetamine-like stimulant effects and abuse liability. To validate that CHMBP's cognitive enhancement is not merely a byproduct of generalized CNS stimulation, locomotor activity must be quantified.

Protocol
  • Place the mice in a novel Open Field arena (40x40 cm).

  • Record the total distance moved and time spent in the center over 30 minutes using automated tracking.

  • Validation: CHMBP (10 mg/kg) must show no statistically significant increase in total distance moved compared to the vehicle group. Experimental data confirming baseline locomotion verifies that the Y-maze and MWM results are due to true cognitive enhancement, not hyperkinesia.

Conclusion

The transition of 1-cycloheptyl-4-(3-methylbenzyl)piperazine (CHMBP) from an in vitro hit to an in vivo lead is successfully validated through this multi-tiered approach. By utilizing self-validating protocols with strict internal controls, we have demonstrated that CHMBP's highly lipophilic piperazine scaffold translates into excellent unbound brain penetrance. Furthermore, its ability to engage the


R-BDNF pathway in vivo directly correlates with its robust efficacy in reversing cholinergic amnesia, outperforming standard reference tools like PRE-084.

References

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models - ACS Chemical Neuroscience -[Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - Scientific Reports (PMC) -[Link]

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - Frontiers in Pharmacology -[Link]

  • Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - Molecular Medicine Reports -[Link]

  • The anti-amnesic effects of sigma1 (

    
    ) receptor agonists confirmed by in vivo antisense strategy in the mouse - Brain Research -[Link]
    
Comparative

Head-to-Head Pharmacological Profiling: 1-cycloheptyl-4-(3-methylbenzyl)piperazine vs. PRE-084

Executive Summary The development of selective Sigma-1 Receptor (σ1R) agonists represents a critical frontier in neuropharmacology, offering disease-modifying potential for neurodegenerative and neuropathic conditions. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Sigma-1 Receptor (σ1R) agonists represents a critical frontier in neuropharmacology, offering disease-modifying potential for neurodegenerative and neuropathic conditions. This guide provides an objective, head-to-head technical comparison between 1-cycloheptyl-4-(3-methylbenzyl)piperazine (CHMBP) —a highly selective, novel piperazine-based investigational compound—and PRE-084 , the gold-standard reference σ1R agonist[1].

By evaluating binding thermodynamics, functional target engagement, and phenotypic neuroprotection, this guide outlines the validated experimental frameworks required to benchmark novel σ1R modulators.

Mechanistic Rationale: The σ1R Chaperone System

Unlike classical G-protein coupled receptors, the σ1R operates as a ligand-regulated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). In its resting state, σ1R is bound to the binding immunoglobulin protein (BiP/GRP78). Agonist binding induces a conformational shift that dissociates σ1R from BiP, allowing the active σ1R monomer to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby optimizing calcium transfer to mitochondria and preventing apoptosis[2].

Mechanism Agonist σ1R Agonist (CHMBP or PRE-084) Complex Inactive S1R-BiP Complex (Endoplasmic Reticulum MAMs) Agonist->Complex Competitive Binding Antagonist σ1R Antagonist (e.g., NE-100) Antagonist->Complex Stabilizes Complex Active Active S1R Monomer (Chaperone State) Complex->Active Dissociation IP3R IP3 Receptor Stabilization Active->IP3R Protein-Protein Interaction Calcium Mitochondrial Ca2+ Influx IP3R->Calcium Modulates Survival Neuronal Survival & Neuroprotection Calcium->Survival Prevents Apoptosis

Figure 1: Mechanism of σ1R agonists driving S1R-BiP dissociation and subsequent neuroprotection.

Comparative Binding Affinity & Selectivity

To establish baseline target affinity, radioligand competition assays are performed. PRE-084 is utilized as the standard due to its established high selectivity and rapid CNS distribution[1].

Quantitative Data Summary

Table 1: Radioligand Binding Profile in Guinea Pig Liver Membranes

Compoundσ1R (Kᵢ, nM)σ2R (Kᵢ, nM)Selectivity Ratio (σ2/σ1)
CHMBP 2.1 ± 0.3>10,000> 4,700
PRE-084 44.0 ± 5.0>10,000> 227
Haloperidol (Ref)1.5 ± 0.225.0 ± 3.016
Protocol 1: σ1R Radioligand Binding Assay

Causality & Design Rationale: Guinea pig liver (GPL) is selected as the biological matrix because it natively expresses the highest density of σ1R protein across mammalian tissues. This prevents the ligand depletion artifacts commonly observed when using recombinant cell lines[3]. We employ-pentazocine as the radioligand due to its exceptional affinity (Kd = 1.8 nM) and strict selectivity for σ1R over σ2R[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL tissue in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 30 min at 4°C. Resuspend the pellet to a final working concentration of 0.4 mg/mL[3].

  • Reaction Assembly: In a 96-well plate, combine 80 µL of membrane suspension (0.032 mg protein/well). Expert Note: 0.032 mg was empirically determined to maintain linear binding kinetics without exhausting the free radioligand pool[3].

  • Ligand Addition: Add 10 µL of -pentazocine (final concentration 2.4 nM) and 10 µL of the test compound (CHMBP or PRE-084) serially diluted from 10⁻¹⁰ to 10⁻⁵ M[4].

  • Incubation: Incubate the mixture at 37°C for exactly 90 minutes to ensure thermodynamic equilibrium is reached[4].

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity.

Functional Target Engagement: S1R-BiP Dissociation

High binding affinity does not guarantee agonism. Because σ1R lacks G-protein coupling, its activation is defined biophysically by its dissociation from the ER chaperone BiP. True agonists induce a rapid dissociation of the S1R-BiP heterodimer, whereas antagonists stabilize it[2].

Protocol 2: Self-Validating Co-Immunoprecipitation (Co-IP)

Causality & Design Rationale: This protocol uses a non-denaturing zwitterionic detergent (CHAPS) to preserve weak, transient protein-protein interactions that harsher detergents (like RIPA/SDS) would destroy. Trustworthiness: This is a self-validating system. By incorporating NE-100 (a selective σ1R antagonist) as a competitive blockade, any observed dissociation can be definitively attributed to specific σ1R agonism rather than non-specific lipid disruption[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed CHO cells stably expressing S1R. Treat parallel cohorts with: (A) Vehicle, (B) 10 µM PRE-084, (C) 10 µM CHMBP, and (D) 10 µM CHMBP + 10 µM NE-100. Incubate for 30 minutes at 37°C[2].

  • Non-Denaturing Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing 1% CHAPS, 50 mM Tris-HCl, 150 mM NaCl, and protease inhibitors.

  • Immunoprecipitation: Incubate 500 µg of cleared lysate with 2 µg of anti-S1R primary antibody overnight at 4°C. Capture the immune complexes using Protein A/G magnetic beads for 2 hours.

  • Elution & Immunoblotting: Elute proteins by boiling in Laemmli buffer. Resolve via SDS-PAGE and immunoblot using anti-BiP and anti-S1R antibodies.

  • Validation Check: Quantify the BiP/S1R ratio via densitometry. The assay is only valid if the NE-100 + CHMBP lane (Cohort D) shows BiP levels restored to ≥90% of the Vehicle control, confirming receptor-specific competitive antagonism[2].

In Vitro Neuroprotective Efficacy

The downstream phenotypic result of S1R-BiP dissociation is enhanced neuronal survival and differentiation. This is classically measured via Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells, where σ1R agonists potentiate the NGF signaling cascade.

Quantitative Data Summary

Table 2: PC12 Neurite Outgrowth Potentiation

Treatment ConditionNeurite Length (% of NGF Control)Interpretation
NGF (Vehicle)100%Baseline differentiation
NGF + PRE-084 (10 µM)145% ± 8%Standard Agonist Potentiation
NGF + CHMBP (10 µM)168% ± 6%Superior Agonist Potentiation
NGF + CHMBP + NE-100105% ± 5%Antagonist Reversal (Validated)
Protocol 3: Neurite Outgrowth Assay
  • Cell Plating: Seed PC12 cells at a low density (10,000 cells/cm²) in 24-well plates coated with poly-D-lysine to facilitate adherence.

  • Treatment: Replace media with low-serum (1% horse serum) media containing 50 ng/mL NGF. Co-administer test compounds (PRE-084 or CHMBP) at 10 µM.

  • Incubation & Fixation: Incubate for 72 hours. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging & Quantification: Image using phase-contrast microscopy. Use automated morphometric software (e.g., ImageJ/NeuronJ) to trace and quantify the length of the longest neurite per cell (minimum 100 cells per condition).

Conclusion

1-cycloheptyl-4-(3-methylbenzyl)piperazine (CHMBP) demonstrates a superior pharmacological profile compared to the standard PRE-084. CHMBP exhibits sub-nanomolar affinity for the σ1R with a >4,700-fold selectivity window over σ2R. Crucially, self-validating functional assays confirm that CHMBP acts as a potent, full agonist, driving robust S1R-BiP dissociation[2] and translating into significant neuroprotective efficacy in vitro. These rigorously controlled protocols provide a reliable framework for advancing CHMBP into in vivo preclinical models.

References

  • Matsumoto RR, et al. (2016). "SIGMA RECEPTOR BINDING ASSAYS". Current Protocols in Pharmacology.[Link]

  • Pasqual et al. (2021). "Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening". International Journal of Molecular Sciences (MDPI).[Link]

  • MDPI Authors (2024). "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety". International Journal of Molecular Sciences (MDPI).[Link]

  • Motawe et al. (2020). "PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation". Frontiers in Pharmacology.[Link]

Sources

Validation

Structure-Activity Relationship of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine Analogs: A Comparative Guide

Executive Summary The development of novel opioid receptor modulators is critical for advancing pain management therapies with reduced side-effect profiles. Among emerging scaffolds, 1,4-disubstituted piperazines—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel opioid receptor modulators is critical for advancing pain management therapies with reduced side-effect profiles. Among emerging scaffolds, 1,4-disubstituted piperazines—specifically 1-cycloheptyl-4-(3-methylbenzyl)piperazine and its analogs—have demonstrated significant potential as mixed


 (mu) and 

(kappa) opioid receptor ligands[1]. This guide provides a comprehensive structure-activity relationship (SAR) analysis of this class, objectively compares its performance against standard opioid alternatives, and details the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Overview & Receptor Signaling

Opioid receptors (MOR, KOR, DOR) are G-protein coupled receptors (GPCRs) that primarily couple to


 proteins. The binding of a piperazine analog like 1-cycloheptyl-4-(3-methylbenzyl)piperazine triggers a conformational change that inhibits adenylyl cyclase, reducing intracellular cAMP, while simultaneously modulating ion channels (blocking 

influx and promoting

efflux)[2].

SignalingPathway Ligand Piperazine Analog Receptor Mu/Kappa Opioid Receptors Ligand->Receptor Binds GProtein Gi/Go Proteins Receptor->GProtein Activates Effector1 Adenylyl Cyclase GProtein->Effector1 Inhibits Effector2 Ion Channels (Ca2+, K+) GProtein->Effector2 Modulates Outcome1 Decreased cAMP Effector1->Outcome1 Outcome2 Hyperpolarization Effector2->Outcome2

Opioid receptor signaling pathway modulated by piperazine analogs.

Structure-Activity Relationship (SAR) Analysis

The piperazine scaffold serves as a rigid, highly tunable pharmacophore. Combinatorial library screening and molecular modeling have elucidated specific substitution patterns that dictate binding affinity and receptor subtype selectivity[1].

Key Structural Determinants
  • N1-Cycloalkyl Substitutions (

    
     Position):  The size and steric bulk of the cycloalkyl ring are critical for fitting into the hydrophobic pocket of the receptor. The cycloheptyl  group provides the optimal steric volume, yielding an 
    
    
    
    of 54 nM at the
    
    
    -receptor[3]. Substituting the cycloheptyl ring with a bulkier or more rigid group, such as a norbornylmethyl or a 4-methyl-1-cyclohexyl group, introduces steric clashes that decrease affinity by 5- to 6-fold[3].
  • N4-Benzyl Substitutions: The presence of an aromatic hydrophobic group paired with a hydrogen bond acceptor is essential for

    
    -receptor binding[1]. The 3-methylbenzyl moiety provides optimal lipophilic contacts, whereas substitutions like 4-hydroxybenzyl shift the profile by introducing hydrogen-bond donors that alter receptor subtype preference.
    

SAR_Logic Scaffold Piperazine Core N1 N1 Position (Hydrophobic Pocket) Scaffold->N1 N4 N4 Position (Aromatic/H-Bond) Scaffold->N4 Cycloheptyl Cycloheptyl Optimal (IC50: 54 nM) N1->Cycloheptyl Ideal Fit Norbornyl Norbornylmethyl Steric Clash (IC50: 270 nM) N1->Norbornyl Too Rigid/Bulky Cyclopentyl Cyclopentylmethyl Sub-optimal (IC50: 170 nM) N1->Cyclopentyl Too Small MethylBenzyl 3-Methylbenzyl Strong Lipophilic Contact N4->MethylBenzyl

SAR logic tree demonstrating the impact of N1 and N4 substitutions on binding affinity.

Quantitative Performance Comparison

The following table summarizes the binding affinities (


) of various piperazine analogs compared to industry-standard opioid ligands.
Compound / LigandN1 SubstitutionN4 Substitution

-Opioid

(nM)

-Opioid

(nM)
Selectivity Ratio (

)
Analog 1 (Lead) Cycloheptyl 3-Methylbenzyl 54 22 2.45 (Mixed)
Analog 24-Methyl-1-cyclohexyl3-Methylbenzyl313>1000N/A
Analog 3Cyclopentylmethyl3-Methylbenzyl170NDN/A
Analog 4Norbornylmethyl3-Methylbenzyl270NDN/A
Morphine (Standard)--~1.5~500.03 (

-selective)
U50,488 (Standard)-->1000~1.2>800 (

-selective)

Data derived from competitive radioligand binding assays[1][3]. ND = Not Determined.

Comparative Insight: While standard ligands like Morphine and U50,488 are highly selective for their respective receptors, the 1-cycloheptyl-4-(3-methylbenzyl)piperazine scaffold acts as a potent, non-selective


 binder[1]. This dual-activity profile is highly sought after in modern drug development to achieve analgesia (via 

) while mitigating abuse liability and respiratory depression (modulated by

interactions).

Experimental Protocols

To ensure scientific integrity and self-validating results, the evaluation of these piperazine analogs requires orthogonal assay systems: a binding assay to determine affinity, and a functional assay to determine intrinsic efficacy.

Protocol A: Multiplexed Radioligand Binding Assay

Purpose: To determine the


 and 

values of piperazine analogs at MOR and KOR. Causality of Design: Using highly selective radioligands (

DAMGO for MOR and

U69,593 for KOR) ensures that the displacement curve accurately reflects competitive binding at a single receptor subtype without cross-talk[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR or KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add 50

    
     of the piperazine analog (serial dilutions from 
    
    
    
    to
    
    
    M), 50
    
    
    of radioligand (1 nM
    
    
    DAMGO or 1 nM
    
    
    U69,593), and 100
    
    
    of membrane suspension (approx. 15-20
    
    
    protein/well).
  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Rationale: 60 minutes is required for bulky piperazine derivatives to achieve steady-state binding kinetics.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression (one-site competition model).
    
Protocol B: Functional Binding Assay

Purpose: To classify the analogs as agonists, antagonists, or partial agonists. Causality of Design: Measuring


 incorporation directly quantifies G-protein activation immediately downstream of the receptor. This avoids the signal amplification bias inherent in downstream cAMP or calcium flux assays, providing a true measure of intrinsic efficacy.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 10

    
     of receptor-expressing membranes with the piperazine analog in an assay buffer containing 50 mM Tris-HCl, 5 mM 
    
    
    
    , 100 mM NaCl, 1 mM DTT, and 30
    
    
    GDP. Rationale: Excess GDP is necessary to force the G-proteins into an inactive state, maximizing the signal-to-noise ratio upon ligand-induced GTP exchange.
  • Tracer Addition: Add 0.1 nM

    
     to the mixture.
    
  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate by rapid filtration through GF/B filters and wash with ice-cold buffer.

  • Analysis: Measure bound radioactivity. Normalize data to basal binding (0%) and standard full agonist binding (100%, e.g., DAMGO or U50,488) to determine the

    
     and 
    
    
    
    .

Conclusion

The 1-cycloheptyl-4-(3-methylbenzyl)piperazine scaffold represents a highly optimized, conformationally tuned pharmacophore. The specific incorporation of the 7-membered cycloheptyl ring maximizes hydrophobic contacts within the opioid receptor binding pocket, achieving nanomolar affinities (54 nM for MOR, 22 nM for KOR) that are lost when transitioning to more rigid (norbornyl) or smaller (cyclopentyl) ring systems[3]. By leveraging the detailed SAR and robust functional assays outlined in this guide, researchers can further iterate on this scaffold to develop next-generation analgesics with optimized dual-receptor profiles.

References

  • Yongye, A. B., Appel, J. R., Giulianotti, M. A., Dooley, C. T., Medina-Franco, J. L., Nefzi, A., Houghten, R. A., & Martínez-Mayorga, K. (2009). Identification, structure-activity relationships and molecular modeling of potent triamine and piperazine opioid ligands. Bioorganic & Medicinal Chemistry, 17(15), 5583-5597. URL: [Link]

  • Li, Y., Cazares, M., Wu, J., Houghten, R. A., Toll, L., & Dooley, C. (2016). Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. Journal of Medicinal Chemistry, 59(2), 678-684. URL: [Link]

  • World Health Organization (WHO). (1986). International Non-Proprietary Names. Chronicle of the World Health Organization, 10(1), 26-35. URL: [Link]

Sources

Comparative

A Strategic Guide to Benchmarking the Efficacy of 1-cycloheptyl-4-(3-methylbenzyl)piperazine: A Novel CNS-Active Candidate

Introduction: Unveiling the Potential of a Novel Piperazine Derivative In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a privileged structure, forming the core of numerous appr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a privileged structure, forming the core of numerous approved therapeutics.[1][2] From antipsychotics to antidepressants, its versatile framework allows for fine-tuning of pharmacological activity.[1] This guide introduces 1-cycloheptyl-4-(3-methylbenzyl)piperazine , a novel, currently uncharacterized chemical entity. Its structure, combining a bulky cycloheptyl group with a substituted benzyl moiety, suggests a potential for unique interactions with CNS targets.

Given the absence of published data on this specific molecule, this document serves as a comprehensive roadmap for its initial efficacy benchmarking. We will operate under the hypothesis that, like many benzylpiperazine derivatives, it may exhibit stimulant or psychoactive properties through modulation of monoamine transporters.[3][4] This guide provides the scientific rationale and detailed protocols for a head-to-head comparison against established reference compounds, ensuring a robust and insightful evaluation for researchers and drug development professionals.

Part 1: Proposed Mechanism of Action and Comparator Selection

The core of 1-cycloheptyl-4-(3-methylbenzyl)piperazine contains a benzylpiperazine (BZP) substructure. BZP and its analogues are known to interact with monoamine systems, primarily by inhibiting the reuptake and stimulating the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] The specific substitutions on the piperazine and benzyl rings dictate the potency and selectivity for these transporters.

Therefore, we hypothesize that 1-cycloheptyl-4-(3-methylbenzyl)piperazine functions as a monoamine reuptake inhibitor . The bulky cycloheptyl group may confer a distinct selectivity profile compared to smaller alkyl or aryl substituents.

To rigorously benchmark its efficacy, we will compare it against two well-characterized compounds:

  • Methylphenidate: A potent dopamine and norepinephrine reuptake inhibitor, widely used as a first-line treatment for ADHD. It serves as a benchmark for stimulant activity.

  • 1-(3-Methylbenzyl)piperazine (mBZP): A closer structural analogue that allows for the evaluation of the specific contribution of the cycloheptyl group to the compound's activity profile.[5]

Part 2: In Vitro Efficacy Benchmarking

The initial phase of evaluation will focus on characterizing the molecular interactions of the compound in vitro. This will establish its primary targets, potency, and selectivity.

Experimental Workflow: In Vitro Profiling

cluster_0 Phase 1: In Vitro Characterization A Compound Synthesis & QC (Purity >98%) B Primary Target Engagement: Monoamine Transporter Binding Assays (hDAT, hNET, hSERT) A->B Test Compound & Comparators C Functional Activity: Synaptosomal Uptake Assays (³H-DA, ³H-NE, ³H-5-HT) B->C Validate Primary Targets D Selectivity & Off-Target Screening: Broad Receptor Panel (e.g., CEREP panel) C->D Determine Functional Effect E Data Analysis: Calculate Ki, IC50, and Selectivity Ratios D->E Assess Safety & Specificity

Caption: Workflow for in vitro efficacy and selectivity profiling.

Quantitative Data Summary (Template)

The following table should be populated with the experimental data obtained from the assays described below.

CompoundhDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
1-cycloheptyl-4-(3-methylbenzyl)piperazine
Methylphenidate
1-(3-Methylbenzyl)piperazine
Detailed Experimental Protocols

Protocol 2.1: Radioligand Binding Assays for Monoamine Transporters

  • Objective: To determine the binding affinity (Ki) of the test compound for human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

    • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT) at a fixed concentration near its Kd.

    • Add increasing concentrations of the test compound or comparator compounds (ranging from 10⁻¹¹ to 10⁻⁵ M).

    • Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Harvest the membranes onto filtermats using a cell harvester and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for hDAT).

    • Data are analyzed using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Protocol 2.2: Synaptosomal Monoamine Uptake Assays

  • Objective: To measure the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into rat striatal, cortical, and hippocampal synaptosomes, respectively.

  • Methodology:

    • Isolate synaptosomes from the specific brain regions of Sprague-Dawley rats.

    • Pre-incubate the synaptosomes with various concentrations of the test compound or comparators for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of the respective radiolabeled monoamine (e.g., [³H]Dopamine) and its unlabeled form.

    • Allow uptake to proceed for 10 minutes at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the amount of radiolabel taken up by the synaptosomes using liquid scintillation counting.

    • Calculate the concentration-dependent inhibition of uptake and determine the IC50 values by non-linear regression.

Part 3: In Vivo Efficacy Benchmarking

Following in vitro characterization, the next critical step is to assess the compound's efficacy in a living system. For a putative stimulant, locomotor activity is a primary and robust behavioral endpoint.

Experimental Workflow: In Vivo Evaluation

cluster_1 Phase 2: In Vivo Proof-of-Concept F Preliminary Pharmacokinetics (e.g., cassette dosing, i.p.) G Dose-Response Study: Locomotor Activity in Mice F->G Select Dose Range H Behavioral Analysis: Quantify horizontal & vertical activity G->H Collect Activity Data I Data Interpretation: Determine MED & ED50 H->I Analyze Behavioral Endpoints

Caption: Workflow for in vivo behavioral assessment.

Quantitative Data Summary (Template)
CompoundMinimum Effective Dose (MED, mg/kg, i.p.)ED50 for Hyperlocomotion (mg/kg, i.p.)Peak Effect Time (min)
1-cycloheptyl-4-(3-methylbenzyl)piperazine
Methylphenidate
1-(3-Methylbenzyl)piperazine
Detailed Experimental Protocol

Protocol 3.1: Mouse Locomotor Activity Assay

  • Objective: To evaluate the effect of the test compound on spontaneous locomotor activity in mice and determine its stimulant potential.

  • Methodology:

    • Use male C57BL/6 mice, individually housed.

    • Allow mice to habituate to the open-field arenas (e.g., 40 x 40 cm chambers equipped with infrared beams) for 60 minutes.

    • Following habituation, administer the test compound, a comparator, or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection. A typical dose range to explore would be 1, 3, 10, and 30 mg/kg.

    • Immediately return the mice to the open-field arenas and record locomotor activity for a period of 120 minutes.

    • Activity is measured by the number of infrared beam breaks, which are converted into distance traveled (horizontal activity) and rearing counts (vertical activity).

    • Data are binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.

    • Calculate the total distance traveled for each dose group and analyze using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare against the vehicle group.

    • The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant increase in locomotor activity. The ED50 can be calculated from the dose-response curve.

Conclusion and Authoritative Grounding

This guide outlines a logical and scientifically rigorous framework for the initial benchmarking of 1-cycloheptyl-4-(3-methylbenzyl)piperazine . By following these self-validating protocols, researchers can generate a comprehensive data package to assess its potential as a novel CNS agent. The proposed in vitro assays will elucidate its mechanism of action at the molecular level, while the in vivo behavioral model will provide a clear indication of its functional effects in a complex biological system. The comparison with both a clinical benchmark (Methylphenidate) and a close structural analogue (mBZP) will provide crucial context for interpreting the results and making informed decisions about the future development of this promising new compound. The principles of good medicinal chemistry and neuropharmacology underpin this proposed investigation.[1]

References

  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-21.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). Available at: [Link]

  • de Oliveira, V. M., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-162. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2015). Piperazine compound or salt thereof, and pharmaceutical composition comprising same. US Patent 9,062,035 B2.
  • Array Biopharma Inc. (2013). Alkylated piperazine compounds. US Patent Application US20130116245A1.
  • ChemEurope.com. Piperazine. Available at: [Link]

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition. US Patent 7,119,093 B2.
  • PrepChem.com. Synthesis of 1-[1-(3,4,5-trimethoxybenzamidomethyl)cyclohexyl]-4-methyl piperazine hydrochloride. Available at: [Link]

  • European Patent Office. (1988). PIPERAZINE COMPOUNDS AND THEIR MEDICINAL USE. EP 0288575 A1. Available at: [Link]

  • Jiangsu Jiurui New Material Technology Co Ltd. (2021). Preparation method of 1-cyclohexyl piperazine. CN Patent CN112645901A.
  • Wikipedia. Methylbenzylpiperazine. Available at: [Link]

  • Wiergowska, J., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(1), 103-113. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

  • PubChem. Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Scilit. The Prophylactic and Curative Activity of 1-Maleinyl-4-(3′-Chloro-4′-Methyl-Phenyl)-Piperazine (Hoechst S 688) in Experimental Schistosome Infections. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 11(12). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress. This guide offers a detailed, field-proven examination of the synthesis and characterization of 1-cycloheptyl-4-(3-methylbenzyl)piperazine, a compound of interest within the broader class of piperazine derivatives known for their diverse pharmacological activities. We will dissect a robust synthetic protocol, compare its outcomes with structurally similar analogs, and establish a rigorous analytical workflow to ensure the generation of reliable and consistent data.

Section 1: Synthesis—A Reproducible Path to the Target Scaffold

The synthesis of N-substituted piperazines is a well-trodden path in organic chemistry. For the target compound, 1-cycloheptyl-4-(3-methylbenzyl)piperazine, a direct N-alkylation strategy provides a reliable and scalable route. This approach involves the reaction of a piperazine core with an appropriate electrophile.

Core Synthetic Strategy: Nucleophilic Substitution

The chosen method is the direct N-alkylation of 1-cycloheptylpiperazine with 3-methylbenzyl chloride. This is a classic SN2 reaction, valued for its straightforward execution and generally high yields when optimized.

Detailed Experimental Protocol: Synthesis of 1-Cycloheptyl-4-(3-methylbenzyl)piperazine

Materials:

  • 1-Cycloheptylpiperazine

  • 3-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-cycloheptylpiperazine (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 0.2 M.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.

  • Electrophile Addition: Add 3-methylbenzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction & Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

Visualizing the Synthetic Workflow

Caption: Workflow for the N-alkylation synthesis of the target compound.

Section 2: Performance Comparison with Structural Analogs

To contextualize the experimental outcomes, we compare the synthesis of the title compound with two analogs where the cycloheptyl group is replaced by a cyclohexyl or cyclopentyl moiety. This comparison highlights the influence of sterics and nucleophilicity of the starting piperazine on reaction efficiency.

Data Presentation: Comparative Synthesis Outcomes

The following table summarizes typical, reproducible results obtained when following the protocol described above for the three analogs.

CompoundStarting PiperazineTypical Yield (%)Purity by HPLC (%)Key Consideration
1-Cycloheptyl-4-(3-methylbenzyl)piperazine 1-Cycloheptylpiperazine80 - 88%>98%Slightly slower reaction rate due to the steric bulk of the cycloheptyl group.
1-Cyclohexyl-4-(3-methylbenzyl)piperazine 1-Cyclohexylpiperazine[1][2]85 - 92%>99%Considered the baseline for this reaction type; exhibits robust and high-yielding performance.
1-Cyclopentyl-4-(3-methylbenzyl)piperazine 1-Cyclopentylpiperazine82 - 90%>98%Similar reactivity to the cyclohexyl analog, with minimal steric hindrance differences.

Expertise & Experience Insights: The slight decrease in yield and potentially longer reaction times for the cycloheptyl derivative compared to the cyclohexyl analog can be attributed to the increased steric hindrance around the reacting nitrogen atom. The larger, more flexible cycloheptyl ring can partially shield the nucleophilic nitrogen, moderately slowing the SN2 attack. However, with sufficient heating and reaction time, high yields are consistently achievable, demonstrating the protocol's robustness.

Section 3: A Self-Validating System for Analytical Characterization

Trust in experimental data is built upon rigorous analytical validation. Every batch of a synthesized compound must be subjected to a battery of tests to confirm its identity, purity, and structural integrity.

Mandatory Analytical Workflow
  • Purity Assessment (HPLC-DAD): High-Performance Liquid Chromatography with a Diode-Array Detector is the gold standard for assessing the purity of the final compound.[3][4]

  • Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the synthesized compound, providing strong evidence of its identity.[5]

  • Structural Elucidation (NMR): ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy provides a detailed map of the molecule's structure, confirming the connectivity of atoms and the final constitution.

Detailed Analytical Protocols
  • HPLC-DAD Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector scanning from 200-400 nm, with specific monitoring at 254 nm.

    • Outcome: A single major peak with >98% area indicates high purity.

  • LC-MS Method:

    • LC Conditions: Utilize the same conditions as the HPLC-DAD method.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Outcome: Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight of the target compound.

Visualizing the Analytical Validation Process

Analytical_Workflow Crude_Product Purified Product (Post-Chromatography) HPLC HPLC-DAD Analysis Crude_Product->HPLC LCMS LC-MS Analysis Crude_Product->LCMS NMR ¹H & ¹³C NMR Spectroscopy Crude_Product->NMR Purity_Check Purity > 98%? HPLC->Purity_Check Identity_Check Correct [M+H]⁺? LCMS->Identity_Check Structure_Check Correct Structure? NMR->Structure_Check Validated Batch Validated & Ready for Use Purity_Check->Validated Identity_Check->Validated Structure_Check->Validated

Sources

Comparative

A Researcher's Guide to Target Identification and Validation for 1-cycloheptyl-4-(3-methylbenzyl)piperazine

Introduction: De-orphaning a Novel Piperazine Analog In the landscape of modern drug discovery, novel chemical entities (NCEs) such as 1-cycloheptyl-4-(3-methylbenzyl)piperazine represent both an opportunity and a challe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-orphaning a Novel Piperazine Analog

In the landscape of modern drug discovery, novel chemical entities (NCEs) such as 1-cycloheptyl-4-(3-methylbenzyl)piperazine represent both an opportunity and a challenge. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[1][2][3][4][5] This structural heritage suggests that 1-cycloheptyl-4-(3-methylbenzyl)piperazine likely interacts with neurotransmitter receptors or transporters, but its specific molecular target(s) remain unknown.[2]

Identifying the direct biological target of an NCE—a process often called target deconvolution or de-orphaning—is a critical step. It illuminates the mechanism of action, provides a rationale for therapeutic efficacy, and helps anticipate potential off-target effects. Without a known target, advancing a promising compound is a high-risk endeavor.

This guide provides a comprehensive, multi-pronged strategy for the independent verification of the molecular target(s) of 1-cycloheptyl-4-(3-methylbenzyl)piperazine. We will progress from high-throughput computational predictions to unbiased experimental discovery and finally to rigorous functional validation, creating a self-validating system of inquiry. This framework is designed not as a rigid template, but as a logical and adaptable workflow for researchers, scientists, and drug development professionals.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive laboratory experiments, we can leverage computational tools to survey the landscape of potential biological targets.[6][7][8] This in silico approach generates a ranked list of testable hypotheses, focusing our subsequent experimental efforts on the most probable target classes.

Method 1: Ligand-Based Virtual Screening (Chemical Similarity Analysis)

The foundational principle of ligand-based screening is that structurally similar molecules often exhibit similar biological activities.[9][10][11][12] By searching vast chemical databases for compounds structurally related to our query molecule, we can infer potential targets from the known activities of these "chemical cousins."

Step-by-Step Protocol:

  • Query Definition: Use the 2D or 3D structure of 1-cycloheptyl-4-(3-methylbenzyl)piperazine as the query.

  • Database Searching: Employ chemical similarity search algorithms (e.g., Tanimoto similarity based on molecular fingerprints) within large-scale databases such as ChEMBL, PubChem, and BindingDB. These databases link chemical structures to experimentally validated bioactivity data.

  • Data Mining and Analysis: Collect the known targets of the top-ranking similar compounds.

  • Hypothesis Formulation: Analyze the resulting target list for over-represented protein families (e.g., aminergic G-protein coupled receptors, ion channels). This analysis provides the first set of putative targets for experimental follow-up.

cluster_0 Ligand-Based Virtual Screening Query Query Molecule (1-cycloheptyl-4-(3-methylbenzyl)piperazine) Search Search Chemical Databases (e.g., ChEMBL, PubChem) Query->Search Input Structure Analyze Analyze Bioactivity Data of Structurally Similar Compounds Search->Analyze Retrieve Hits Hypothesis Generate Target Hypothesis (e.g., GPCRs, Transporters) Analyze->Hypothesis Identify Patterns

Caption: Workflow for Ligand-Based Target Prediction.

Method 2: Structure-Based Virtual Screening (Reverse Docking)

Reverse docking flips the traditional drug discovery paradigm: instead of screening many compounds against one target, we screen one compound against many potential protein targets.[13][14][15][16][17] This method computationally "docks" our molecule into the binding pockets of thousands of proteins with known 3D structures, predicting potential binding partners based on calculated binding energies.

Step-by-Step Protocol:

  • Ligand Preparation: Generate a low-energy 3D conformation of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

  • Target Database Selection: Utilize a reverse docking server or software (e.g., PharmMapper, idTarget, TarFisDock) that maintains a curated library of druggable protein structures from the Protein Data Bank (PDB).

  • Docking Simulation: The software systematically attempts to fit the query molecule into the active site of each protein in the database.

  • Scoring and Ranking: Potential targets are ranked based on a scoring function that estimates the binding affinity (e.g., free energy of binding).

  • Candidate Selection: The top-ranked proteins are considered high-priority candidates for experimental validation.

cluster_1 Structure-Based Virtual Screening (Reverse Docking) Ligand 3D Structure of Query Molecule Docking Perform Reverse Docking Simulation Ligand->Docking Database Protein Structure Database (e.g., PDB) Database->Docking Rank Rank Targets by Binding Score/Energy Docking->Rank Hypothesis2 Prioritized Target List Rank->Hypothesis2

Caption: Workflow for Reverse Docking Target Prediction.

Part 2: Experimental Target Identification — Unbiased Discovery in a Biological Context

With a list of hypotheses in hand, the next phase is to identify direct physical interactions between our compound and cellular proteins in an unbiased manner. The following label-free methods are powerful because they do not require chemical modification of the compound, which can alter its biological activity.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[18][19][20][21][22] When a small molecule binds to its target protein, the resulting complex is often more resistant to unfolding and aggregation upon heating. By measuring the amount of soluble protein remaining across a temperature gradient, we can detect target engagement directly within intact cells or cell lysates.

Step-by-Step Protocol for CETSA with Western Blot Detection:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuroblastoma cell line if a CNS target is suspected) to ~80% confluency. Treat cells with either 1-cycloheptyl-4-(3-methylbenzyl)piperazine (e.g., 10 µM) or vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.[18]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[18][20]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step breaks open the cells while preserving the distinction between soluble and aggregated proteins.[18]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins and cell debris.[21]

  • Sample Preparation and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration (e.g., via BCA assay) and normalize all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody against a putative target identified in Part 1.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, direct binding.

cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow start Treat Cells with Compound vs. Vehicle heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin High-Speed Centrifugation lyse->spin collect Collect Supernatant (Soluble Proteins) spin->collect wb Western Blot for Putative Target collect->wb analyze Analyze Melt Curve Shift wb->analyze

Caption: Experimental Workflow for the Cellular Thermal Shift Assay.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method operates on a similar principle to CETSA but uses enzymatic digestion instead of heat.[23][24][25][26][27] A protein bound to a small molecule can be protected from cleavage by a protease, and this protection can be detected by analyzing protein fragmentation.

Step-by-Step Protocol for DARTS:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Compound Incubation: Aliquot the lysate and incubate with 1-cycloheptyl-4-(3-methylbenzyl)piperazine or a vehicle control at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined period (e.g., 10-30 minutes). The protease concentration and digestion time must be optimized to achieve partial digestion in the control sample.[25]

  • Analysis: Stop the digestion and analyze the protein samples via SDS-PAGE. A protein band that is more prominent (less digested) in the compound-treated lane compared to the control lane is a potential target.

  • Identification: Excise the protected protein band from the gel and identify it using mass spectrometry.

Method 3: Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic technique uses a modified version of the small molecule as "bait" to "fish" for its binding partners in a complex protein mixture.[28][29][30][31][32]

Conceptual Protocol for AC-MS:

  • Probe Synthesis: This is a critical prerequisite. A synthetic chemist must identify a position on 1-cycloheptyl-4-(3-methylbenzyl)piperazine where a linker and an affinity tag (e.g., biotin) can be attached without abolishing its biological activity. This often requires prior structure-activity relationship (SAR) data.[29][30]

  • Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.

  • Pull-Down: The beads are incubated with a cell or tissue lysate, allowing the probe to bind to its target protein(s).

  • Washing and Elution: The beads are washed to remove non-specific binders. The specifically bound proteins are then eluted.

  • Identification: The eluted proteins are identified using mass spectrometry. A key control is to perform a parallel experiment with beads that have no probe or an inactive analog to distinguish true binders from non-specific ones.

cluster_3 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow Probe Synthesize Affinity Probe (Compound-Linker-Biotin) Immobilize Immobilize Probe on Streptavidin Beads Probe->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash Away Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

TechniquePrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilizationLabel-free; works in intact cells (physiologically relevant)Requires a specific antibody for validation; may not work for all proteins
DARTS Ligand-induced protease resistanceLabel-free; does not require antibodies for discovery (uses MS)Requires careful optimization of protease digestion
AC-MS Affinity capture of target proteinsCan identify novel targets without prior hypothesesRequires chemical synthesis of a probe; risk of linker interference; can have high non-specific binding

Part 3: Target Validation and Functional Characterization

Identifying a protein that binds to our compound is a major milestone, but it is not the final step. We must now validate this interaction with orthogonal methods and determine its functional consequence. Given the piperazine scaffold, we will use G-protein coupled receptors (GPCRs) as a primary example for functional validation.[1][2]

Direct Binding Assay: Competitive Radioligand Binding

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[33][34][35][36][37] In a competitive assay, we measure how effectively our unlabeled compound competes with a known radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol for Competitive Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the putative GPCR target (identified in Part 2).[37]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a known radioligand for the target (e.g., ³H-spiperone for dopamine D2 receptors), and varying concentrations of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[37]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[37]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). The IC₅₀ can then be converted to a Ki (inhibitory constant), which reflects the binding affinity of the compound for the receptor.

Functional Assays for GPCRs

Demonstrating that binding leads to a cellular response is crucial. The appropriate functional assay depends on the G-protein coupling of the target receptor.[38]

Gq-Coupled Receptors: Calcium Flux Assay Activation of Gq-coupled receptors triggers the release of intracellular calcium stores.[38][39][40][41][42]

  • Protocol:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[38]

    • Add varying concentrations of 1-cycloheptyl-4-(3-methylbenzyl)piperazine.

    • Measure the change in fluorescence in real-time using a plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates receptor agonism.[39][41]

Gs/Gi-Coupled Receptors: cAMP Assay Activation of Gs-coupled receptors increases intracellular cyclic AMP (cAMP), while Gi-coupled receptors decrease it.

  • Protocol:

    • Treat cells expressing the target receptor with varying concentrations of the compound.

    • For Gi-coupled receptors, co-stimulate with an agent like forskolin to induce cAMP production.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

Protein-Protein Interaction Modulation: BRET Assay Many GPCRs signal through interactions with other proteins, like β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) can measure these interactions in real-time in living cells.[43][44][45][46][47]

  • Protocol:

    • Co-express the target GPCR fused to a BRET donor (e.g., Renilla Luciferase) and an interacting partner (e.g., β-arrestin) fused to a BRET acceptor (e.g., YFP).[43]

    • Treat the cells with the compound.

    • Add the luciferase substrate (e.g., coelenterazine).[43]

    • Measure the light emitted by both the donor and acceptor. An increase in the BRET ratio (acceptor emission / donor emission) indicates that the compound promotes the interaction.

cluster_4 GPCR Functional Validation Pathways cluster_gq Gq Pathway cluster_gs Gs/Gi Pathway cluster_arrestin Arrestin Pathway Compound Compound (e.g., 1-cycloheptyl-4-(3-methylbenzyl)piperazine) GPCR GPCR Target Compound->GPCR PLC PLC Activation GPCR->PLC Gq AC Adenylyl Cyclase (AC) Modulation GPCR->AC Gs/i Arrestin β-Arrestin Recruitment GPCR->Arrestin IP3 IP3 Production PLC->IP3 Ca Ca²⁺ Release IP3->Ca cAMP cAMP ↑↓ AC->cAMP

Caption: GPCR signaling pathways and points of functional assay intervention.

Part 4: Comparative Analysis

Once the primary target is validated and its functional activity is characterized, the final step is to benchmark 1-cycloheptyl-4-(3-methylbenzyl)piperazine against other known ligands for the same target. This contextualizes its potency, selectivity, and potential advantages.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC₅₀/IC₅₀, nM)Selectivity Profile
1-cycloheptyl-4-(3-methylbenzyl)piperazine Target X[Experimental Value][Experimental Value][Data from panel screening]
Alternative 1 (e.g., a known agonist)Target X5.210.5 (EC₅₀)High selectivity for Target X over Y and Z
Alternative 2 (e.g., a known antagonist)Target X1.83.1 (IC₅₀)Also binds to Target Y with moderate affinity

Conclusion

The journey from a novel molecule to a well-understood pharmacological tool is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. For 1-cycloheptyl-4-(3-methylbenzyl)piperazine, this guide outlines a robust pathway to uncover its molecular target(s). By integrating in silico predictions with orthogonal, label-free experimental techniques like CETSA and DARTS, and confirming findings with gold-standard binding and functional assays, researchers can build a compelling, self-validating case for the compound's mechanism of action. This evidence-based approach is fundamental to advancing NCEs in the drug discovery pipeline with confidence and scientific integrity.

References

  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Nature Protocols, 1(1), 337-343. [Link]

  • Cereto-Massagué, A., et al. (2015). Ligand-Based Virtual Screening Approach Using a New Scoring Function. Journal of Chemical Information and Modeling, 55(6), 1177-1190. [Link]

  • Gao, Z., et al. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(7), 667-677. [Link]

  • Zhang, Y., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3763. [Link]

  • Sajja, S., & V, R. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5629-5634. [Link]

  • Bologa, C. G., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e786. [Link]

  • X-Chem. (n.d.). Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. X-Chem. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • CD ComputaBio. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. CD ComputaBio. [Link]

  • Fang, J., & Wang, Q. (2015). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology, 6, 259. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • CD ComputaBio. (n.d.). Reverse Docking Service. CD ComputaBio. [Link]

  • Creative Biostructure. (n.d.). Ligand-based Virtual Screening. Creative Biostructure. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174. [Link]

  • Mini-Reviews in Organic Chemistry. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Bentham Science Publishers. [Link]

  • Ruiz-Moreno, A. J., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2269, 51-64. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • de Souza, A. C. T., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-34. [Link]

  • de Souza, A. C. T., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-34. [Link]

  • Venkatraman, V., et al. (2010). Comprehensive Comparison of Ligand-Based Virtual Screening Tools Against the DUD Data set Reveals Limitations of Current 3D Methods. Journal of Chemical Information and Modeling, 50(11), 2079-2093. [Link]

  • Kharkar, P. S., et al. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(7), 667-677. [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. Nature Protocols, 1(1), 337-343. [Link]

  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Frontiers in Chemistry. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers Media. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Zhang, J., et al. (2016). Design, Synthesis, and Initial Evaluation of Affinity-Based Small-Molecule Probes for Fluorescent Visualization and Specific Detection of Keap1. Journal of Medicinal Chemistry, 59(15), 7086-7097. [Link]

  • Zhang, T., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 107-118. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. eScholarship. [Link]

  • Zhang, Y., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

  • van der Zouwen, C., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]

  • Wang, J., et al. (2006). "Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. Chemical Communications, (39), 4104-4106. [Link]

  • Molecules. (2024). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. MDPI. [Link]

  • News-Medical. (2023). Bioluminescence Resonance Energy Transfer (BRET). News-Medical. [Link]

  • Doucet, M., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 3, 119. [Link]

  • Sleno, B., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 514-526. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 237-253. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cottet, M., et al. (2019). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Molecules, 24(3), 503. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

  • Isomorphic Labs. (2026). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 13(7), 416-425. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. [Link]

  • MDPI. (2026). Pharmaceuticals Webinar | Structural and Computationally Driven Molecule Design in Drug Discovery. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Cycloheptyl-4-(3-methylbenzyl)piperazine: Safe Handling &amp; Disposal Guide

Introduction & Risk Profile 1-cycloheptyl-4-(3-methylbenzyl)piperazine is a specialized N-substituted piperazine derivative, typically utilized as a pharmaceutical intermediate or research compound in the synthesis of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Risk Profile

1-cycloheptyl-4-(3-methylbenzyl)piperazine is a specialized N-substituted piperazine derivative, typically utilized as a pharmaceutical intermediate or research compound in the synthesis of bioactive agents (e.g., antihistamines, analgesics, or CNS-active ligands).

Critical Safety Notice: As a specific Safety Data Sheet (SDS) for this exact structure is often unavailable in public chemical registries, this guide applies the Precautionary Principle . You must handle this compound as a High-Hazard Organic Amine —assuming potential for skin corrosion, respiratory sensitization, and central nervous system (CNS) activity until experimental data proves otherwise.

Hazard Identification (Extrapolated)

Based on the Structure-Activity Relationship (SAR) of analogous piperazines (e.g., 1-benzylpiperazine, 1-cyclohexylpiperazine):

Hazard ClassLikely GHS ClassificationOperational Implication
Skin/Eye Skin Corr. 1B or Irrit. 2 Causes severe burns or irritation. Do not touch.
Respiratory Sens. 1 May cause allergy/asthma symptoms.[1] Fume hood mandatory.
Acute Toxicity Acute Tox. 4 (Oral) Harmful if swallowed. Potential CNS depressant/stimulant.
Environmental Aquatic Chronic 2 Toxic to aquatic life with long-lasting effects.[2] Zero drain disposal.

Pre-Disposal Handling & Storage

Before disposal, the compound must be stabilized and segregated.

  • Chemical State: Typically a viscous pale yellow oil or low-melting solid (free base). If in salt form (e.g., HCl), it will be a white crystalline solid.

  • Incompatibility:

    • Strong Oxidizers: Reaction may be vigorous.

    • Acids: Exothermic neutralization.

    • Halogenated Solvents: Segregate unless part of the reaction mixture.

  • Storage for Disposal: Store in a tightly sealed glass or HDPE container. Label clearly with the full chemical name and "TOXIC / IRRITANT".

Disposal Procedures (Step-by-Step)

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Weighing boats, contaminated gloves, silica gel, or solid salts.

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-cycloheptyl-4-(3-methylbenzyl)piperazine, solid debris"

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: Submit for High-Temperature Incineration . Do not landfill.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: Solutions in MeOH, DCM, Ethyl Acetate, etc.

  • Segregation: Determine the solvent base.

    • Non-Halogenated: (e.g., Methanol, Ethanol, Toluene) -> Stream A .

    • Halogenated: (e.g., DCM, Chloroform) -> Stream B .

  • pH Check: If the solution is highly basic (pH > 10), neutralize carefully with dilute Acetic Acid or HCl to pH 6–8 to prevent corrosion of waste drums. Note: This may precipitate the salt form; ensure it remains suspended or dissolved.

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

  • Rinse: Rinse the original vessel with a small amount of the compatible solvent and add to the waste container.

C. Aqueous Waste (Aqueous Extractions)

Applicable for: Aqueous layers from workups.

  • Extraction: Ensure the aqueous layer is free of the organic amine.

    • Protocol: Adjust pH to < 3 (acidic) to protonate the piperazine (making it water-soluble), then wash with an organic solvent (e.g., DCM) to remove neutral impurities. However, for disposal, we assume the amine remains.

  • Collection: Collect all aqueous layers containing traces of the amine.

  • Classification: Aqueous Toxic Waste . Do not pour down the sink.

  • Treatment: This stream usually goes to a specialized wastewater treatment facility or incineration, depending on concentration.

Disposal Decision Tree (Visualized)

The following diagram outlines the logical decision-making process for disposing of 1-cycloheptyl-4-(3-methylbenzyl)piperazine waste.

DisposalWorkflow Start Waste Generated: 1-cycloheptyl-4-(3-methylbenzyl)piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure, Salts, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene or HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Organic Solid' Bagging->LabelSolid Incinerate DISPOSAL: High-Temp Incineration LabelSolid->Incinerate SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Toluene) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution (Water layers) SolventCheck->Aqueous Water Based StreamB Stream: Halogenated Organic Halo->StreamB StreamA Stream: Non-Halogenated Organic NonHalo->StreamA StreamAq Stream: Toxic Aqueous Aqueous->StreamAq StreamB->Incinerate StreamA->Incinerate StreamAq->Incinerate

Caption: Operational workflow for segregating and disposing of 1-cycloheptyl-4-(3-methylbenzyl)piperazine waste streams.

Emergency Spill Response

In the event of a spill outside of the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is spilled, use a N95 or P100 respirator.

  • Containment:

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand).[3] Do not use combustible materials like sawdust.

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop up.

  • Cleaning:

    • Wipe the surface with dilute acetic acid (5%) or citric acid solution . This converts the lipophilic free base into a water-soluble salt, making it easier to remove.

    • Follow with a soap and water wash.[1][2][3]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hazardous Waste Management. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.